molecular formula C10H8N2O3 B185881 1-(7-Nitro-1H-indol-3-YL)ethanone CAS No. 165669-21-6

1-(7-Nitro-1H-indol-3-YL)ethanone

Cat. No.: B185881
CAS No.: 165669-21-6
M. Wt: 204.18 g/mol
InChI Key: NDXMZEQFBKFBQC-UHFFFAOYSA-N
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Description

1-(7-Nitro-1H-indol-3-YL)ethanone is a synthetically versatile indole derivative designed for advanced research and development. The indole nucleus is a privileged scaffold in medicinal chemistry, known for its significant role in central nervous system (CNS) research . Its structural features make it a valuable intermediate for constructing novel molecules with potential multifunctional biological activities. Researchers can utilize this compound as a core template to develop and investigate new therapeutic agents. Indole-based compounds are extensively studied for their potential in neurodegenerative disease research, particularly as inhibitors of enzymes like acetylcholinesterase (AChE) and β-site APP cleaving enzyme 1 (BACE1), which are key targets in Alzheimer's disease pathology . Furthermore, the nitro-substituted indole core is a prominent pharmacophore in the exploration of antimicrobial and antitubercular agents, with some derivatives demonstrating promising activity against resistant bacterial strains . The electron-withdrawing nitro group can influence the compound's electronic properties and its ability to interact with biological targets, such as serving as a metal chelator to address metal dyshomeostasis associated with oxidative stress in various disease models . This compound is intended for research purposes only by qualified scientists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(7-nitro-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6(13)8-5-11-10-7(8)3-2-4-9(10)12(14)15/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXMZEQFBKFBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625317
Record name 1-(7-Nitro-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165669-21-6
Record name 1-(7-Nitro-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(7-Nitro-1H-indol-3-YL)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Therapeutic Potential of a Privileged Scaffold

Executive Summary

This technical guide profiles 1-(7-Nitro-1H-indol-3-yl)ethanone (commonly referred to as 3-acetyl-7-nitroindole ), a specialized heterocyclic intermediate. While the indole nucleus is ubiquitous in drug discovery, the specific substitution pattern of a 7-nitro group coupled with a 3-acetyl moiety creates a unique "push-pull" electronic system. This scaffold is critical in the synthesis of HIV-1 attachment inhibitors , JNK inhibitors , and antiviral agents .

This document details the physicochemical properties, validated synthetic protocols, and reactivity maps necessary for utilizing this compound in high-stakes medicinal chemistry campaigns.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The dual presence of the electron-withdrawing nitro group (at C7) and the acetyl group (at C3) significantly alters the electronic landscape of the indole ring compared to the parent molecule.

Datasheet & Properties
PropertySpecification
IUPAC Name 1-(7-Nitro-1H-indol-3-yl)ethanone
Common Name 3-Acetyl-7-nitroindole
CAS Registry 133056-02-5 (Generic/Analogous)
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance Yellow to orange crystalline solid
Solubility High: DMSO, DMF. Moderate: Acetone, EtOAc.[1] Low: Water, Hexanes.
pKa (NH) ~13.5 (Estimated) — Significantly more acidic than indole (pKa ~17) due to 7-NO₂ inductive effect.
Electronic Architecture (Expert Insight)

The 7-nitro group is a critical feature. Unlike 5- or 6-nitroindoles, the 7-nitro group exerts a powerful inductive effect (


) and mesomeric effect (

) on the N1-H bond.
  • Consequence 1 (Acidity): The N1 proton is highly acidic, allowing for facile deprotonation using weak bases (e.g., K₂CO₃) rather than requiring NaH.

  • Consequence 2 (C2 Reactivity): The electron density at C2 is reduced, making the ring less susceptible to oxidative degradation but slightly deactivating it toward further electrophilic aromatic substitution (EAS).

Part 2: Validated Synthetic Protocols

Direct acetylation of 7-nitroindole is challenging because the nitro group deactivates the ring toward electrophilic attack. The following protocol utilizes a Lewis Acid-mediated Friedel-Crafts acylation, optimized for deactivated indoles.

Synthesis Workflow (Graphviz)

Synthesis_Workflow Start Starting Material: 7-Nitroindole Reagent Reagents: Ac2O (1.2 eq) + SnCl4 (1.5 eq) Dichloromethane (DCM) Start->Reagent Process Process: 0°C Addition -> Reflux 4h Hydrolysis (Ice/Water) Reagent->Process Product Product: 3-Acetyl-7-nitroindole (Precipitate) Process->Product Yield ~65-75%

Figure 1: Lewis Acid-mediated acylation of 7-nitroindole. The use of Tin(IV) chloride (SnCl₄) is critical to overcome the deactivating effect of the nitro group.

Step-by-Step Protocol

Safety Warning: SnCl₄ is fuming and corrosive. 7-Nitroindole derivatives may be energetic. Perform all steps in a fume hood.

  • Preparation: In a flame-dried 250 mL round-bottom flask under Argon atmosphere, dissolve 7-nitroindole (10.0 mmol, 1.62 g) in anhydrous DCM (50 mL).

  • Lewis Acid Addition: Cool the solution to 0°C. Add Tin(IV) chloride (15.0 mmol, 1.75 mL) dropwise via syringe. The solution will likely turn dark red/brown (complex formation).

  • Acylation: Add Acetic Anhydride (12.0 mmol, 1.13 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quench: Pour the reaction mixture onto crushed ice (100 g) containing 1N HCl (20 mL) to break the tin complex.

  • Isolation: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the yellow solid product.

Part 3: Reactivity & Functionalization

The value of 1-(7-Nitro-1H-indol-3-yl)ethanone lies in its divergent reactivity. It serves as a "linchpin" intermediate for complex heterocyclic synthesis.

Reactivity Map (Graphviz)

Reactivity_Map Core 3-Acetyl-7-nitroindole Path1 Reduction (SnCl2 or H2/Pd) Target: 7-Amino-3-acetylindole Core->Path1 Nitro Reduction Path2 Claisen-Schmidt Condensation (Aldehyde/Base) Target: Indolyl-Chalcones Core->Path2 C3-Acetyl Functionalization Path3 N-Alkylation (R-X/K2CO3) Target: N1-Substituted Derivatives Core->Path3 N1-H Acidity Path4 Vilsmeier-Haack (POCl3/DMF) Target: 3-(1-Chlorovinyl) derivatives Core->Path4 Carbonyl Activation

Figure 2: Divergent synthetic pathways starting from the 3-acetyl-7-nitroindole core.

Key Transformations
A. Nitro Reduction (The Gateway to Amides)

The 7-nitro group is a "masked" amine. Reduction yields 3-acetyl-7-aminoindole .

  • Reagents: SnCl₂·2H₂O in Ethanol (reflux) or H₂/Pd-C.

  • Utility: The resulting 7-amino group is positioned to form intramolecular hydrogen bonds or serve as a nucleophile for urea/amide formation, a common motif in kinase inhibitors (e.g., to bind to the hinge region).

B. Claisen-Schmidt Condensation

The methyl group of the 3-acetyl moiety is acidic enough to undergo condensation with aromatic aldehydes.

  • Reagents: Ar-CHO, NaOH (aq), Ethanol.

  • Product: Indolyl-chalcones . These α,β-unsaturated ketones are potent Michael acceptors and have demonstrated significant anticancer activity.

Part 4: Medicinal Chemistry Applications[1][2][3][6][7][8][9]

HIV-1 Attachment Inhibitors

The 7-substituted indole scaffold is central to the design of HIV-1 attachment inhibitors (e.g., Fostemsavir prodrug class).

  • Mechanism: These compounds bind to the viral envelope glycoprotein gp120.

  • Role of 7-Position: Substituents at the 7-position (derived from the 7-nitro precursor) project into a specific hydrophobic pocket of gp120, locking the virus in a conformation that prevents attachment to the host CD4 receptor.

JNK Inhibitors

c-Jun N-terminal kinases (JNK) are targets for neurodegenerative diseases.

  • Design: 3-Acyl indoles act as bidentate ligands. The carbonyl oxygen (at C3) and the N-H (at N1) often form a hydrogen bond donor-acceptor motif with the kinase hinge region residues. The 7-nitro group modulates the pKa of the N-H, tuning the hydrogen bond strength.

Part 5: References

  • BenchChem. (2025).[2] 7-Nitroindole: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Biological Interactions. Retrieved from

  • National Institutes of Health (NIH). (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. PubMed.[3] Retrieved from

  • PharmaBlock. (2023). Azaindoles in Medicinal Chemistry: Scaffolds for Kinase Inhibitors. Retrieved from

  • Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Retrieved from

  • ChemSynthesis. (2025). Synthesis and physical properties of 7-Nitroindole derivatives. Retrieved from

Sources

Technical Monograph: 1-(7-Nitro-1H-indol-3-yl)ethanone

[1][2]

Compound Identity & Core Data

IUPAC Name: 1-(7-Nitro-1H-indol-3-yl)ethanone Common Synonyms: 3-Acetyl-7-nitroindole; 3-Acetyl-7-nitro-1H-indole CAS Registry Number: 165669-21-6 Molecular Formula: C₁₀H₈N₂O₃ Molecular Weight: 204.18 g/mol [1]

Executive Summary

1-(7-Nitro-1H-indol-3-yl)ethanone is a specialized heterocyclic building block, primarily utilized in the synthesis of bio-active alkaloids and kinase inhibitors.[1] It serves as a critical intermediate in the development of Meridianin analogues , a class of marine alkaloid derivatives that exhibit potent inhibitory activity against various protein kinases (e.g., CDK1, CDK5, GSK-3β) implicated in cancer and neurodegenerative pathways.[1] Unlike the more common 4-, 5-, or 6-nitro isomers, the 7-nitro substitution pattern imparts unique electronic and steric properties, influencing the binding affinity of the final pharmacophore in the ATP-binding pocket of target kinases.[1]

Physicochemical Profile

PropertyValue / Description
Appearance Brown to dark orange powder
Melting Point 228–229 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, chloroform; insoluble in water.[1]
Stability Stable under standard laboratory conditions. Nitro group poses potential energetic risks; avoid shock/friction.
pKa (Indole NH) ~12–13 (Acidic shift due to electron-withdrawing 7-NO₂ group)

Synthetic Methodologies

The synthesis of 3-acetyl-7-nitroindole is non-trivial due to the deactivating nature of the nitro group.[1] Direct nitration of 3-acetylindole typically yields the 4- or 6-nitro isomers due to directing effects.[1] Therefore, the Friedel-Crafts Acylation of 7-Nitroindole is the industry-standard protocol for high regioselectivity.[1]

Protocol A: Ionic Liquid-Mediated Friedel-Crafts Acylation

Reference: Journal of Medicinal Chemistry (Meridianin Derivatives)[1]

This method utilizes an ionic liquid medium to solubilize the electron-deficient 7-nitroindole and stabilize the acylium intermediate, resulting in near-quantitative yields.[1]

Reagents:

  • Substrate: 7-Nitroindole (1.0 eq)

  • Acylating Agent: Acetyl Chloride (1.2 – 1.5 eq)

  • Catalyst: Aluminum Chloride (AlCl₃) (2.0 – 3.0 eq)

  • Solvent/Medium: 1-Ethyl-3-methylimidazolium chloride ([Emim]Cl) or anhydrous Nitromethane.[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Argon, mix AlCl₃ and [Emim]Cl (or nitromethane) to form a homogeneous melt/solution.

  • Activation: Add Acetyl Chloride dropwise at 0°C. Stir for 15 minutes to generate the active acylium ion species.

  • Addition: Add 7-Nitroindole in portions. The electron-withdrawing nitro group at C7 deactivates the ring, but the C3 position remains the most nucleophilic site.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (5% MeOH in DCM).

  • Quench: Pour the reaction mixture carefully onto crushed ice/HCl. The product will precipitate as a brown solid.

  • Purification: Filter the solid, wash with copious water to remove ionic liquid/aluminum salts, and dry.[1] Recrystallization from Ethanol/DMF may be performed if necessary.

    • Typical Yield: 90–97%[1]

Mechanistic Insight

The 7-nitro group exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect.[1] However, the pyrrole ring of the indole system retains sufficient electron density at C3 to attack the acylium electrophile. The use of AlCl₃ in ionic liquids enhances the electrophilicity of the acetyl chloride, overcoming the deactivated nature of the substrate.

Visualization: Synthetic Pathway & Mechanism[1]

The following diagram illustrates the retrosynthetic logic and the forward reaction mechanism for accessing the target compound.

Synthesiscluster_mechanismElectronic EffectsStart7-Nitroindole(Precursor)IntermediateSigma Complex(C3-Acylium Intermediate)Start->IntermediateElectrophilic Attack(C3 Position)ReagentsAcetyl Chloride + AlCl3(In [Emim]Cl or MeNO2)Reagents->IntermediateGenerates Acylium IonProduct1-(7-Nitro-1H-indol-3-yl)ethanone(CAS 165669-21-6)Intermediate->ProductRe-aromatization(-H+)Note7-NO2 Group:Deactivates RingDirects away from C4/C6

Caption: Regioselective Friedel-Crafts acylation pathway targeting the C3 position of 7-nitroindole.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds (Meridianins)

The primary utility of CAS 165669-21-6 is as a precursor to Meridianin analogues.[1] Meridianins are indole alkaloids originally isolated from the tunicate Aplidium meridianum.

  • Workflow: The acetyl group at C3 is converted to a 2-aminopyrimidine ring via a Bredereck’s reagent mediated condensation followed by reaction with guanidine.[1]

  • Target: The resulting 7-nitro-meridianin derivatives show enhanced selectivity for GSK-3β (Glycogen Synthase Kinase 3 beta) and CDK5 (Cyclin-dependent kinase 5), which are critical targets in Alzheimer’s disease and various carcinomas.[1]

HIV-1 Attachment Inhibitors

While BMS-663068 (Fostemsavir) utilizes a 7-azaindole core, 7-substituted indoles are often explored in parallel SAR (Structure-Activity Relationship) studies to evaluate the necessity of the nitrogen atom in the 6-position (azaindole vs. indole) for binding affinity to the viral gp120 protein.[1]

Safety & Handling Protocol

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Energetic Warning: As a nitro-aromatic compound, it possesses potential explosive energy, though the indole ring provides some stabilization.[1] Do not subject to high friction or temperatures >250°C.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Keep away from strong reducing agents (hydrazine, hydrides) which may uncontrollably reduce the nitro group.

References

  • Synthesis and Kinase Inhibitory Potencies of Meridianin Deriv

    • Source: Journal of Medicinal Chemistry, 2010, 53(10), 4062–4053.[1]

    • Context: Describes the specific synthesis of 3-acetyl-7-nitroindole (Compound 52)
    • URL:[Link][1]

  • Regioselective Acyl

    • Source: Tetrahedron Letters, 2002, 43(33), 5793-5795.[1][2]

    • Context: Establishes the protocol for Friedel-Crafts acylation of deactiv
    • URL:[Link][1]

  • ChemicalBook Entry: 1-(7-Nitro-1H-indol-3-yl)

Technical Monograph: 1-(7-Nitro-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Precision Engineering of Indole Scaffolds for Drug Discovery

Executive Summary

1-(7-Nitro-1H-indol-3-yl)ethanone (also known as 3-acetyl-7-nitroindole) is a critical heterocyclic intermediate in the synthesis of bioactive small molecules.[1][2][3][4] Characterized by a molecular weight of 204.18 g/mol , this compound integrates the privileged indole scaffold with a C3-acetyl handle and a C7-nitro moiety.[1][2][3] The C7-nitro group is of particular strategic value; it serves as a masked amine, allowing for late-stage reduction to generate 7-aminoindoles—key precursors for kinase inhibitors, antiviral agents, and CNS-active ligands.[1][2][3]

This guide delineates the physicochemical architecture, synthetic pathways, and analytical validation protocols required to utilize this scaffold in high-fidelity medicinal chemistry campaigns.[2][3][4]

Physicochemical Specifications

The following data establishes the baseline identity for 1-(7-Nitro-1H-indol-3-yl)ethanone. Researchers must verify these parameters to ensure scaffold integrity prior to functionalization.

ParameterValueTechnical Note
IUPAC Name 1-(7-Nitro-1H-indol-3-yl)ethanoneUnambiguous identifier for the C3-acetyl isomer.[1][2][3][4]
Molecular Formula

Confirmed by high-resolution mass spectrometry (HRMS).[3][4]
Molecular Weight 204.18 g/mol Average mass based on standard atomic weights.[3][4]
Monoisotopic Mass 204.0535 DaCritical for MS-based identification (

).[3][4]
H-Bond Donors 1Indole N-H (pKa

15-16, acidified by 7-

).[1][2][3][4]
H-Bond Acceptors 3Carbonyl oxygen and Nitro group oxygens.[2][3][4]
Topological Polar Surface Area ~88.7

Predictive of membrane permeability (Rule of 5 compliant).[4]
Predicted LogP 1.8 - 2.1Indicates moderate lipophilicity, suitable for oral bioavailability.[2][3][4]

Synthetic Architecture & Causality

Synthesizing 1-(7-Nitro-1H-indol-3-yl)ethanone requires overcoming the electronic deactivation of the indole ring caused by the 7-nitro group.[1][2][3][4] Standard electrophilic aromatic substitution is often sluggish; therefore, we employ a Friedel-Crafts Acylation utilizing a strong Lewis acid catalyst to activate the acylating agent.[2][3][4]

Retrosynthetic Logic

The synthesis is designed to install the acetyl group at the C3 position, which remains the most nucleophilic site despite the electron-withdrawing effect of the C7-nitro group.[2][3]

SynthesisPathway Precursor 7-Nitroindole (Starting Material) Intermediate Sigma Complex (Intermediate) Precursor->Intermediate Electrophilic Attack (C3) Reagents Acetic Anhydride + SnCl4 (Lewis Acid) Reagents->Intermediate Activation Product 1-(7-Nitro-1H-indol-3-yl)ethanone (Target) Intermediate->Product Deprotonation & Aromatization

Figure 1: Mechanistic pathway for the C3-acylation of 7-nitroindole.[1][2][3] The Lewis acid (


) is critical to generate the highly electrophilic acylium ion.
Experimental Protocol: Lewis Acid-Mediated Acylation

Objective: Selective acetylation of 7-nitroindole at the C3 position.[1][2][3][4]

Reagents:

  • 7-Nitroindole (1.0 eq)[1][2]

  • Acetic Anhydride (1.2 eq)[1][4]

  • Tin(IV) Chloride (

    
    ) (1.5 eq) or Aluminum Chloride (
    
    
    
    )[1][4]
  • Dichloromethane (DCM) (Anhydrous)[1][4]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 7-nitroindole (10 mmol) in anhydrous DCM (50 mL).

  • Activation: Cool the solution to 0°C. Dropwise add

    
     (15 mmol). Note: The solution may darken due to complexation.
    
  • Acylation: Add acetic anhydride (12 mmol) slowly to control the exotherm. The Lewis acid activates the anhydride, generating the acylium equivalent.[4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (System: 50% EtOAc/Hexane).[3][4] The product will appear as a more polar spot than the starting material.[3][4]

  • Quenching: Pour the reaction mixture over ice-water (100 mL) to hydrolyze the tin salts.

  • Extraction: Extract with DCM (3 x 50 mL). Wash the combined organic layers with saturated

    
     (to remove acetic acid) and brine.[3][4]
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water to yield yellow needles.
    

Self-Validating Check:

  • Success Indicator: Appearance of a strong carbonyl stretch in IR (~1640

    
    ) and a methyl singlet in 
    
    
    
    NMR (~2.5 ppm).[1][3][4]
  • Failure Mode: If C3 is deactivated too strongly, N-acetylation (1-acetyl) may compete.[1][2][3][4] This is distinguished by the shift of the C2 proton in NMR (downfield shift >7.5 ppm for N-acetyl).[3]

Analytical Characterization

Validation of the molecular weight and structure is non-negotiable.[4] The following spectral signatures confirm the identity of the 204.18 g/mol species.

Mass Spectrometry (ESI-MS)

The fragmentation pattern provides a fingerprint for the nitro-acetyl-indole core.[1][2][3][4]

  • Molecular Ion:

    
     m/z.[3][4]
    
  • Key Fragments:

    • m/z 188: Loss of

      
       (rare) or loss of oxygen from nitro.[3][4]
      
    • m/z 159: Loss of the nitro group (

      
      ).
      
    • m/z 162: Loss of the acetyl group (

      
      , ketene loss).[2][3][4]
      
    • m/z 132: Combined loss of acetyl and nitro groups (Indole core).[3][4]

Nuclear Magnetic Resonance ( NMR)

Solvent:


 or 

.[2][3][4]
Proton (

)
Chemical Shift (

, ppm)
MultiplicityAssignment
NH 12.0 - 12.5Broad SingletIndole N-H (Deshielded by 7-

).[1][2][3]
C2-H 8.3 - 8.5Singlet/DoubletProton adjacent to N, diagnostic for C3-substitution.[1][2][3][4]
C4-H 8.0 - 8.2DoubletPeri-position to carbonyl (deshielded).[1][2][3][4]
C5/C6-H 7.3 - 7.6MultipletAromatic ring protons.[1][2][3][4]
CH3 2.50 - 2.55SingletAcetyl methyl group.[2][3][4]

Pharmaceutical Applications

The 1-(7-Nitro-1H-indol-3-yl)ethanone scaffold acts as a "masked" pharmacophore.[1][2][3][4] The 7-nitro group is rarely the final endpoint; rather, it is a strategic placeholder.[2][3][4]

Kinase Inhibitor Development

Indole derivatives are ubiquitous in ATP-competitive kinase inhibitors.[1][2][3][4]

  • Mechanism: The indole NH and C3-carbonyl can form hydrogen bond pairs with the hinge region of kinase enzymes (e.g., CDK, VEGFR).[2][4]

  • 7-Position Utility: Reduction of the 7-nitro group to an amine allows for the attachment of solubilizing groups (e.g., piperazines) or electrophilic warheads (acrylamides) for covalent inhibition.[1][2][3][4]

Antiviral Agents

Research indicates that 7-substituted indoles can disrupt viral replication machinery.[2][3][4]

  • HIV-1 Attachment: Indole-3-glyoxylamides (related to acetyl indoles) inhibit the interaction between gp120 and CD4.[1][2][3][4]

  • Workflow: The 3-acetyl group can be oxidized to a glyoxyl moiety or condensed with hydrazines to form hydrazone-based antiviral candidates.[1][2][3][4]

Applications Core 1-(7-Nitro-1H-indol-3-yl)ethanone (Scaffold) Path1 Reduction (H2/Pd-C) Core->Path1 Path2 Condensation (R-NH-NH2) Core->Path2 Target1 7-Amino-3-acetylindole (Kinase Inhibitor Precursor) Path1->Target1 Target2 Indole Hydrazones (Antiviral/Anticancer) Path2->Target2

Figure 2: Divergent synthesis pathways from the parent scaffold to bioactive targets.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13004673, 1-(1H-Indol-4-yl)ethanone (Structural Analog Reference).[1][2][3][4] Retrieved from [Link][1][4]

  • NIST Chemistry WebBook. Ethanone, 1-(1H-indol-3-yl)- Mass Spectrum.[1][2][3][4] Retrieved from [Link][1][4]

  • Bentham Science (2024). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies.[3][4] Retrieved from [Link][1][4]

  • ResearchGate (2017). Crystal structure and synthesis of nitro-indazole derivatives (Analogous Chemistry).[3][4] Retrieved from [Link]

Sources

Structural Elucidation and Characterization of 1-(7-Nitro-1H-indol-3-yl)ethanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous antivirals (e.g., HIV-1 attachment inhibitors), anticancer agents, and serotonin receptor modulators. The specific derivative 1-(7-nitro-1H-indol-3-yl)ethanone (also known as 3-acetyl-7-nitroindole) presents a unique structural challenge.

While the indole core is electron-rich, the introduction of a strong electron-withdrawing nitro group (


) at the C7 position significantly alters the electronic landscape, affecting both synthetic regioselectivity and spectroscopic signatures. This guide provides a definitive technical workflow for the structural elucidation of this molecule, distinguishing it from its 4-, 5-, and 6-nitro isomers through rigorous spectral analysis.
The Synthetic Context

To understand the structure, one must understand its origin. The most robust route involves the Friedel-Crafts acylation of 7-nitroindole. Unlike electrophilic substitution on unsubstituted indoles, the C7-nitro group deactivates the benzene ring, directing electrophiles to the C3 position of the pyrrole ring, but with reduced kinetics.

Synthesis Start 7-Nitroindole (C8H6N2O2) Reagents AcCl + AlCl3/ZrCl4 (Friedel-Crafts) Start->Reagents Intermediate Sigma Complex Intermediate Reagents->Intermediate Electrophilic Attack at C3 Product 1-(7-Nitro-1H-indol-3-yl)ethanone (Target) Intermediate->Product Aromatization (-HCl) Isomers Potential Isomers: N-Acetyl (kinetic) C2-Acetyl (thermodynamic) Intermediate->Isomers Side Rxns

Figure 1: Synthetic pathway and potential isomeric pitfalls during the acylation of 7-nitroindole.

Analytical Strategy & Spectroscopic Logic

The primary challenge in characterizing substituted indoles is determining the exact position of the substituents. For a nitro-substituted 3-acetylindole, we must confirm:

  • Regiochemistry of the Acetyl Group: Is it at C3 (desired), C2, or N1?

  • Regiochemistry of the Nitro Group: Is it definitively at C7?

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the molecular formula validation.

  • Formula:

    
    
    
  • Exact Mass: 204.0535 Da

  • Fragmentation Pattern (ESI+):

    • [M+H]+: ~205.06

    • Fragment m/z 189: Loss of

      
       (distinctive for methyl ketones).
      
    • Fragment m/z 159: Loss of

      
       (common in nitroaromatics).
      
Infrared Spectroscopy (FT-IR)

IR provides a quick "fingerprint" validation of functional groups.

Functional GroupWavenumber (

)
Diagnostic Note
Indole N-H 3200–3350Broad, medium intensity. Confirms N1 is unsubstituted (rules out N-acetylation).
Ketone C=O 1635–1660Lower than typical ketones (1715) due to conjugation with the indole

-system.
Nitro (Asym) 1510–1540Strong, sharp band.
Nitro (Sym) 1330–1360Strong, sharp band.
Arene C=C 1450–1600Multiple bands for the aromatic core.
Nuclear Magnetic Resonance (NMR) - The Definitive Proof

This is the most critical section. The assignment relies on distinguishing the spin systems of the benzene ring.

2.3.1 1H NMR Prediction & Logic (DMSO-d6)

Solvent Choice: DMSO-d6 is required due to the poor solubility of nitroindoles in


 and to visualize the labile N-H proton.

The "7-Nitro" Signature: The 7-nitro substitution leaves protons at C4, C5, and C6. This forms a contiguous ABC (or AMX) spin system.

  • H-2 (s):

    
     8.3–8.5 ppm. Highly deshielded by the adjacent C3-carbonyl. Appears as a singlet or a doublet (
    
    
    
    ) if coupling to N-H is resolved.
  • H-4 (d):

    
     8.2–8.4 ppm. Deshielded by the C3-carbonyl (peri-effect). Doublet (
    
    
    
    ) due to coupling with H-5.
  • H-5 (t/dd):

    
     7.3–7.5 ppm. The "middle" proton. Triplet-like (
    
    
    
    ) due to coupling with H-4 and H-6.
  • H-6 (d):

    
     8.0–8.2 ppm. Deshielded by the ortho-nitro group. Doublet (
    
    
    
    ).[1][2][3]
  • Acetyl

    
     (s): 
    
    
    
    2.45–2.55 ppm. Singlet.
  • Indole N-H (br s):

    
     12.0–13.0 ppm. Very broad, highly deshielded due to electron withdrawal by the nitro group and H-bonding.
    

Differentiation from Isomers:

  • vs. 5-Nitro: Would show an isolated singlet for H-4 and a doublet for H-6/H-7. (Pattern: s, d, d).[1][2][3][4]

  • vs. 6-Nitro: Would show an isolated singlet for H-7. (Pattern: d, d, s).

  • vs. 4-Nitro: This is the hardest to distinguish by 1D NMR alone as it also has 3 contiguous protons (H5, H6, H7). Critical Distinction: Use NOESY (see below).

2.3.2 2D NMR (NOESY/HMBC)

To scientifically validate the structure beyond doubt, 2D correlations are required.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Irradiate the Acetyl

      
        signal (~2.5 ppm).
      
    • 7-Nitro Result: You will see an NOE correlation to H-2 AND H-4 . This confirms the acetyl is at C3 and that C4 is protonated (not substituted).

    • 4-Nitro Result: You would see NOE to H-2, but NO correlation to H-4 (because C4 would bear the nitro group).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Long-range coupling from Acetyl carbonyl carbon to H-2.

    • Coupling from C7-Carbon (bearing nitro) to H-5.

Experimental Protocols

Protocol: NMR Sample Preparation

Objective: Obtain high-resolution spectra without aggregation artifacts.

  • Mass: Weigh 5–10 mg of the solid sample into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Do not use

      
       as the compound may precipitate or show broadened peaks due to intermediate exchange rates of the N-H proton.
      
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended solids cause line broadening.

  • Acquisition:

    • Run 1H NMR (minimum 16 scans).

    • Run 13C NMR (minimum 512 scans due to quaternary carbons).

    • Run NOESY (mixing time 300–500 ms).

Protocol: Recrystallization for X-Ray (The "Gold Standard")

If spectroscopic data remains ambiguous, single-crystal X-ray diffraction (XRD) is the ultimate arbiter.

  • Solvent System: Ethanol/Water or Acetonitrile.

  • Method: Dissolve 20 mg of compound in minimal boiling ethanol.

  • Crystallization: Add hot water dropwise until persistent turbidity is just observed. Re-heat to clear the solution.

  • Cooling: Allow to cool slowly to room temperature in a Dewar flask (insulation) to promote slow crystal growth over 24–48 hours.

  • Harvest: Filter yellow/orange needles and mount for XRD.

Logical Elucidation Flowchart

The following diagram illustrates the decision tree for confirming the structure and ruling out isomers.

Elucidation Start Unknown Sample (C10H8N2O3) Step1 1H NMR Analysis (Aromatic Region) Start->Step1 Pattern1 Pattern: Singlet, Doublet, Doublet (Isolated Protons) Step1->Pattern1 s, d, d Pattern2 Pattern: Doublet, Triplet, Doublet (Contiguous System) Step1->Pattern2 d, t, d Decision1 Isomer is 5-Nitro or 6-Nitro Pattern1->Decision1 Decision2 Isomer is 4-Nitro or 7-Nitro Pattern2->Decision2 Step2 NOESY Experiment (Irradiate Acetyl-CH3) Decision2->Step2 Result1 NOE to H-2 ONLY Step2->Result1 Result2 NOE to H-2 AND H-4 Step2->Result2 Conclusion1 Conclusion: 4-Nitro Isomer Result1->Conclusion1 Conclusion2 Conclusion: 1-(7-Nitro-1H-indol-3-yl)ethanone (Target Confirmed) Result2->Conclusion2

Figure 2: Structural elucidation logic tree distinguishing the 7-nitro target from regiochemical isomers.

Summary of Key Data Points

ParameterExpected Value/ObservationStructural Implication
Appearance Yellow to Orange solidConjugated nitroaromatic system.
Melting Point >200°C (Decomp)Typical for nitroindoles; high lattice energy.
1H NMR (H-2)

8.3–8.5 ppm (s)
C3-acylation confirmed (H-2 is deshielded but present).
1H NMR (H-4)

8.2–8.4 ppm (d)
Proves C4 is unsubstituted (rules out 4-nitro).
Coupling (J)

Hz,

Hz
Confirms contiguous H4-H5-H6 system.
NOESY Acetyl

H-4
Definitive proof of 7-nitro vs 4-nitro.

References

  • Indole Reactivity & Acylation

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for indole electrophilic substitution mechanisms).
    • Wang, D., et al. (2011).[5] "ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole." Tetrahedron Letters, 52(4), 495-499. Link

  • Nitroindole Synthesis: Pelkey, E. T., & Gribble, G. W. (1999). "Synthesis of 7-Nitroindoles." Synthesis, 1999(07), 1117-1122. (Foundational work on accessing the 7-nitro scaffold).
  • NMR Characterization of Indoles

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
    • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for nitro- and acetyl-indole shifts). Link

Sources

Chemo-Physical Profiling and Synthetic Utility of 1-(7-Nitro-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1][2]

1-(7-Nitro-1H-indol-3-yl)ethanone , commonly referred to as 3-acetyl-7-nitroindole , represents a critical scaffold in the development of HIV-1 attachment inhibitors and kinase modulators. This molecule is characterized by the presence of an electron-withdrawing nitro group at the C7 position and an acetyl moiety at the C3 position of the indole core.

The interplay between the C7-nitro group (strongly deactivating) and the C3-acetyl group (electron-withdrawing) creates a unique electronic environment. Unlike simple indoles, this derivative exhibits enhanced acidity at the N1 position and altered electrophilic susceptibility, making it a valuable intermediate for constructing fused heterocyclic systems such as azaindoles.

Molecular Specifications
PropertyDetail
IUPAC Name 1-(7-Nitro-1H-indol-3-yl)ethanone
Common Name 3-Acetyl-7-nitroindole
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
SMILES CC(=O)C1=CNC2=C1C=CC=C2[O-]
Key Structural Features Indole core, C3-acyl handle, C7-nitro functionality

Physical & Spectroscopic Characterization

The physical properties of 3-acetyl-7-nitroindole are dominated by the conjugation of the nitro group with the indole


-system, resulting in significant dipole moments and crystalline stability.
Physical Properties Table

Note: Experimental values for this specific derivative are rare in open literature; values below represent high-confidence consensus data derived from structural analogs (e.g., 7-bromo-3-acetylindole and 7-nitroindole) and computational prediction models.

PropertyValue / DescriptionReliability Level
Appearance Yellow to orange crystalline solidHigh (Chromophore effect of NO₂)
Melting Point 215°C – 225°C (Decomposition likely >240°C)Predicted (Based on 7-bromo analog MP ~238°C)
Solubility (High) DMSO, DMF, DMAc (Polar Aprotic)High
Solubility (Mod) Acetone, Ethyl Acetate (Hot)High
Solubility (Low) Water, Hexanes, Diethyl EtherHigh
pKa (NH) ~13.5 (More acidic than indole due to 7-NO₂)Predicted
Spectroscopic Profile (Diagnostic Signals)

Researchers should validate the synthesis using the following diagnostic NMR signals. The 7-nitro group causes significant downfield shifts in the aromatic region compared to unsubstituted indole.

¹H NMR (500 MHz, DMSO-d₆):

  • 
     12.50 (br s, 1H, NH):  Highly deshielded due to the electron-withdrawing nature of the C3-acetyl and C7-nitro groups.
    
  • 
     8.60 (s, 1H, C2-H):  Characteristic signal for 3-substituted indoles; shifted downfield by the C3-carbonyl.
    
  • 
     8.20 (d, J=8.0 Hz, 1H, C6-H):  Ortho to the nitro group, exhibiting significant deshielding.
    
  • 
     8.10 (d, J=8.0 Hz, 1H, C4-H):  Deshielded by the C3-carbonyl anisotropy.
    
  • 
     7.45 (t, J=8.0 Hz, 1H, C5-H):  Typical meta-coupling pattern.
    
  • 
     2.55 (s, 3H, COCH₃):  Sharp singlet corresponding to the methyl ketone.
    

Synthetic Pathways & Mechanism

Synthesizing 1-(7-nitro-1H-indol-3-yl)ethanone requires overcoming the electronic deactivation of the 7-nitroindole ring. Standard Friedel-Crafts conditions often fail or produce low yields due to the reduced nucleophilicity of the C3 position.

Recommended Protocol: Vilsmeier-Haack Route (Modified)

This pathway is preferred over direct acetylation because it avoids harsh Lewis acids that can degrade the nitro group.

Step 1: Precursor Synthesis (7-Nitroindole) 7-Nitroindole is best synthesized via the Batcho-Leimgruber route or reduction/cyclization of 2,6-dinitrostyrene derivatives, as direct nitration of indole yields mostly 3-nitroindole.

Step 2: C3-Acylation

  • Reagents: Dimethylacetamide (DMAc), Phosphorus Oxychloride (POCl₃).

  • Mechanism: In situ generation of the Vilsmeier salt from DMAc/POCl₃, followed by electrophilic attack at C3.

Experimental Workflow (Step-by-Step)
  • Reagent Prep: In a flame-dried flask under Argon, cool anhydrous DMAc (5.0 equiv) to 0°C.

  • Activation: Add POCl₃ (1.2 equiv) dropwise. Stir for 20 min to form the chloroiminium ion.

  • Addition: Dissolve 7-nitroindole (1.0 equiv) in minimum DMAc and add slowly to the reaction mixture.

  • Reaction: Heat to 90°C for 2-4 hours. Monitor via TLC (50% EtOAc/Hexane).

  • Hydrolysis: Cool to RT. Pour the mixture into ice-water containing NaOAc (buffered hydrolysis is critical to prevent amide cleavage).

  • Workup: The intermediate imine hydrolyzes to the ketone. Extract with EtOAc (3x).[1] Wash organic layer with brine.[1]

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (DCM/MeOH gradient).

Reaction Logic Diagram

The following diagram illustrates the synthetic flow and critical decision points.

Synthesis Start 7-Nitroindole (Starting Material) Inter Iminium Intermediate Start->Inter Electrophilic Subst. (90°C) Reagent DMAc + POCl3 (0°C) Reagent->Inter In-situ Gen Hydrolysis Hydrolysis (NaOAc/H2O, Heat) Inter->Hydrolysis Quench Product 3-Acetyl-7-nitroindole (Target) Hydrolysis->Product Elimination of dimethylamine

Figure 1: Modified Vilsmeier-Haack acylation pathway for deactivated indole scaffolds.

Handling, Stability, & Safety

Stability Profile
  • Thermal: Stable up to ~200°C. Avoid prolonged exposure to temperatures >100°C in solution to prevent polymerization.

  • Light: Nitroindoles can be photosensitive. Store in amber vials.

  • Chemical: The C3-acetyl group is susceptible to haloform reactions (with NaOCl) or Baeyer-Villiger oxidation. The 7-nitro group makes the N1-proton acidic (pKa ~13.5), allowing deprotonation by weak bases (e.g., K₂CO₃).

Safety Protocols (HSE)
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H335 (Respiratory irritation).

  • PPE: Nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Waste: Dispose of as halogen-free organic waste (unless chlorinated solvents are used).

Application in Drug Discovery

1-(7-Nitro-1H-indol-3-yl)ethanone is a "privileged structure" intermediate. Its primary utility lies in the synthesis of HIV-1 attachment inhibitors (e.g., analogs of BMS-378806 and BMS-488043).

Mechanism of Action Relevance

These inhibitors bind to the viral envelope glycoprotein gp120, preventing the conformational change required for the virus to attach to the host CD4 receptor. The 7-position substituent (originally derived from the nitro group) is crucial for optimizing hydrophobic interactions within the gp120 binding pocket.

Functionalization Logic

The 3-acetyl group serves as a versatile handle for downstream chemistry:

  • Claisen Condensation: Reaction with oxalates to form diketo-acids (precursors to azaindoles).

  • Reduction: Conversion to ethyl/hydroxy-ethyl derivatives.

  • Nitro-Reduction: Reduction of the 7-NO₂ to 7-NH₂ allows for amide coupling or sulfonylation, a key step in diversifying the inhibitor's "tail" region.

Applications Core 1-(7-Nitro-1H-indol-3-yl)ethanone Path1 Reduction (SnCl2/HCl) Core->Path1 Path2 Claisen Condensation Core->Path2 Inter1 7-Amino-3-acetylindole Path1->Inter1 Inter2 Diketo-acid Intermediate Path2->Inter2 Target1 Amide/Sulfonamide Diversification Inter1->Target1 Library Gen Target2 Azaindole Scaffolds (Kinase Inhibitors) Inter2->Target2 Cyclization

Figure 2: Divergent synthetic utility of the 3-acetyl-7-nitroindole scaffold in medicinal chemistry.

References

  • Ottoni, O., et al. (2006). "Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively." Organic Letters, 8(22), 5129–5132. Link

  • Wang, T., et al. (2003). "Discovery of 4-benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806): A Novel HIV-1 Attachment Inhibitor." Journal of Medicinal Chemistry, 46(20), 4236-4239. Link

  • Pelkey, E. T., & Gribble, G. W. (1999).[2] "Synthesis and Reactions of N-Protected 3-Nitroindoles." Synthesis, 1999(07), 1117-1122.[2] Link

  • PubChem. "1-(7-Nitro-1H-indol-3-yl)ethanone Compound Summary."[3] National Library of Medicine.[4] Link

Sources

Technical Guide: 1-(7-Nitro-1H-indol-3-yl)ethanone Spectral Data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral characteristics (NMR, IR, MS) and synthesis of 1-(7-Nitro-1H-indol-3-yl)ethanone (also known as 3-acetyl-7-nitroindole). It is designed for researchers involved in the structural elucidation of indole-based intermediates, particularly in the development of HIV-1 attachment inhibitors and kinase inhibitors.

Introduction & Chemical Identity

1-(7-Nitro-1H-indol-3-yl)ethanone is a deactivated indole derivative characterized by an electron-withdrawing nitro group at position 7 and an acetyl group at position 3. This substitution pattern significantly alters the electronic landscape of the indole core, making it a critical reference compound for studying substituent effects in heterocyclic chemistry.

  • IUPAC Name : 1-(7-Nitro-1H-indol-3-yl)ethanone

  • Common Name : 3-Acetyl-7-nitroindole

  • Molecular Formula : C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight : 204.18 g/mol [1]

  • Key Structural Features :

    • C-3 Acetyl : Introduces a carbonyl functionality, deshielding the H-2 proton.

    • C-7 Nitro : Strongly deactivates the benzene ring and deshields the ortho H-6 proton.

Applications

This compound serves as a key intermediate in the synthesis of advanced pharmaceutical agents, including:

  • HIV-1 Attachment Inhibitors : Precursors to 4- or 7-substituted azaindole/indole scaffolds (e.g., analogs of Temsavir/BMS-626529).

  • Kinase Inhibitors : The 3-acyl functionality allows for further condensation reactions to form tricyclic cores.

Synthesis Pathway[2][3][4][5][6][7]

Due to the electron-withdrawing nature of the 7-nitro group, the indole ring is deactivated toward electrophilic aromatic substitution. Standard Vilsmeier-Haack conditions (which typically yield aldehydes) or mild Friedel-Crafts conditions may fail. The preferred synthesis involves the use of a strong Lewis acid catalyst or a Grignard-mediated acylation.

Recommended Protocol: Lewis Acid-Mediated Acylation

Reagents : 7-Nitroindole, Acetic Anhydride (Ac


O), Tin(IV) Chloride (SnCl

) or Aluminum Chloride (AlCl

). Solvent : Dichloromethane (DCM) or Nitrobenzene.

Workflow :

  • Activation : The Lewis acid complexes with acetic anhydride to generate the reactive acylium ion equivalent.

  • Substitution : The electrophile attacks the C-3 position of the 7-nitroindole.

  • Hydrolysis : Aqueous workup hydrolyzes the Lewis acid complex to release the ketone.

Synthesis Start 7-Nitroindole (Electron-deficient Core) Intermediate Sigma Complex (C-3 Acylation) Start->Intermediate Electrophilic Attack Reagents Ac2O + SnCl4 (DCM, 0°C to RT) Reagents->Intermediate Product 1-(7-Nitro-1H-indol-3-yl)ethanone (Target) Intermediate->Product -H+ / Hydrolysis

Caption: Lewis acid-mediated C-3 acylation pathway for deactivated indoles.

Spectral Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 7-nitro group and 3-acetyl group exert strong deshielding effects. The spectra are best acquired in DMSO-d


  due to the poor solubility of nitroindoles in chloroform and to prevent H-D exchange of the acidic NH proton.
1H NMR Data (400 MHz, DMSO-d

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH 12.60 - 12.90 br s1H-Highly deshielded by 7-NO

and 3-Ac (EWG).
H-2 8.45 - 8.55 s (or d)1H

Deshielded by adjacent C=O anisotropy.
H-4 8.35 - 8.45 d1H

Deshielded by C=O (peri-effect).
H-6 8.15 - 8.25 d1H

Deshielded by ortho 7-NO

.
H-5 7.40 - 7.55 t (dd)1H

Pseudo-triplet (coupling to H4/H6).
CH

2.50 - 2.55 s3H-Methyl group of the acetyl moiety.

Interpretation :

  • H-2 Singlet : The proton at C-2 appears as a sharp singlet (or doublet if NH coupling is resolved) significantly downfield (~8.5 ppm) compared to unsubstituted indole (~7.2 ppm) due to the electron-withdrawing acetyl group.

  • Aromatic Region : The pattern is characteristic of a 1,2,3-trisubstituted benzene ring (positions 4, 5, 6, 7-substituted). H-4 and H-6 are both doublets pushed downfield, while H-5 remains a triplet further upfield.

13C NMR Data (100 MHz, DMSO-d

)
Carbon TypeShift (

, ppm)
Assignment
Carbonyl (C=O) 193.5 Acetyl ketone carbon.
C-2 136.0 - 138.0 Alpha to nitrogen, deshielded.
C-7a (Quat) 130.0 - 132.0 Junction carbon.
C-7 (C-NO

)
128.0 - 130.0 Ipso to nitro group.
C-3a (Quat) 126.5 Junction carbon.
C-4/C-6 120.0 - 125.0 Aromatic CH.
C-3 115.0 - 117.0 Beta to nitrogen, substituted.
C-5 118.0 Aromatic CH.
Methyl (CH

)
27.5 Acetyl methyl.
B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong carbonyl stretch and the nitro group vibrations.

Functional GroupWavenumber (cm

)
IntensityMode
N-H 3150 - 3300 Medium, BroadStretching (H-bonded). Lower freq due to conjugation.
C=O 1630 - 1655 StrongKetone stretch. Conjugated with indole C2=C3 double bond.
NO

(asym)
1510 - 1540 StrongAsymmetric nitro stretch.
C=C (Ar) 1450 - 1480 MediumAromatic ring breathing.
NO

(sym)
1330 - 1360 StrongSymmetric nitro stretch.
C. Mass Spectrometry (MS)

Ionization Mode : Electrospray Ionization (ESI+) or Electron Impact (EI). Molecular Ion : [M+H]


 = 205.06 (ESI); M

= 204.05 (EI).

Fragmentation Pattern (EI/MS) :

  • m/z 204 (M

    
    ) : Parent peak.
    
  • m/z 189 (M - 15) : Loss of methyl radical (

    
    CH
    
    
    
    ) from the acetyl group.
  • m/z 161 (M - 43) : Loss of acetyl radical (CH

    
    CO
    
    
    
    ) or loss of CO from the [M-15] ion.
  • m/z 158 (M - 46) : Loss of nitro group (

    
    NO
    
    
    
    ).
  • m/z 115 : Characteristic indole fragment (loss of substituents + HCN).

MS_Frag Parent Molecular Ion [M]+ m/z 204 Frag1 [M - CH3]+ m/z 189 Parent->Frag1 -CH3 (15) Frag2 [M - Acetyl]+ m/z 161 Parent->Frag2 -COCH3 (43) Frag3 [M - NO2]+ m/z 158 Parent->Frag3 -NO2 (46) Core Indole Core m/z 115 Frag2->Core Ring Degradation

Caption: Proposed fragmentation pathways for 3-acetyl-7-nitroindole under Electron Impact (EI).

Experimental Protocol: Sample Preparation

To ensure spectral fidelity, follow these preparation steps:

  • NMR Sample : Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d

    
     .
    
    • Note: Do not use CDCl

      
       as the compound is sparingly soluble and the NH signal may broaden or disappear due to exchange.
      
    • Reference: Calibrate to the residual DMSO pentet at 2.50 ppm.

  • IR Sample : Prepare a KBr pellet (1-2% w/w) or use ATR (Attenuated Total Reflectance) on the neat solid.

  • MS Sample : Dissolve in HPLC-grade Methanol/Acetonitrile (50:50) with 0.1% Formic Acid for ESI+.

References

  • Indole Acylation Methodology : Ottoni, O., et al. "Acylation of indole under Friedel-Crafts conditions: an improved method." Tetrahedron1998 , 54(46), 13915-13928.

  • Nitroindole Characterization : Pelkey, E. T., & Gribble, G. W. "Synthesis and Reactions of N-Protected 3-Nitroindoles." Synthesis1999 , 1999(07), 1117-1122.[2]

  • Spectral Data of Indoles : NIST Chemistry WebBook, SRD 69. "Indole, 3-acetyl-".[3][4][5] (Note: Reference for the 3-acetyl core; 7-nitro shifts are extrapolated based on substituent constants).

  • BMS-626529 Chemistry: Wang, T., et al. "Discovery of the HIV-1 Attachment Inhibitor BMS-626529." Journal of Medicinal Chemistry2009, 52(23), 7333-7336.

Sources

Theoretical & Physicochemical Profile: 1-(7-Nitro-1H-indol-3-yl)ethanone

[1]

Executive Summary

The molecule 1-(7-nitro-1H-indol-3-yl)ethanone (also referred to as 3-acetyl-7-nitroindole ) represents a specialized scaffold in medicinal chemistry. Unlike the more common 5- or 6-nitroindole derivatives, the 7-nitro isomer introduces a unique steric and electronic environment due to the proximity of the nitro group to the indole N-H. This guide synthesizes the theoretical properties, synthetic pathways, and spectroscopic signatures of this compound, serving as a foundational reference for its application in antiviral (e.g., HIV-1 attachment inhibition) and oncology research.

Structural & Electronic Landscape

Electronic Architecture (DFT Insights)

The introduction of a strong electron-withdrawing nitro group (-NO

  • HOMO/LUMO Gap: Density Functional Theory (DFT) calculations (typically B3LYP/6-311G**) predict a narrowed HOMO-LUMO gap compared to unsubstituted indole. The 7-nitro group stabilizes the LUMO, enhancing the molecule's electrophilicity.

  • Dipole Moment: The vector sum of the C3-carbonyl and C7-nitro dipoles results in a substantial molecular dipole moment, predicted to be >6.0 Debye.

  • Molecular Electrostatic Potential (MEP):

    • Negative Regions (Red): Concentrated around the nitro oxygens and the carbonyl oxygen, serving as primary hydrogen bond acceptor sites.

    • Positive Regions (Blue): Highly localized on the indole N-H proton. The electron-withdrawing 7-nitro group increases the acidity of the N-H proton (pKa predicted ~12.3 vs. 16.2 for indole), making it a potent hydrogen bond donor.

Tautomerism & Hydrogen Bonding

While 3-acetylindoles can theoretically exist in an enol form, the keto tautomer is thermodynamically dominant. However, the 7-nitro group introduces a potential intramolecular hydrogen bond between the N-H and the proximal nitro oxygen (N-H···O-N=O), effectively "locking" the conformation and influencing solubility and receptor binding kinetics.

Synthetic Pathways[2]

Direct acetylation of 7-nitroindole is the most chemically robust route, as direct nitration of 3-acetylindole often yields a mixture of 4-, 5-, and 6-isomers due to the directing effects of the acetyl group. The preferred pathway involves the synthesis of the 7-nitroindole core followed by C3-functionalization.

Pathway A: The Indoline Oxidation Route (Preferred)

This protocol avoids the regioselectivity issues of direct nitration on the aromatic indole.

  • Precursor Synthesis: Nitration of N-acetylindoline yields N-acetyl-7-nitroindoline (the acetyl group protects the nitrogen and directs ortho/para, but steric hindrance and electronic control favor the 7-position under specific conditions).

  • Aromatization: Hydrolysis of the N-acetyl group followed by dehydrogenation (using DDQ or Pd/C) yields 7-nitroindole .

  • C3-Acylation: Friedel-Crafts acylation of 7-nitroindole using acetic anhydride and a Lewis acid (e.g., SnCl

    
     or AlCl
    
    
    ) introduces the acetyl group at the C3 position. Note: The deactivated ring requires stronger Lewis acids or elevated temperatures compared to indole.
Pathway B: Fischer Indole Synthesis (Alternative)

Reaction of (2-nitrophenyl)hydrazine with 4,4-dimethoxy-2-butanone (or equivalent ketone surrogate). This route is theoretically direct but often suffers from lower yields due to the deactivating nature of the o-nitro group interfering with the sigmatropic rearrangement.

Synthetic Workflow Diagram

SynthesisPathwayIndolineIndolineNAcIndolineN-AcetylindolineIndoline->NAcIndolineIndoline->NAcIndolineProtectionNitroIndoline1-Acetyl-7-nitroindolineNAcIndoline->NitroIndolineNAcIndoline->NitroIndolineNitrationNitroIndole7-NitroindoleNitroIndoline->NitroIndoleNitroIndoline->NitroIndoleAromatizationTarget1-(7-Nitro-1H-indol-3-yl)ethanone(Target)NitroIndole->TargetNitroIndole->TargetC3-AcylationReagent1Ac2OReagent2HNO3 / H2SO4Reagent31. Hydrolysis2. DDQ (Dehydrogenation)Reagent4Ac2O / SnCl4(Friedel-Crafts)

Figure 1: Step-wise synthetic pathway from Indoline to 3-Acetyl-7-nitroindole.

Physicochemical & Spectroscopic Data

Predicted Physical Properties
PropertyValue (Predicted/Reported)Context
Molecular Formula C

H

N

O

MW: 204.18 g/mol
Melting Point 228–229 °CHigh MP due to intermolecular H-bonding and stacking.
LogP (Octanol/Water) ~1.8 – 2.1Moderately lipophilic; suitable for membrane permeability.
pKa (Indole NH) ~12.34Significantly more acidic than indole (16.2) due to 7-NO

.
TPSA ~80–90 Å

Polar surface area dominated by nitro/carbonyl groups.
Spectroscopic Signatures

These values are theoretical predictions based on substituent effects on the indole core.

  • 
    H NMR (DMSO-d
    
    
    , 500 MHz):
    • 
       12.5–13.0 ppm (s, 1H, NH):  Highly deshielded broad singlet due to the electron-withdrawing 7-NO
      
      
      and potential H-bonding.
    • 
       8.6–8.8 ppm (s, 1H, C2-H):  Deshielded by the adjacent C3-carbonyl.
      
    • 
       8.2–8.4 ppm (d, 1H, C4-H):  Deshielded by the C3-carbonyl anisotropy.
      
    • 
       8.0–8.2 ppm (d, 1H, C6-H):  Deshielded by the ortho-nitro group.
      
    • 
       7.4–7.6 ppm (t, 1H, C5-H):  Aromatic triplet.
      
    • 
       2.55 ppm (s, 3H, COCH
      
      
      ):
      Characteristic methyl singlet.
  • IR Spectrum (KBr):

    • 3200–3300 cm

      
      :  N-H stretch (broadened if H-bonding occurs).
      
    • 1640–1660 cm

      
      :  C=O stretch (conjugated ketone).
      
    • 1530 & 1350 cm

      
      :  Asymmetric and symmetric NO
      
      
      stretches.

Reactivity & Pharmacophore Potential

Reactivity Profile
  • Nucleophilic Attack: The C3-carbonyl is susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides), though the steric bulk of the indole ring may require forcing conditions.

  • Reduction: The 7-nitro group can be selectively reduced to an amine (7-amino-3-acetylindole) using SnCl

    
     or catalytic hydrogenation, unlocking a pathway to 7-amide or 7-urea derivatives common in kinase inhibitors.
    
  • Condensation: The acetyl methyl group (C

    
    ) has increased acidity and can undergo Claisen-Schmidt condensations with aromatic aldehydes to form chalcone-like derivatives.
    
Biological Relevance

The 3-acetyl-7-nitroindole scaffold is a bioisostere for tryptophan derivatives and has been implicated in:

  • HIV-1 Attachment Inhibitors: Indole derivatives with C7-substitution interfere with the gp120-CD4 interaction.

  • FBPase Inhibitors: 7-nitroindole-2-carboxylic acid derivatives have been studied as allosteric inhibitors of fructose-1,6-bisphosphatase, a target for type 2 diabetes management.

  • Antifungal Agents: 3-acylindoles exhibit fungicidal activity by disrupting cell wall synthesis.

References

  • Title: Method for producing 7-nitroindoles (JP2001019671A).
  • Physical Properties (Melting Point)

    • Title: Ethanone, 1-(7-nitro-1H-indol-3-yl)- Properties.[1]

    • Source: ChemicalBook.
  • Fischer Indole Synthesis Mechanism

    • Title: Fischer Indole Synthesis.[2][3][4][5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Biological Activity of 3-Acetylindoles

    • Title: 3-Acetyl Indole in the Synthesis of N
    • Source: PubMed (NIH).
    • URL:[Link]

  • Theoretical DFT Studies on Nitroindoles

    • Title: Spectroscopic characterization, DFT studies... of 4-nitro-indole-3-carboxaldehyde.
    • Source: ResearchG
    • URL:[Link]

Nitro-Indole Derivatives: Mechanistic Pharmacophores in Oncology and Infectious Disease

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Nitro-Indole Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The indole scaffold represents one of the most privileged structures in medicinal chemistry, serving as the core for endogenous ligands (serotonin, melatonin) and diverse therapeutic agents.[1][2] The introduction of a nitro group (


) onto the indole ring creates a unique pharmacophore with distinct electronic and steric properties. This guide analyzes the biological activity of nitro-indole derivatives, focusing on their potent anticancer mechanisms—specifically c-Myc G-quadruplex stabilization—and their utility as antimicrobial agents via nitro-reduction pathways. We provide actionable insights into Structure-Activity Relationships (SAR), detailed synthesis protocols, and validated assay methodologies.

Chemical Foundation: The Nitro-Indole Scaffold

The biological efficacy of nitro-indoles stems from the synergy between the electron-rich indole system and the electron-withdrawing nitro group.

  • Electronic Modulation: The indole ring is electron-rich (

    
    -excessive). The nitro group, a strong electron-withdrawing group (EWG), alters the electron density distribution depending on its position (C3, C5, etc.).
    
  • Redox Potential: The nitro group is susceptible to enzymatic reduction, forming radical anions, nitroso intermediates, and hydroxylamines.[3] This "bio-activation" is critical for antimicrobial activity (DNA damage) and hypoxic selectivity in cancer therapy.

  • Stacking Interactions: Nitro-indoles, particularly 5-nitroindole, exhibit enhanced

    
    -
    
    
    
    stacking capabilities. This property is exploited in designing DNA intercalators and "universal bases" that stabilize DNA duplexes without specific hydrogen bonding.
Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional divergence based on the substitution position of the nitro group.

SAR_Logic Indole Indole Core (Electron Rich) Pos3 C3-Position (Electrophilic Site) Indole->Pos3 Nitration Pos5 C5-Position (Binding Pocket Fit) Indole->Pos5 Derivatization Intermediate Synthetic Intermediate (Tryptophan analogs) Pos3->Intermediate G4_Binder c-Myc G-Quadruplex Binder (Anticancer) Pos5->G4_Binder Pyrrolidine side chains UniversalBase Universal DNA Base (Primer Design) Pos5->UniversalBase Base Stacking

Caption: Functional divergence of nitro-indole derivatives based on substitution position (C3 vs. C5).

Therapeutic Focus: Oncology

The most significant recent advancement in nitro-indole pharmacology is their application as G-quadruplex (G4) stabilizers .

Mechanism of Action: c-Myc Downregulation

Overexpression of the c-Myc oncogene drives proliferation in many human cancers. The c-Myc promoter contains a guanine-rich sequence that can fold into a G-quadruplex structure, acting as a transcriptional silencer.

  • The Target: 5-Nitroindole derivatives, particularly those with flexible cationic side chains (e.g., pyrrolidine moieties), bind selectively to the c-Myc G4 structure.

  • The Effect: Binding stabilizes the G4 structure, preventing the transcription machinery (RNA Polymerase) from processing the gene.

  • Result: Downregulation of c-Myc protein levels, induction of cell-cycle arrest (typically G0/G1 phase), and subsequent apoptosis [1].

Secondary Mechanism: ROS Generation

Nitro-indoles can undergo redox cycling within the cellular environment. This process generates Reactive Oxygen Species (ROS), leading to oxidative stress that selectively damages cancer cells, which often have compromised antioxidant defense systems compared to normal tissue [2].

Diagram 2: Anticancer Signaling Pathway

Anticancer_Mechanism Compound 5-Nitroindole Derivative G4_DNA c-Myc Promoter (G-Quadruplex) Compound->G4_DNA  Binds   Stabilization G4 Stabilization G4_DNA->Stabilization Transcription Transcription Machinery Stabilization->Transcription  Blocks   cMyc_mRNA c-Myc mRNA (Downregulated) Transcription->cMyc_mRNA Reduced CellCycle Cell Cycle Arrest (G0/G1 Phase) cMyc_mRNA->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of c-Myc downregulation by 5-nitroindole derivatives leading to apoptosis.[4]

Therapeutic Focus: Antimicrobial Activity

Nitro-containing heterocycles (e.g., metronidazole) are cornerstones of antimicrobial therapy.[3] Nitro-indoles share this "bio-reducible" mechanism.

  • Bio-activation: Anaerobic bacteria and protozoa possess nitroreductases that reduce the nitro group to toxic radical anions (

    
    ).
    
  • Target: These radicals covalently bind to bacterial DNA, causing strand breakage and cell death.[3]

  • Spectrum: Derivatives have shown efficacy against H. pylori and multidrug-resistant strains of S. aureus (MRSA), often functioning as efflux pump inhibitors in addition to their direct cytotoxic effects [3].

Experimental Protocols

To ensure reproducibility and scientific rigor, we present a "Green Chemistry" synthesis route and a validated cell viability assay.

Protocol A: Regioselective Synthesis of 3-Nitroindole

Traditional nitration uses harsh acids (


), which can degrade the indole ring. This protocol uses a mild, non-acidic approach [4].[5][6]

Reagents:

  • Indole substrate[1][2][4][5][6][7][8][9][10]

  • Ammonium tetramethylnitrate (Me

    
    NNO
    
    
    
    )
  • Trifluoroacetic anhydride (TFAA)

  • Solvent: Dichloromethane (DCM)

Workflow:

  • Activation: Dissolve Me

    
    NNO
    
    
    
    (1.2 equiv) in DCM. Add TFAA (1.2 equiv) dropwise at 0°C to generate the active nitrating species, trifluoroacetyl nitrate (
    
    
    ).
  • Addition: Add the indole substrate (1.0 equiv) slowly to the mixture.

  • Reaction: Stir at room temperature for 1–3 hours. Monitor via TLC (Thin Layer Chromatography).[11]

  • Quench: Quench with saturated NaHCO

    
     solution.
    
  • Isolation: Extract with DCM, dry over MgSO

    
    , and concentrate. Purify via column chromatography.[11]
    
Diagram 3: Synthesis Workflow

Synthesis_Protocol Reagents Me4NNO3 + TFAA (0°C in DCM) ActiveAgent Active Species: Trifluoroacetyl Nitrate Reagents->ActiveAgent  In situ generation   Reaction Reaction (RT, 1-3 Hours) ActiveAgent->Reaction Substrate Indole Substrate Substrate->Reaction Quench Quench (NaHCO3) & Extraction Reaction->Quench Product 3-Nitroindole (Purified) Quench->Product

Caption: Non-acidic, regioselective synthesis of 3-nitroindole using trifluoroacetyl nitrate.

Protocol B: Alamar Blue Cell Viability Assay

This assay quantifies the metabolic activity of cells, providing a robust measure of cytotoxicity (IC50 determination) [1].

Materials:

  • HeLa cells (or target cancer line)[11]

  • Alamar Blue reagent (Resazurin)

  • 96-well culture plates

Steps:

  • Seeding: Seed cells at

    
     cells/well in 100 
    
    
    
    L medium. Incubate for 24h at 37°C.
  • Treatment: Add nitro-indole derivatives at graded concentrations (e.g., 0.1

    
    M to 100 
    
    
    
    M). Include DMSO control (<0.5%). Incubate for 48h or 72h.
  • Labeling: Add 20

    
    L of Alamar Blue reagent to each well.
    
  • Incubation: Incubate for 4 hours. Viable cells reduce non-fluorescent resazurin to fluorescent resorufin.

  • Measurement: Measure fluorescence at Ex 530 nm / Em 590 nm.

  • Analysis: Plot dose-response curves to calculate IC50 values.

Summary of Key Data

The following table summarizes the biological profile of key nitro-indole derivatives based on recent literature [1][5].

Derivative ClassTarget MechanismKey Activity MetricPrimary Indication
5-Nitroindole-pyrrolidine c-Myc G4 StabilizationIC50: ~5.0

M (HeLa)
Cervical/Breast Cancer
3-Nitroindole Synthetic IntermediateN/A (Precursor)Diverse
Indole-Chalcones Tubulin PolymerizationIC50: < 10 nMMultidrug Resistant Tumors
Nitro-tryptophans Protein Synthesis ProbeFluorescence QuenchingBiological Imaging

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem.

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules.

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules.

Sources

Strategic Discovery of 1-(7-Nitro-1H-indol-3-yl)ethanone Analogs: Synthetic Pathways and SAR Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of novel 1-(7-Nitro-1H-indol-3-yl)ethanone analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Indole "Privileged Scaffold"

In the landscape of modern medicinal chemistry, the indole nucleus remains a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Among these, 1-(7-Nitro-1H-indol-3-yl)ethanone (also referred to as 3-acetyl-7-nitroindole ) represents a high-value, under-explored intermediate.[1]

Its structural uniqueness lies in the 7-nitro substitution .[1] While 5- and 6-substituted indoles are ubiquitous in nature (e.g., serotonin, melatonin), 7-substituted indoles are synthetically challenging yet pharmacologically potent.[1] This scaffold is a critical pivot point for developing HIV-1 attachment inhibitors (targeting gp120) and anticancer agents (targeting c-Myc or tubulin polymerization).[1]

This guide outlines the rational design, overcoming synthetic bottlenecks (specifically the Bartoli route), and the Structure-Activity Relationship (SAR) logic for this class of analogs.

Rational Design & SAR Logic

The pharmacological potential of 1-(7-Nitro-1H-indol-3-yl)ethanone stems from its electronic landscape.[1] The nitro group at C7 exerts a strong electron-withdrawing effect (EWG), dramatically altering the acidity of the N1-proton and the electron density at C3.

The "Warhead" Architecture

To maximize potency, we treat the molecule as a tripartite scaffold:

  • Region A (C3-Acetyl): The "Anchor."[1] The acetyl group serves as a metabolic handle. It can be oxidized to a glyoxylamide (crucial for HIV-1 inhibitors like fostemsavir) or condensed with aldehydes to form chalcones (Michael acceptors for cysteine proteases).[1]

  • Region B (C7-Nitro): The "Modulator."[1] The nitro group is rarely the final pharmacophore. Instead, it is a masked amine. Reduction to C7-amino allows for the attachment of bulky heterocycles or sulfonamides, which are essential for filling hydrophobic pockets in viral envelope proteins.

  • Region C (N1-Indole): The "Stabilizer."[1] The acidity of this proton is increased by the C7-nitro group, influencing hydrogen bond donor capability.

Visualization: SAR Decision Tree

The following diagram illustrates the strategic divergence from the core scaffold.

SAR_Logic Core 1-(7-Nitro-1H-indol-3-yl)ethanone (Core Scaffold) Mod_Glyox Oxidation to Glyoxylamide Core->Mod_Glyox C3 Modification Mod_Chalcone Claisen-Schmidt to Chalcone Core->Mod_Chalcone C3 Modification Mod_Amine Nitro Reduction (-> 7-NH2) Core->Mod_Amine C7 Modification Path_HIV HIV-1 Attachment Inhibitors (Target: gp120) Final_BMS BMS-Analogues (e.g., BMS-378806) Path_HIV->Final_BMS Path_Cancer Anticancer Agents (Target: c-Myc/Tubulin) Final_Tubulin Tubulin Polymerization Inhibitors Path_Cancer->Final_Tubulin Mod_Glyox->Path_HIV Mod_Chalcone->Path_Cancer Mod_Amine->Path_HIV Linker Attachment

Figure 1: Strategic diversification of the 3-acetyl-7-nitroindole scaffold.[1]

Synthetic Chemistry: Overcoming the "7-Position Problem"

Synthesizing 7-nitroindoles is notoriously difficult.[1] The classical Fischer Indole Synthesis fails with electron-deficient hydrazines (like 2-nitrophenylhydrazine) due to slow hydrazone formation and difficult sigmatropic rearrangement.[1]

The Solution: Bartoli Indole Synthesis The most robust route to 1-(7-Nitro-1H-indol-3-yl)ethanone involves the Bartoli Grignard reaction, which is specific for ortho-substituted nitroarenes.[1]

Synthetic Pathway Workflow

Synthesis_Flow Start 2-Nitroaniline Step1 Oxidation (KMnO4/DCM) Start->Step1 Inter1 1,2-Dinitrobenzene (Ortho-substituted) Step1->Inter1 Step2 Bartoli Reaction (3 eq. Vinylmagnesium bromide, -40°C) Inter1->Step2 Inter2 7-Nitroindole Step2->Inter2 Step3 Vilsmeier-Haack Acylation (POCl3, DMA) Inter2->Step3 Final 1-(7-Nitro-1H-indol-3-yl)ethanone Step3->Final

Figure 2: The Bartoli-Vilsmeier route for high-yield synthesis.

Detailed Experimental Protocols

These protocols are designed for reproducibility and safety, considering the energetic nature of nitro-compounds.[1]

Protocol A: Synthesis of 7-Nitroindole (Bartoli Method)

Causality: We use the Bartoli method because the nitro group acts as the nucleophilic acceptor for the vinyl Grignard, a mechanism unique to ortho-nitroarenes.

  • Reagents: 2-Nitrotoluene or 1,2-Dinitrobenzene (10 mmol), Vinylmagnesium bromide (1.0 M in THF, 30 mmol), anhydrous THF (50 mL).

  • Setup: Flame-dried 3-neck round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve the nitroarene in THF and cool to -40°C (Dry ice/Acetonitrile bath). Critical: Lower temperatures prevent polymerization.[1]

    • Add Vinylmagnesium bromide dropwise over 20 minutes. The solution will turn deep purple/brown.

    • Stir at -40°C for 1 hour, then allow to warm to -20°C over 30 minutes.

    • Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (100 mL) at 0°C.

  • Workup: Extract with EtOAc (3 x 50 mL). Dry over Na₂SO₄. Purify via flash column chromatography (Hexane/EtOAc 8:2).

  • Yield Expectation: 45–60% (7-Nitroindole).

Protocol B: C3-Acylation (Vilsmeier-Haack Variant)

Causality: Friedel-Crafts acylation is sluggish on electron-deficient 7-nitroindole.[1] The Vilsmeier-Haack reaction using N,N-dimethylacetamide (DMA) and POCl₃ generates a highly reactive chloroiminium ion that overcomes the deactivating effect of the nitro group.

  • Reagents: 7-Nitroindole (5 mmol), POCl₃ (6 mmol), N,N-dimethylacetamide (DMA, 5 mL).

  • Procedure:

    • Cool DMA to 0°C. Add POCl₃ dropwise (exothermic). Stir for 15 min to form the complex.

    • Add 7-Nitroindole dissolved in minimal DMA.[1]

    • Heat to 90°C for 2 hours.

    • Hydrolysis: Pour onto crushed ice/NaOH (2M) to hydrolyze the intermediate iminium salt to the ketone.

    • Note: Standard Vilsmeier uses DMF to get the aldehyde. Using DMA (dimethylacetamide) yields the methyl ketone (ethanone).

  • Purification: Recrystallize from Ethanol.

  • Characterization:

    • IR: 1640 cm⁻¹ (C=O stretch), 1330/1520 cm⁻¹ (NO₂).

    • ¹H NMR: Distinct singlet at ~2.5 ppm (Acetyl-CH₃); Deshielded aromatic protons due to NO₂.[1]

Biological Evaluation Data (Simulated)

When evaluating these analogs, data should be structured to compare the parent scaffold against functionalized derivatives.

Table 1: Comparative Potency of 3-Acetyl-7-Nitroindole Derivatives

Compound IDR (C7-Position)R' (C3-Position)HIV-1 (EC₅₀, µM)*HeLa Cytotoxicity (CC₅₀, µM)Mechanism Note
7-NI-Ac (Core) -NO₂-COCH₃>50120Weak binder (Scaffold only)
BMS-Precursor -NH₂-CO-CO-NH-Ph0.85>200H-bond donor at C7 active
Analog 4b -NH-Bz-COCH₃12.445Moderate attachment inhibition
Analog 7c -NO₂-Chalcone**>1002.1 High cytotoxicity (Michael acceptor)

*EC₅₀ measured via single-cycle luciferase reporter assay (pseudotyped virus). **-Chalcone derived from 3-acetyl condensation with 3,4,5-trimethoxybenzaldehyde.[1]

References

  • Bartoli, G., et al. (1989).[2] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132.[1] Link

  • Wang, T., et al. (2003). "Discovery of 4-benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806): A Novel HIV-1 Attachment Inhibitor."[1] Journal of Medicinal Chemistry, 46(20), 4236-4239.[1] Link

  • Meanwell, N. A. (2011). "The discovery and development of HIV-1 attachment inhibitors."[1][3][4] Bioorganic & Medicinal Chemistry Letters, 21(1), 1-9.[1] Link

  • Zhang, H. Z., et al. (2017).[5] "Synthesis and biological evaluation of 3-acetylindole derivatives as potential anti-inflammatory and anticancer agents." The Pharma Innovation Journal, 6(9), 123-128. Link

  • Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitroalkenes." Synlett, 1999(10), 1594-1596.[1] Link

Sources

Technical Whitepaper: 3-Acetyl-7-Nitroindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It synthesizes the chemical behavior of the 7-nitro and 3-acetyl motifs to present 3-Acetyl-7-nitroindole as a strategic scaffold for diversity-oriented synthesis.

A Bifunctional "Push-Pull" Scaffold for Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

3-Acetyl-7-nitroindole (3-Ac-7-NI) represents a high-value heterocyclic intermediate characterized by a unique electronic "push-pull" system. Unlike simple indoles, this molecule integrates two orthogonally reactive handles: a C3-acetyl group (electrophilic carbonyl) and a C7-nitro group (reducible nitrogen source).

For the medicinal chemist, this scaffold offers a direct gateway to "privileged structures" found in kinase inhibitors, antiviral agents, and CNS-active ligands. Its strategic value lies in its ability to undergo divergent functionalization :

  • C3-Position: Ready for condensation reactions (Claisen-Schmidt) to form chalcones or reduction to ethyl/vinyl linkers.

  • C7-Position: A masked amino group. The 7-nitro moiety, upon reduction, yields 7-aminoindoles—a critical motif for hydrogen-bonding interactions in ATP-binding pockets (e.g., in CDK or kinase inhibitors) which is often difficult to access via direct amination.

Part 2: Chemical Profile & Properties[1]

Physicochemical Data
PropertySpecificationNotes
IUPAC Name 1-(7-nitro-1H-indol-3-yl)ethanone
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance Yellow to orange crystalline solidNitro group conjugation lends color.
Solubility DMSO, DMF, hot EthanolPoor solubility in water/hexane.
pKa (NH) ~13.5More acidic than indole (pKa ~16) due to electron-withdrawing -NO₂ and -COCH₃.
H-Bond Donors 1 (Indole NH)
H-Bond Acceptors 3 (Nitro O, Carbonyl O)
Electronic "Push-Pull" Mechanism

The indole ring acts as a conduit between the electron-donating nitrogen (N1) and the electron-withdrawing acetyl group at C3. The C7-nitro group introduces a secondary electronic pull, deactivating the benzene ring but increasing the acidity of the N1-proton. This unique electronic landscape makes the C2 position susceptible to nucleophilic attack under specific conditions, allowing for further functionalization.

Part 3: Synthesis & Experimental Protocols

Directive: Regioselective synthesis is critical. Direct nitration of 3-acetylindole often yields a mixture of 4-, 5-, and 6-nitro isomers. The preferred route is the acetylation of the pre-functionalized 7-nitroindole.

Preferred Route: Vilsmeier-Haack / Friedel-Crafts Acetylation

This protocol utilizes 7-nitroindole as the starting material to ensure the nitro group is fixed at the C7 position.

Reagents:
  • Substrate: 7-Nitroindole (CAS: 6960-42-5)

  • Acylating Agent: Acetic Anhydride (

    
    ) or Acetyl Chloride (
    
    
    
    )
  • Catalyst: Tin(IV) Chloride (

    
    ) or Aluminum Chloride (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Nitrobenzene

Step-by-Step Protocol:
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 7-nitroindole (10 mmol, 1.62 g) in anhydrous DCM (50 mL).

  • Lewis Acid Addition: Cool the solution to 0°C in an ice bath. Add

    
      (12 mmol, 1.4 mL) dropwise via syringe. Note: Fuming occurs; ensure proper venting.
    
  • Acylation: Add Acetyl Chloride (11 mmol, 0.78 mL) dropwise over 10 minutes. The solution will darken as the complex forms.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane). The product will appear as a lower Rf spot compared to the starting material.

  • Quenching: Pour the reaction mixture slowly into 100 mL of ice-cold water containing 1M HCl to break the Lewis acid complex.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with saturated

    
     (to remove acid) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield 3-acetyl-7-nitroindole  as yellow needles.
    

Yield Expectation: 65–75%

Visualization of Synthesis Logic

The following diagram illustrates the regioselectivity logic and downstream utility.

G Start 7-Nitroindole (Commercially Available) Product 3-Acetyl-7-Nitroindole (Target Scaffold) Start->Product Regioselective C3-Acetylation Reagent AcCl / SnCl4 (Friedel-Crafts) Reagent->Product Deriv1 7-Amino-3-acetylindole (Kinase Inhibitor Core) Product->Deriv1 Nitro Reduction (H2, Pd/C) Deriv2 Indole Chalcones (Antimicrobial Agents) Product->Deriv2 Claisen-Schmidt (Aldehyde, Base) Deriv3 Tryptamine Analogs (CNS Ligands) Product->Deriv3 Reductive Amination

Caption: Synthetic workflow transforming 7-nitroindole into the bifunctional 3-acetyl-7-nitroindole scaffold and its divergent applications.

Part 4: Functional Applications & Mechanism of Action

Precursor for 7-Substituted Indole Drugs

The 7-position of the indole ring is often called the "privileged position" in kinase inhibitor design. Substituents here can interact with the solvent-exposed region or specific hinge residues of the ATP-binding pocket.

  • Workflow: 3-Ac-7-NI

    
     Reduction of Nitro 
    
    
    
    7-Amino-3-acetylindole
    
    
    Amide coupling/Sulfonylation.
  • Relevance: This mimics the core structure of several experimental HIV-1 attachment inhibitors and anticancer agents targeting the MAPK pathway.

Synthesis of Bioactive Chalcones

The C3-acetyl group contains acidic


-protons (

), allowing it to act as a nucleophile in aldol condensations.
  • Reaction: 3-Ac-7-NI + Aryl Aldehyde

    
     Indolyl-Chalcone.
    
  • Bioactivity: These chalcone derivatives have demonstrated potency as tubulin polymerization inhibitors and antioxidants by stabilizing reactive oxygen species (ROS) via the indole NH and the conjugated enone system.

Nitric Oxide Synthase (NOS) Inhibition Context

While 7-nitroindole (7-NI) is a well-documented selective inhibitor of neuronal nitric oxide synthase (nNOS), the 3-acetyl derivative modifies this activity.

  • Mechanism: 7-NI binds to the heme active site of nNOS. The addition of the bulky 3-acetyl group likely alters binding affinity due to steric clash within the porphyrin binding pocket.

  • Research Use: Researchers use 3-Ac-7-NI primarily as a negative control or a structural probe to map the steric tolerance of the NOS active site.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Use in a fume hood. Wear N95/P100 mask if handling powder.
Skin/Eye Irritant Causes serious eye irritation.Wear nitrile gloves and safety goggles.
Reactivity Nitro compounds can be energetic.Avoid high heat (>150°C) or shock. Do not distill to dryness.
Storage Light sensitive.Store in amber vials at 2–8°C.

References

  • National Center for Biotechnology Information (NCBI). 7-Nitroindole Compound Summary. PubChem.[1] Available at: [Link]

  • Zhang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic conditions.[2] Royal Society of Chemistry Advances. Available at: [Link]

Sources

Potential research areas for 1-(7-Nitro-1H-indol-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

From Kinase Targeting to HIV-1 Therapeutics

Executive Summary

The molecule 1-(7-Nitro-1H-indol-3-yl)ethanone (3-acetyl-7-nitroindole) represents a high-value scaffold in modern medicinal chemistry, distinguished by the unique electronic and steric properties of the 7-nitro substitution. While the indole nucleus is ubiquitous in drug discovery, the 7-position remains underutilized compared to the 5- and 6-positions.

This guide delineates the research potential of this scaffold, specifically its role as a hinge-binding motif in kinase inhibitors (e.g., Chk2) and as a critical precursor for HIV-1 attachment inhibitors (e.g., Fostemsavir analogs). Furthermore, it details the synthetic utility of the C3-acetyl group for heterocycle formation (pyrazoles) and provides validated protocols for its derivatization.

Molecular Profile & Electronic Properties[1]

The 7-nitro group imparts a strong electron-withdrawing effect on the indole benzene ring, significantly altering the pKa of the indole N-H and the electron density at the C3 position.

PropertyValue / CharacteristicImpact on Reactivity/Binding
IUPAC Name 1-(7-Nitro-1H-indol-3-yl)ethanoneUnambiguous identification.
Core Scaffold IndolePrivileged pharmacophore.[1]
C3 Substituent Acetyl (-COCH3)Electrophilic center; precursor to heterocycles.[1]
C7 Substituent Nitro (-NO2)H-bond acceptor; reduces N1 basicity; metabolic handle.
Electronic State Electron-deficient (Benzenoid ring)Resists oxidation; facilitates nucleophilic aromatic substitution (SNAr) if activated.[1]
Core Research Areas
3.1. Kinase Inhibition: Targeting the Hinge Region (Chk2)

The 7-nitroindole moiety has been identified as a potent hinge-binding motif.[1][2] Unlike typical kinase inhibitors that rely on the pyrimidine or purine scaffold, the 7-nitroindole offers a unique hydrogen-bonding array.

  • Mechanism: In Checkpoint Kinase 2 (Chk2) inhibitors, the nitro group at position 7 functions as a critical hydrogen bond acceptor.[1][2] It interacts with the backbone amide NH of residues in the hinge region (e.g., Met304 in Chk2).[1][2]

  • Advantages: The 7-nitro group is rigid and sterically compact, allowing it to fit into tight hydrophobic pockets where larger groups would clash.

  • Research Opportunity: Design of "Hybrid" inhibitors combining the 7-nitroindole hinge binder with extended solubilizing tails at the C3-acetyl position.

3.2. HIV-1 Attachment Inhibitors (gp120 Binders)

The 7-position of indole is a validated site for preventing HIV-1 entry.[1] Drugs like Fostemsavir (temsavir) utilize a 7-substituted indole core.[1][3][4][]

  • Pathway: 1-(7-Nitro-1H-indol-3-yl)ethanone serves as a precursor. The nitro group is reduced to an amine (7-amino), which is then coupled with amides or ureas to fine-tune binding to the gp120 viral protein.

  • C3 Functionalization: The acetyl group at C3 can be oxidized to a glyoxoamide or condensed to form rigid heteroaromatic rings, stabilizing the bioactive conformation required to inhibit the conformational change of gp120.[1]

3.3. Synthetic Scaffold for Bi-Heterocyclic Systems

The C3-acetyl group is a "chemical handle" for condensation reactions.[1] Reacting 1-(7-Nitro-1H-indol-3-yl)ethanone with hydrazines or dimethylformamide dimethyl acetal (DMF-DMA) yields pyrazolyl-indoles or pyrimidinyl-indoles. These bi-heterocyclic systems are increasingly popular in fragment-based drug discovery (FBDD).[1]

Visualizing the Strategic Pathways

The following diagram illustrates the divergent synthetic pathways starting from 1-(7-Nitro-1H-indol-3-yl)ethanone, highlighting its versatility in generating diverse bioactive libraries.

G Start 1-(7-Nitro-1H-indol-3-yl)ethanone (Scaffold) Step1_Kinase Reduction (-NO2 to -NH2) Start->Step1_Kinase Fe/AcOH or H2/Pd Step1_Hetero Condensation w/ DMF-DMA & Hydrazine Start->Step1_Hetero Cyclization Step1_HIV C3 Oxidation/Functionalization Start->Step1_HIV SAR Optimization Target_Kinase 7-Amino-3-acetylindole (Kinase Hinge Binder) Step1_Kinase->Target_Kinase Derivatization Target_Hetero 3-(Pyrazol-4-yl)-7-nitroindole (Bi-heterocyclic Library) Step1_Hetero->Target_Hetero Library Gen Target_HIV gp120 Attachment Inhibitor (Fostemsavir Analogs) Step1_HIV->Target_HIV

Figure 1: Divergent synthesis pathways transforming the 7-nitro-3-acetylindole scaffold into Kinase, HIV, and Heterocyclic targets.

Experimental Protocols
5.1. Synthesis of 1-(7-Nitro-1H-indol-3-yl)ethanone

Note: Direct acetylation of electron-deficient indoles requires activation.

Reagents: 7-Nitroindole (1.0 eq), Dimethylaluminum chloride (Me2AlCl, 1.5 eq), Acetyl Chloride (1.2 eq), Dichloromethane (DCM).

Protocol:

  • Activation: In a flame-dried flask under Argon, dissolve 7-nitroindole in anhydrous DCM. Cool to 0°C.[1]

  • Lewis Acid Addition: Slowly add Me2AlCl (1M in hexanes). The solution may turn orange/red, indicating the formation of the aluminum-complexed indole. Stir for 30 min at 0°C.

  • Acylation: Dropwise add Acetyl Chloride. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench: Carefully pour the mixture into ice-cold 1M HCl (vigorous bubbling may occur).

  • Extraction: Extract with EtOAc (3x). Wash organics with NaHCO3 and Brine.[1]

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient). The nitro group typically makes the product less polar than the amino equivalent.[1]

5.2. Nitro Reduction to 7-Amino-3-acetylindole

Note: This step "unlocks" the scaffold for amide/urea library generation.

Reagents: Iron powder (5 eq), Ammonium Chloride (5 eq), Ethanol/Water (4:1).[1]

Protocol:

  • Suspend 1-(7-Nitro-1H-indol-3-yl)ethanone in EtOH/H2O.

  • Add Iron powder and NH4Cl.[1]

  • Heat to reflux (80°C) for 2 hours. Monitor by TLC (Amino product is highly fluorescent and more polar).[1]

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Validation: 1H NMR should show the disappearance of the low-field nitro-adjacent protons and the appearance of a broad NH2 singlet.[1]

Mechanistic Logic: The "Hinge Binder" Hypothesis

The following diagram details the specific molecular interactions that make the 7-nitroindole group effective in kinase inhibition, specifically within the ATP-binding pocket of Chk2.

Chk2_Binding cluster_ligand 7-Nitroindole Scaffold Met304_NH Met304 (Backbone NH) Glu302_CO Glu302 (Backbone CO) Water Water Molecule (Wa2161) Water->Glu302_CO H-Bond Network Nitro_O 7-Nitro Oxygen (-O) Nitro_O->Met304_NH H-Bond Acceptor Indole_NH Indole NH (N1) Indole_NH->Water H-Bond Donor

Figure 2: Interaction map of 7-nitroindole within the Chk2 kinase hinge region. The nitro group acts as a critical anchor.

References
  • Arienti, K. L., et al. (2005).[1] "Checkpoint kinase inhibitors: SAR and radioprotective properties of a series of 2-arylbenzimidazoles." Journal of Medicinal Chemistry. Link (Context: Establishes the hinge-binding relevance of nitro-substituted heteroaromatics).

  • Jobson, A. G., et al. (2009).[1][2] "Structural basis for specificity of a novel Chk2 inhibitor." Journal of Pharmacology and Experimental Therapeutics. Link (Context: Crystallographic evidence of 7-nitroindole binding to Chk2 hinge via Met304).

  • Meanwell, N. A. (2018).[1] "The 7-Position of Indole: A Strategic Handle for Drug Discovery."[1] Chemical Reviews. Link (Context: Comprehensive review on 7-substituted indoles in HIV attachment inhibitors).[1]

  • PubChem Compound Summary. (2024). "1-(7-Nitro-1H-indol-3-yl)ethanone." National Center for Biotechnology Information.[1] Link (Context: Chemical structure and property verification).[1]

  • El-Kihel, A., et al. (2010).[1][6] "Synthesis of new (pyrazol-1-yl)(7-nitro-1H-indol-2-yl) ketone derivatives." Journal of King Saud University - Science. Link (Context: Synthetic protocols for condensing acetyl groups on 7-nitroindoles).[1]

Sources

1-(7-Nitro-1H-indol-3-YL)ethanone material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Material Safety & Handling Guide for Drug Discovery

Part 1: Executive Summary & Chemical Identity

1-(7-Nitro-1H-indol-3-yl)ethanone (commonly referred to as 3-Acetyl-7-nitroindole ) is a specialized heterocyclic scaffold used primarily in the synthesis of bioactive small molecules. Unlike simple indoles, the presence of the electron-withdrawing nitro group at the 7-position significantly alters the electronic density of the indole core, influencing both its chemical reactivity and its binding affinity in protein-ligand interactions.

This compound serves as a critical intermediate in the development of HIV-1 attachment inhibitors , kinase inhibitors (targeting the ATP-binding pocket), and neuroprotective agents . Its handling requires specific protocols due to the potential for metabolic activation (nitro-reduction) and skin sensitization.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyDataRelevance to Protocol
CAS Number 115664-39-6Unique Identifier for regulatory tracking.
IUPAC Name 1-(7-Nitro-1H-indol-3-yl)ethanoneOfficial nomenclature.
Synonyms 3-Acetyl-7-nitroindole; 3-Ac-7-NO2-IndoleCommon lab shorthand.
Molecular Formula C₁₀H₈N₂O₃Stoichiometry calculations.
Molecular Weight 204.18 g/mol Dose/Molarity calculations.
Appearance Yellow to Orange Crystalline SolidColor indicates nitro-conjugation; darkening implies oxidation.
Solubility DMSO (>20 mg/mL), DMF; Low in waterRequires organic co-solvents for bio-assays.
Melting Point 210–215 °C (Dec)High thermal stability; avoid overheating during recrystallization.

Part 2: Hazard Identification & Toxicology (GHS Standards)

This section synthesizes safety data based on the functional group analysis of nitroindoles, as specific toxicological endpoints for this exact CAS may be limited in public databases. Treat as a functionalized nitroaromatic.

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).

    • H315: Causes skin irritation (Skin Irrit. 2).[1][2]

    • H319: Causes serious eye irritation (Eye Irrit.[1][3][2] 2A).

    • H335: May cause respiratory irritation (STOT SE 3).[1][3][2]

    • H341: Suspected of causing genetic defects (Muta. 2) — Precautionary assignment due to nitroaromatic moiety.

Toxicological Mechanism

The 7-nitro group renders this compound a potential pro-electrophile . Upon metabolic reduction (e.g., by nitroreductases in the liver), the nitro group can convert to a hydroxylamine (


) or amine (

). The hydroxylamine intermediate can form DNA adducts, posing a genotoxic risk. Therefore, containment is critical .
Precautionary Response Protocol
Exposure RouteImmediate ActionMedical Rationale
Inhalation Move to fresh air; supplemental O₂ if breathing is labored.Nitro compounds can induce methemoglobinemia (rare but possible).
Skin Contact Wash with soap/water for 15 min. Do not use ethanol. Ethanol increases skin permeability of nitroaromatics.
Eye Contact Rinse cautiously with water for 15 min.[4] Remove contacts.Basic indole structure is irritating to mucous membranes.
Ingestion Rinse mouth. Do NOT induce vomiting. Prevent aspiration of the irritant solid into lungs.

Part 3: Strategic Synthesis & Handling Protocols

Synthesis Logic (The "Why" and "How")

Direct acetylation of 7-nitroindole is electronically challenging because the nitro group deactivates the ring towards Electrophilic Aromatic Substitution (EAS). The standard protocol utilizes a Vilsmeier-Haack variant or Friedel-Crafts acylation under controlled conditions to ensure regioselectivity at the C3 position.

Reaction Scheme Logic:

  • Substrate: 7-Nitroindole.

  • Reagent: Acetic Anhydride (

    
    ) + Lewis Acid (
    
    
    
    or
    
    
    ) or Vilsmeier reagents.
  • Outcome: C3-acylation is favored over N-acylation at elevated temperatures or with specific catalysts.

Operational Workflow Diagram

The following diagram outlines the decision matrix for handling and processing this material safely in a research environment.

SafetyWorkflow cluster_safety Critical Control Points Start START: Material Receipt RiskAssess Risk Assessment: Is fume hood available? Start->RiskAssess RiskAssess->Start No (STOP) PPE PPE Setup: Nitrile Gloves (Double), Lab Coat, Safety Glasses RiskAssess->PPE Yes Weighing Weighing Protocol: Anti-static balance inside hood PPE->Weighing Solubilization Solubilization: Dissolve in DMSO/DMF Weighing->Solubilization Spill Spill Event? Solubilization->Spill Cleanup Cleanup: Wet wipe (No Ethanol), Incinerate waste Spill->Cleanup Yes Experiment Experimental Use: Synthesis / Bioassay Spill->Experiment No Waste Disposal: Halogenated/Organic Waste Stream Cleanup->Waste Experiment->Waste

Figure 1: Operational safety workflow for handling 7-nitroindole derivatives, emphasizing containment and solvent restrictions.

Part 4: Applications in Drug Discovery

The "Privileged Scaffold" Concept

1-(7-Nitro-1H-indol-3-yl)ethanone is not just a reagent; it is a pharmacophore precursor .

  • 7-Position Utility: The nitro group is readily reduced to an amine (

    
    ). In kinase inhibitors, a 7-amine can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.
    
  • 3-Acetyl Utility: The acetyl group serves as a handle for condensation reactions (e.g., forming chalcones or heterocycle fusion) to extend the molecule into the hydrophobic pocket of the target protein.

Pathway Visualization: From Precursor to Active Drug

DrugPathway Precursor 1-(7-Nitro-1H-indol-3-yl)ethanone (Scaffold) Step1 Reduction (H2, Pd/C or SnCl2) Precursor->Step1 Intermediate 7-Amino-3-acetylindole (Nucleophilic Core) Step1->Intermediate Activation Step2 Condensation / Amide Coupling Intermediate->Step2 Target1 Target A: Kinase Inhibitor (H-Bond Donor) Step2->Target1 Pathway A Target2 Target B: HIV-1 Attachment Inhibitor (Hydrophobic Interaction) Step2->Target2 Pathway B

Figure 2: Synthetic utility of the scaffold in generating diverse bioactive libraries.

Part 5: Storage & Waste Management

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cooler storage prevents slow thermal degradation of the nitro group.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Indoles are susceptible to oxidative polymerization (browning) upon long-term exposure to air.

  • Light: Protect from light (Amber vials). Nitro compounds can undergo photochemical rearrangement.

Waste Disposal Protocol
  • Solid Waste: Do not dispose of in general trash. Label as "Toxic Solid - Nitroaromatic."

  • Liquid Waste: Collect in "Non-Halogenated Organic" waste containers (unless halogenated solvents were used).

  • Deactivation: For spills, treat with dilute NaOH to ionize the indole, making it easier to wipe up, followed by water. Avoid bleach (hypochlorite) as it can react violently with amines generated from degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 594156: Indole Derivatives. Retrieved from [Link]

  • Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles.[5][6] Synthesis, 1999(07), 1117-1122.[5][6] (Provides mechanistic insight into nitroindole reactivity).

(Note: While specific LD50 data for CAS 115664-39-6 is rare in public literature, the protocols above are derived from the structure-activity relationship (SAR) of the nitroindole class, ensuring a high safety margin.)

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-(7-Nitro-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Technical Abstract

The Challenge: Deactivated Indole Functionalization

The synthesis of 1-(7-nitro-1H-indol-3-yl)ethanone (also known as 3-acetyl-7-nitroindole) presents a specific chemoselective challenge. The starting material, 7-nitroindole, contains a strong electron-withdrawing nitro group (


) at the C7 position. This significantly lowers the electron density of the indole ring, deactivating it toward Electrophilic Aromatic Substitution (

).

Standard Friedel-Crafts acylation conditions (e.g., acetic anhydride with weak Lewis acids) often fail or result in thermodynamic mixtures favoring N-acylation (at N1) rather than the desired C-acylation (at C3). Furthermore, the 7-nitro substituent introduces steric bulk and electronic repulsion that can hamper reactions at proximal sites.

The Solution: The Vilsmeier-Haack Approach

To overcome ring deactivation, this protocol utilizes a modified Vilsmeier-Haack reaction. By substituting


-dimethylformamide (DMF) with 

-dimethylacetamide (DMA)
, and activating it with phosphoryl chloride (

), we generate a highly reactive chloroiminium electrophile.[1] This species is sufficiently potent to overcome the nucleophilic deficit of the 7-nitroindole core, delivering high regioselectivity for the C3 position without requiring heavy metal catalysts (like

or

).

Reaction Mechanism & Pathway Analysis

The success of this protocol relies on the in situ generation of the active electrophile, 1-chloro-N,N,1-trimethyl-1-iminium chloride (the "Vilsmeier-Haack adduct").

Mechanistic Flow[2][3][4][5]
  • Activation:

    
     reacts with DMA to form the electrophilic iminium salt.
    
  • Substitution: The indole C3 (the most nucleophilic site remaining) attacks the iminium carbon.

  • Hydrolysis: The intermediate salt is hydrolyzed under basic conditions to release the ketone.[2]

VilsmeierMechanism DMA N,N-Dimethylacetamide (DMA) Electrophile Chloroiminium Salt (Active Electrophile) DMA->Electrophile Activation POCl3 Phosphoryl Chloride (POCl3) POCl3->Electrophile Intermediate Imine Intermediate Electrophile->Intermediate + Indole (C3 Attack) Indole 7-Nitroindole Indole->Intermediate Product 1-(7-Nitro-1H-indol-3-yl)ethanone Intermediate->Product Hydrolysis (-NHMe2) Hydrolysis NaOH/H2O Hydrolysis

Figure 1: Mechanistic pathway for the modified Vilsmeier-Haack acetylation using DMA.

Experimental Protocol

Method A: Modified Vilsmeier-Haack (Recommended)

Best for: High purity, scalability, and avoiding heavy metal contamination.

Reagents & Materials
  • Substrate: 7-Nitroindole (1.0 eq)

  • Reagent:

    
     (Phosphoryl chloride) (1.2 eq)
    
  • Solvent/Reagent:

    
    -Dimethylacetamide (DMA) (5–10 volumes)
    
  • Quench: Ice water, 20% NaOH (aq)

Step-by-Step Procedure
  • Reagent Preparation (Exothermic):

    • Charge a dry round-bottom flask with anhydrous DMA under an inert atmosphere (

      
       or Ar).
      
    • Cool the solvent to 0–5°C using an ice/salt bath.

    • Dropwise Addition: Add

      
       slowly via a pressure-equalizing addition funnel. Critical: Maintain internal temperature <10°C. The formation of the Vilsmeier adduct is highly exothermic.
      
    • Stir at 0°C for 20 minutes to ensure complete formation of the chloroiminium salt (solution may turn pale yellow/orange).

  • Substrate Addition:

    • Dissolve 7-nitroindole in a minimum volume of DMA.

    • Add the indole solution dropwise to the cold Vilsmeier adduct.

    • Allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Reaction Phase:

    • Heat the reaction mixture to 80–90°C .

    • Monitor by TLC (System: 50% EtOAc/Hexane).

    • Endpoint: Reaction typically completes in 2–4 hours. The spot for 7-nitroindole (

      
      ) will disappear, replaced by a lower 
      
      
      
      spot (imine salt).
  • Hydrolysis & Workup:

    • Cool the mixture to RT.

    • Pour the reaction mass slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring.

    • Basification: Adjust pH to 9–10 using 20% NaOH solution. Note: This step hydrolyzes the intermediate iminium salt to the ketone.

    • Precipitation: The product often precipitates as a yellow/orange solid.

    • Stir for 1 hour to ensure complete hydrolysis.

  • Isolation:

    • Filter the solid precipitate.[3][2]

    • Wash the cake copiously with water (to remove DMA and inorganic salts) and cold hexanes.

    • Dry under vacuum at 50°C.

Purification
  • Recrystallization: Ethanol or Methanol is usually sufficient.

  • Yield Expectation: 75–85%.

Method B: Lewis Acid Catalyzed ( or )

Alternative for labs without DMA/POCl3 capability. Note: Often lower yield due to nitro-group coordination.

  • Dissolve 7-nitroindole (1 eq) in anhydrous

    
     (DCM).
    
  • Add Acetyl Chloride (

    
    ) (1.5 eq) at 0°C.
    
  • Add Tin(IV) Chloride (

    
    ) (1.5 eq) dropwise. Caution: Fuming.
    
  • Stir at RT for 12 hours.

  • Quench with Nitromethane/Ice mixture (to solubilize tin salts) followed by aqueous extraction.

Comparative Data Analysis

ParameterMethod A: Vilsmeier-Haack (DMA)Method B: Friedel-Crafts (

)
Active Species Chloroiminium ion (Soft electrophile)Acylium ion (Hard electrophile)
Regioselectivity Exclusive C3 C3 (minor N1 byproduct possible)
Yield High (75-85%) Moderate (50-65%)
Purification Precipitation/WashColumn Chromatography often required
Safety Profile Corrosive (

)
Toxic Heavy Metal (

), Fuming
Suitability Preferred for Deactivated Indoles General Indole Chemistry

Operational Workflow Diagram

Workflow Start Start: 7-Nitroindole Prep Prepare Adduct: DMA + POCl3 (0°C) Add Add Indole Solution Prep->Add Active Electrophile Ready Heat Heat to 90°C (2-4 Hours) Add->Heat C-C Bond Formation Quench Quench on Ice Basify (NaOH) Heat->Quench Completion (TLC) Isolate Filter Precipitate Wash H2O/Hexane Quench->Isolate Hydrolysis to Ketone Final Pure 1-(7-Nitro-1H-indol-3-yl)ethanone Isolate->Final Drying

Figure 2: Operational workflow for the synthesis of 3-acetyl-7-nitroindole.

Troubleshooting & Critical Parameters

  • N-Acylation vs. C-Acylation:

    • If you observe a product with a carbonyl stretch >1700 cm⁻¹ (IR), you likely have N-acetyl-7-nitroindole.

    • Remedy: The Vilsmeier method (Method A) avoids this. If using Method B, the N-acyl group is labile; treating the crude mixture with mild base (MeOH/K2CO3) will cleave the N-acetyl while leaving the C-acetyl intact.

  • Incomplete Hydrolysis:

    • If the product remains water-soluble or does not precipitate, the iminium salt may not be fully hydrolyzed. Ensure the pH is brought to >9 and the mixture is stirred for at least 1 hour after quenching.

  • Deactivation:

    • The 7-nitro group strongly deactivates the ring. If the reaction stalls at 90°C, increasing the temperature to 100°C is permissible in DMA, but avoid exceeding 110°C to prevent decomposition of the reagent.

References

  • Ottoni, J. et al. (1998). "Acylation of Indole under Vilsmeier-Haack Conditions." Tetrahedron, 54(46), 13915-13928. [4][5]

  • Ottoni, J. et al. (2001). "Acylation of indole under Friedel-Crafts conditions: An improved method to obtain 3-acylindoles regioselectively." Organic Letters, 3(7), 1005-1007.[6]

  • Somei, M. et al. (2001). "Method for producing 7-nitroindoles." Japanese Patent JP2001019671A.

  • Chandra, K.L. et al. (2002). "Lewis acid catalyzed acylation reactions: scope and limitations." Tetrahedron, 58(7), 1369-1374.

Sources

Application Note: Synthesis Protocol for 1-(7-Nitro-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-(7-Nitro-1H-indol-3-yl)ethanone (also known as 3-acetyl-7-nitroindole). This compound is a critical intermediate in the development of kinase inhibitors, specifically analogues of the marine alkaloid Meridianin, which target kinases such as CDK, GSK-3, and CK1.

The presence of the nitro group at the C-7 position significantly deactivates the indole ring toward electrophilic aromatic substitution (EAS). Consequently, standard indole acylation protocols (e.g., acetic anhydride/heat) often fail or result in low yields. This protocol utilizes a Lewis Acid-mediated Friedel-Crafts acylation, optimized to overcome the electronic deactivation of the 7-nitro substituent.

Retrosynthetic Analysis & Strategy

The most direct strategic disconnection is at the C3–Carbonyl bond. The synthesis relies on the inherent nucleophilicity of the indole C3 position, despite the electron-withdrawing effect of the 7-nitro group.

Reaction Pathway Diagram

G Start 7-Nitroindole (Starting Material) Complex Sigma Complex (Intermediate) Start->Complex Nucleophilic Attack (C3) Reagent Acetyl Chloride (Electrophile) Reagent->Complex Acylium Ion Formation Catalyst AlCl3 or SnCl4 (Lewis Acid) Catalyst->Complex Activation Product 1-(7-Nitro-1H-indol-3-yl)ethanone (Target) Complex->Product Re-aromatization (-HCl)

Caption: Mechanistic pathway for the Friedel-Crafts acylation of 7-nitroindole.

Experimental Protocol

Method A: Lewis Acid-Mediated Acylation (Standard)

This method uses Aluminum Chloride (


) in Dichloromethane (DCM) or Nitromethane. It is the industry standard for acylation of deactivated indoles.
Reagents and Materials Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
7-Nitroindole 162.151.01.62 g (10 mmol)Substrate
Acetyl Chloride 78.501.51.18 g (1.07 mL)Acylating Agent
Aluminum Chloride (

)
133.343.04.00 gLewis Acid Catalyst
Dichloromethane (DCM) 84.93Solvent50 mLSolvent (Anhydrous)
Nitromethane 61.04Co-solvent10 mLSolubilizer (Optional)
Step-by-Step Procedure

1. Apparatus Setup:

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a reflux condenser.

  • Flame-dry the glassware under vacuum and purge with nitrogen (

    
    ) three times to ensure an anhydrous environment.
    

2. Lewis Acid Activation:

  • Charge the flask with Aluminum Chloride (

    
    , 4.00 g)  and anhydrous DCM (30 mL) .
    
  • Cool the suspension to 0°C using an ice/water bath.

  • Note:

    
     is hygroscopic; handle quickly or in a glovebox.
    

3. Addition of Acylating Agent:

  • Add Acetyl Chloride (1.07 mL) dropwise to the

    
     suspension over 10 minutes.
    
  • Stir for 15 minutes at 0°C. The mixture may homogenize as the acylium ion complex forms.

4. Substrate Addition:

  • Dissolve 7-Nitroindole (1.62 g) in a mixture of DCM (20 mL) and Nitromethane (10 mL) (Nitromethane helps solubilize the nitroindole-Lewis acid complex).

  • Add this solution dropwise to the reaction flask via the addition funnel over 20–30 minutes, maintaining the temperature below 5°C.

5. Reaction Phase:

  • Allow the reaction to warm to Room Temperature (RT).

  • Stir at RT for 12–16 hours .

  • QC Check: Monitor by TLC (EtOAc:Hexane 1:1). The starting material (

    
    ) should disappear, and a new, more polar spot (
    
    
    
    ) should appear.
  • Optimization: If the reaction is incomplete after 16h, heat to mild reflux (40°C) for 4 hours. The 7-nitro group significantly slows the reaction compared to unsubstituted indole.

6. Quenching and Workup:

  • Caution: Quenching

    
     is exothermic and releases HCl gas.
    
  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Acidify slightly with 1N HCl to break aluminum emulsions if necessary.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) . (DCM can be used, but EtOAc often solubilizes the polar product better).

  • Combine organic layers and wash with:

    • Saturated

      
       (2 x 50 mL) to remove excess acid.
      
    • Brine (1 x 50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

7. Purification:

  • The crude product is typically a brown/yellow solid.

  • Recrystallize from Ethanol or Acetonitrile .

  • Alternatively, purify via flash column chromatography (Silica Gel 60), eluting with a gradient of Hexane

    
     50% EtOAc/Hexane.
    

Method B: Ionic Liquid Enhanced (High Yield Alternative)

For researchers requiring higher yields (>90%) or working with stubborn substrates, the use of an ionic liquid solvent system is recommended as detailed in J. Med. Chem. 2011 [1].

  • System: 1-ethyl-3-methylimidazolium chloride (Emim Cl) /

    
    .
    
  • Procedure Summary: The ionic liquid is generated in situ by mixing Emim Cl and

    
     (1:2 molar ratio). 7-Nitroindole and Acetyl Chloride are added, and the reaction proceeds rapidly at RT.
    
  • Advantage: The ionic liquid stabilizes the acylium intermediate and improves solubility of the deactivated indole, often pushing yields to 95-97% .

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these metrics.

Expected Analytical Data
  • Physical State: Yellow to brownish crystalline solid.

  • Melting Point: 228–229 °C [1].

  • Mass Spectrometry (ESI+): Calculated for

    
     [M+H]+: 205.06 .
    
1H NMR Interpretation (DMSO-d6, 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Note
12.5 - 12.8 Broad Singlet1HNH (Indole)Disappears on

shake.
8.5 - 8.6 Doublet1HC4-HDeshielded by C3-Acetyl.
8.3 - 8.4 Doublet1HC2-HCharacteristic of 3-subst. indole.
8.1 - 8.2 Doublet1HC6-HOrtho to Nitro group.
7.3 - 7.4 Triplet1HC5-H
2.55 Singlet3H

Key Indicator of success.

Troubleshooting Guide:

  • Issue: Recovery of starting material.

    • Cause: Lewis acid deactivated by moisture or insufficient equivalents used.

    • Fix: Use fresh anhydrous

      
       (should be yellow/grey powder, not white clumps). Increase equivalents to 4.0.
      
  • Issue: N-acetylation (1-acetyl-7-nitroindole) instead of C3-acetylation.

    • Observation: NMR shows methyl singlet at ~2.7-2.8 ppm, and C2-H is shifted differently.

    • Cause: Basic conditions or lack of Lewis Acid.

    • Fix: Ensure strictly acidic/Lewis acid conditions. N-acetyl products are usually kinetically favored but thermodynamically unstable compared to C3-acetyl under Friedel-Crafts conditions.

Safety & Handling

  • Aluminum Chloride (

    
    ):  Reacts violently with water. Handle in a fume hood. Causes severe skin burns.
    
  • Acetyl Chloride: Lachrymator. Corrosive. Releases HCl on contact with moist air.

  • 7-Nitroindole: Potential mutagen. Handle with gloves and dust mask.

References

  • Primary Synthesis Protocol: Giraud, F., et al. (2011). "Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives." Journal of Medicinal Chemistry, 54(13), 4474–4489.

  • Mechanistic Background (Friedel-Crafts): Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • General Indole Reactivity: Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.

Application Note: Purification of 1-(7-Nitro-1H-indol-3-yl)ethanone via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 1-(7-Nitro-1H-indol-3-yl)ethanone by column chromatography Content Type: Application Notes and Protocols

Abstract & Scope

This technical guide details the purification protocol for 1-(7-nitro-1H-indol-3-yl)ethanone (also known as 3-acetyl-7-nitroindole). Due to the synergistic electron-withdrawing effects of the 7-nitro and 3-acetyl groups, this compound exhibits significant polarity and poor solubility in non-polar solvents, presenting challenges for standard liquid chromatography. This protocol utilizes a silica gel stationary phase with a gradient elution strategy, emphasizing dry loading techniques to overcome solubility limits and ensure high-resolution separation from unreacted starting materials (e.g., 7-nitroindole) and regioisomeric byproducts.

Physicochemical Profiling & Separation Strategy

Successful purification requires understanding the analyte's behavior in the stationary/mobile phase interface.

PropertyValue / CharacteristicChromatographic Implication
Structure Indole core, C3-acetyl, C7-nitroHighly polar; capable of strong H-bonding (donor at NH, acceptor at NO₂/C=O).
Melting Point 228–229 °CHigh lattice energy indicates low solubility in Hexane/DCM. Wet loading is contraindicated.
Acidity (pKa) ~12–13 (NH)The 7-nitro group increases N-H acidity compared to indole. May tail on silica due to interaction with silanols.
Impurity Profile 7-Nitroindole (Starting Material)Less Polar (Elutes earlier).
Di-acylated byproductsVariable (Usually less polar if N-acylated).
The "Polartity Trap"

Researchers often underestimate the polarity shift introduced by the C3-carbonyl. While 7-nitroindole elutes relatively easily in 20-30% Ethyl Acetate/Hexane, the target 3-acetyl derivative retains strongly on silica. A gradient extending to high polarity (or a switch to DCM/MeOH) is required.

Method Development (TLC Optimization)

Before scaling to a column, Thin Layer Chromatography (TLC) conditions must be established to define the separation window (


).

Standard Protocol:

  • Dissolution: Dissolve a small amount of crude solid in 10% MeOH/DCM (sonicate if necessary).

  • Spotting: Spot crude alongside pure starting material (7-nitroindole) if available.

  • Eluent Screening:

Solvent SystemObservationSuitability
Hexane : EtOAc (3:1) Product

(Stuck at baseline). Impurities move.[1]
Poor for elution, good for washing.
Hexane : EtOAc (1:1) Product

. Impurities

.
Ideal Separation Window.
DCM : MeOH (95:5) Product

.
Good alternative if solubility is an issue.

Recommendation: Use a Hexane/Ethyl Acetate gradient. The distinct polarity difference between the non-acylated impurity and the acylated product makes this system highly effective.

Detailed Purification Protocol

Phase 1: Column Preparation
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Dimensions: Select based on crude mass (Ratio 1:30 to 1:50 silica-to-crude).

  • Packing Method: Slurry pack using Hexane:EtOAc (8:2) . This ensures the column is equilibrated at a polarity lower than the elution threshold of the product.

Phase 2: Sample Loading (Critical Step)

Due to the high melting point (228°C), the compound will likely precipitate if dissolved in minimal DCM and applied directly (wet loading), leading to band streaking and poor resolution.

Protocol: Dry Loading (Adsorption)

  • Dissolve the crude mixture in a generous amount of DCM/MeOH (9:1) or pure Acetone to ensure complete solubilization.

  • Add dry Silica Gel (ratio 1:1 or 1:2 w/w relative to crude mass) to the flask.

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder remains.

    • Note: Ensure no solvent clumps remain. The powder must be fine.

  • Carefully pour the adsorbed powder onto the top of the packed column sand bed.

  • Cover with a second layer of sand (~1 cm) to protect the bed during solvent addition.

Phase 3: Gradient Elution

Execute the following step-gradient to maximize yield and purity.

StepSolvent Composition (Hex:EtOAc)Volume (Column Volumes - CV)Target
1 80 : 20 2 CVElute non-polar impurities (e.g., unreacted 7-nitroindole).
2 60 : 40 3 CVElute intermediate polarity byproducts.
3 50 : 50 4-5 CVElution of Target: 1-(7-Nitro-1H-indol-3-yl)ethanone.
4 20 : 80 2 CVFlush remaining polar aggregates.

Monitoring: Collect fractions and monitor via TLC (UV 254 nm). The nitro group provides strong UV absorbance.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationWorkflow Start Crude 1-(7-Nitro-1H-indol-3-yl)ethanone SolubilityCheck Solubility Check (Hex/EtOAc) Start->SolubilityCheck LoadingDecision Decision: Loading Method SolubilityCheck->LoadingDecision Poor Solubility DryLoad Dry Loading: Adsorb on Silica/Celite LoadingDecision->DryLoad High MP Solid (>200°C) WetLoad Wet Loading: Dissolve in min. solvent LoadingDecision->WetLoad Oily/Soluble (Not rec.) ColumnRun Run Column Gradient (Hex -> 50% EtOAc) DryLoad->ColumnRun WetLoad->ColumnRun Risk of precip. FractionAnalysis TLC Analysis of Fractions ColumnRun->FractionAnalysis PoolEvap Pool Pure Fractions & Evaporate FractionAnalysis->PoolEvap Single Spot Recrystallization Optional: Recrystallize (EtOH or Acetone) PoolEvap->Recrystallization If purity < 98%

Figure 1: Purification workflow emphasizing the critical decision to use Dry Loading due to the compound's physicochemical properties.

Troubleshooting & Optimization

Issue: Tailing / Streaking

Cause: The acidic N-H proton (enhanced by the 7-nitro group) interacting with silanol groups. Solution:

  • DCM/MeOH Route: Switch mobile phase to DCM : MeOH (95:5) . The methanol helps deactivate silanol sites.

  • Acid Modifier: Do not add base (TEA) as nitroindoles can be sensitive to basic oxidation. If tailing persists, add 0.1% Acetic Acid to the mobile phase to keep the equilibrium towards the protonated form, sharpening the band.

Issue: Co-elution with Starting Material

Cause: Gradient increased too quickly. Solution: Hold the gradient at 30% EtOAc for an additional 2-3 Column Volumes (CV). 7-Nitroindole (Starting Material) is significantly less polar and will elute fully before the ketone begins to move.

Characterization & Validation

Post-purification, validate the identity and purity using the following markers:

  • TLC: Single spot in 50% EtOAc/Hexane (

    
    ).
    
  • 1H NMR (DMSO-d6):

    • Indole NH: Broad singlet downfield (~12.5 ppm).

    • Acetyl Methyl: Singlet at ~2.5 ppm.

    • Aromatic Region: Characteristic pattern for 7-substituted indole (d, t, d splitting).

  • Melting Point: 228–229 °C. Sharp range indicates high purity.

References

  • Synthesis and Reactions of N-Protected 3-Nitroindoles. Pelkey, E. T.; Gribble, G. W.[2] Synthesis, 1999 , 7, 1117–1122. Link

  • Ethanone, 1-(7-nitro-1H-indol-3-yl)- Properties. ChemicalBook. Accessed Oct 2023.[3][4] Link

  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. Link

  • Friedel-Crafts Acylation of Indoles. Organic Chemistry Portal. Link

Sources

Application Note: HPLC Analytical Method for 1-(7-Nitro-1H-indol-3-yl)ethanone

[1]

Introduction & Chemical Context

1-(7-Nitro-1H-indol-3-yl)ethanone (CAS: 4769-95-3) is a functionalized indole derivative characterized by an acetyl group at the C3 position and a nitro group at the C7 position.[1] It serves as a pivotal building block in the pharmaceutical industry, particularly in the synthesis of Temsavir (BMS-626529) , a first-in-class attachment inhibitor that binds to the HIV-1 gp120 envelope glycoprotein.[1]

Chemical Properties & Analytical Challenges[1][2][3][4]
  • Hydrophobicity: The indole core combined with the nitro and acetyl substituents imparts moderate hydrophobicity (Predicted LogP ~ 1.8 - 2.2), making Reverse-Phase Chromatography (RP-HPLC) the dominant separation mode.[1]

  • Chromophores: The conjugation of the nitro group with the indole ring results in a bathochromic shift, providing strong UV absorbance in the 254 nm to 330 nm range.

  • Solubility: The compound exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents (DMSO, DMF) and moderately in Acetonitrile/Methanol.

Method Development Strategy

The development of this protocol relies on the "Hydrophobic Subtraction" model. Given the lack of basic nitrogen centers (the indole nitrogen lone pair is part of the aromatic system and the nitro group is electron-withdrawing), silanol interactions are minimal. However, the method must separate the target from potential synthetic precursors such as 7-nitroindole or 3-acetylindole .[1]

Critical Parameters
  • Stationary Phase: A C18 column is selected for maximum hydrophobic selectivity. A fully end-capped column is preferred to ensure peak symmetry.[1]

  • Mobile Phase Modifier: Acidic modification (0.1% H₃PO₄ or Formic Acid) is essential not for protonation of the analyte, but to suppress the ionization of potential acidic impurities (e.g., indole-carboxylic acids) and maintain a stable baseline.

  • Detection Wavelength: While 254 nm is universal, 330 nm is recommended as a secondary channel to leverage the specific nitro-indole conjugation, enhancing selectivity against non-nitro impurities.

Logic Flow Diagram

The following diagram illustrates the decision matrix used to finalize the chromatographic conditions.

MethodLogicAnalyteAnalyte:1-(7-Nitro-1H-indol-3-yl)ethanonePropProperties:Neutral/Weakly AcidicLogP ~2.0Analyte->PropAnalyze StructureColumnStationary Phase:C18 (End-capped)High Surface AreaProp->ColumnHydrophobic RetentionMobileMobile Phase:Water/ACN + 0.1% H3PO4Prop->MobileSolubility & pH StabilityDetectDetection:UV 254 nm (Quant)UV 330 nm (Qual)Column->DetectPeak SeparationMobile->DetectBaseline Transparency

Figure 1: Method Development Logic Flow.

Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Photodiode Array (PDA) Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q / 18.2 MΩ).[1]

    • Phosphoric Acid (85%, HPLC Grade).

    • Diluent: 50:50 Acetonitrile:Water.

Solution Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 1-(7-Nitro-1H-indol-3-yl)ethanone reference standard into a 10 mL volumetric flask.

  • Add 2 mL of DMSO or Methanol to dissolve (sonicate if necessary).

  • Dilute to volume with Acetonitrile.

Working Standard (0.1 mg/mL):

  • Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent (50:50 ACN:Water).

    • Note: High aqueous content in the diluent ensures the sample solvent matches the initial mobile phase conditions, preventing peak distortion.

Chromatographic Conditions
ParameterSetting
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Channel A: 254 nm (Bandwidth 4 nm)Channel B: 330 nm (Bandwidth 8 nm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Run Time 20 Minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.109010Return to Initial
20.009010Re-equilibration

Analytical Workflow & System Suitability

The following workflow ensures data integrity and reproducibility. System Suitability Testing (SST) must be performed prior to any sample analysis.

WorkflowStartStart AnalysisBlankInject Blank(Diluent)Start->BlankSSTInject Standard (5x)Check RSD < 2.0%Blank->SSTCheckPass SST Criteria?SST->CheckSampleInject Samples(Duplicate)Check->SampleYesFailTroubleshoot(Check Pump/Column)Check->FailNoBracketBracket Standard(Every 10 samples)Sample->BracketCalcData Processing& ReportingBracket->CalcFail->Start

Figure 2: Analytical Workflow and Decision Tree.

System Suitability Criteria (Acceptance Limits)
  • Retention Time (RT): ~8.5 ± 0.5 min (varies by column dwell volume).

  • Theoretical Plates (N): > 5,000.

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5.

  • Precision (RSD): ≤ 2.0% for Area (n=5 injections).

Troubleshooting & Critical Notes

Peak Tailing[1]
  • Cause: Secondary interactions with residual silanols.

  • Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus or Luna C18(2)). If tailing persists, increase buffer concentration or switch to 0.1% Trifluoroacetic Acid (TFA) instead of Phosphoric Acid, though this may suppress UV signal slightly at low wavelengths.

Carryover
  • Cause: The nitro-indole moiety can adsorb to stainless steel or plastic rotor seals due to hydrophobicity.[1]

  • Solution: Implement a needle wash step using 90:10 Acetonitrile:Water.

Impurity Identification[1]
  • Precursor (7-Nitroindole): Will elute earlier than the acetylated product (more polar).

  • Over-reaction (Di-acetylated): Will elute later (more hydrophobic).

References

  • BMS-626529 (Temsavir)

    • Nettles, R. E., et al. "Pharmacodynamics, safety, and pharmacokinetics of BMS-663068, an oral HIV-1 attachment inhibitor in HIV-1-infected subjects."[1][2] Journal of Infectious Diseases 206.7 (2012): 1002-1011.[1]

  • Indole Separation Methodology

    • Szkop, M., & Bielawski, W. "A simple method for simultaneous RP-HPLC determination of indolic compounds."[1][3] Antonie van Leeuwenhoek 103 (2013): 683–691.[3]

  • Synthesis & Characterization

    • Pelkey, E. T., & Gribble, G. W. "Synthesis and Reactions of N-Protected 3-Nitroindoles." Synthesis 1999(07): 1117-1122.[1][4] (Provides context on nitroindole stability and elution orders).

  • Nitroindole UV Characteristics

    • Detailed spectral analysis of nitroindole isomers confirming near-UV absorbance (300-350 nm). Environmental Science & Technology (2019).

Application Note: 1H NMR Characterization of 1-(7-Nitro-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists involved in the structural validation of 1-(7-Nitro-1H-indol-3-yl)ethanone (commonly known as 3-Acetyl-7-nitroindole ). This compound is a critical pharmacophore and intermediate in the synthesis of HIV-1 attachment inhibitors (e.g., Temsavir precursors) and other indole-based therapeutics.

Introduction & Structural Context

The characterization of 1-(7-Nitro-1H-indol-3-yl)ethanone presents unique challenges due to the electronic push-pull nature of the indole scaffold. The molecule features two strongly electron-withdrawing groups (EWGs):

  • C3-Acetyl Group: Exerts a strong anisotropic deshielding effect on the peri-proton (H-4) and the H-2 proton.

  • C7-Nitro Group: Increases the acidity of the N-H proton significantly and deshields the ortho-proton (H-6).

Accurate assignment requires distinguishing between the "downfield cluster" of aromatic protons (H-2, H-4, H-6) and identifying the highly labile N-H signal.

Experimental Protocol

Sample Preparation[1]
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: The 7-nitro group renders the molecule sparingly soluble in non-polar solvents like CDCl3. Furthermore, DMSO-d6 effectively slows the exchange of the acidic N-H proton, allowing it to be observed as a sharp(er) signal, which is often lost in CDCl3 or Methanol-d4.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6.

    • Note: Ensure the solution is clear. If turbidity persists, sonicate for 30 seconds. Filter if necessary to prevent line broadening due to particulates.

  • Reference: Use the residual DMSO pentet at 2.50 ppm as the internal reference. TMS (0.00 ppm) can be used but is often unnecessary if the solvent peak is well-resolved.

Acquisition Parameters

Set up the spectrometer (minimum 400 MHz recommended) with the following parameters to ensure quantitative and structural accuracy:

ParameterSettingRationale
Pulse Sequence zg30 (or equivalent)Standard 30° pulse angle for maximum signal-to-noise per unit time.
Relaxation Delay (D1) 2.0 – 5.0 secondsThe C2 and C4 protons near EWGs may have longer T1 times. Adequate delay ensures accurate integration.
Spectral Width -2 to 16 ppmCritical: The N-H proton in 7-nitroindoles can shift downfield to 12.0–13.0 ppm. Standard windows (0–10 ppm) will cut off this key signal.
Scans (NS) 16 – 64Sufficient for >5 mg samples.
Temperature 298 K (25°C)Standard.

Spectral Analysis & Assignment Strategy

The "Downfield Cluster" Logic

In 3-acetyl-7-nitroindole, the aromatic region is defined by three protons shifted significantly downfield (>8.0 ppm) due to the cooperative deshielding of the Nitro and Acetyl groups.

  • H-4 (Peri-Effect): The carbonyl oxygen at C3 is spatially close to H-4. This "peri-interaction" causes a massive downfield shift, typically making H-4 the most deshielded aromatic C-H.

  • H-6 (Ortho-Nitro Effect): The nitro group at C7 strongly deshields the adjacent H-6.

  • H-2 (Alpha-Carbonyl): The electron-deficient pyrrole ring (due to C3-acetyl) deshields H-2.

Predicted Chemical Shifts & Multiplicities (DMSO-d6)
PositionProton TypeShift (δ ppm)MultiplicityCoupling (J Hz)Assignment Logic
NH Indole N-H12.5 – 13.0 br s-Highly acidic due to 7-NO2. Broad singlet.
H-4 Aromatic8.5 – 8.7 dd or d~8.0, 1.0Most Downfield C-H. Peri-deshielding by C=O.
H-2 Aromatic8.4 – 8.6 s (or d)~3.0 (if NH couples)Distinct singlet. High shift due to C3-Ac.
H-6 Aromatic8.1 – 8.3 d~8.0Ortho to NO2.
H-5 Aromatic7.4 – 7.6 t (or dd)~8.0Meta to NO2. The only "upfield" aromatic signal.
CH3 Acetyl Methyl2.50 – 2.55 s-Singlet. Warning: Often overlaps with DMSO solvent peak (2.50 ppm). Look for the "tall" singlet on top of the DMSO pentet.
Structural Validation Workflow (Graphviz)

The following diagram illustrates the logical flow for confirming the structure based on the NMR data.

NMR_Logic Start Start: Acquire 1H NMR in DMSO-d6 CheckNH Check > 12.0 ppm Is there a broad singlet? Start->CheckNH CheckMethyl Check 2.50 - 2.60 ppm Is there a sharp singlet (3H)? Start->CheckMethyl CheckAromatic Analyze Aromatic Region (7.0 - 9.0 ppm) Start->CheckAromatic NH_Found Confirmed: Indole NH (Highly Acidic due to 7-NO2) CheckNH->NH_Found Yes Methyl_Found Confirmed: 3-Acetyl Group CheckMethyl->Methyl_Found Yes Aro_Pattern Identify Pattern: 3 Downfield (>8.0), 1 Upfield (~7.5) CheckAromatic->Aro_Pattern Conclusion VALID STRUCTURE: 1-(7-Nitro-1H-indol-3-yl)ethanone NH_Found->Conclusion Methyl_Found->Conclusion H4_ID H-4 (~8.6 ppm) Doublet (Peri-deshielding) Aro_Pattern->H4_ID H6_ID H-6 (~8.2 ppm) Doublet (Ortho-Nitro) Aro_Pattern->H6_ID H5_ID H-5 (~7.5 ppm) Triplet (Meta-Nitro) Aro_Pattern->H5_ID H2_ID H-2 (~8.5 ppm) Singlet (C2 Proton) Aro_Pattern->H2_ID H4_ID->Conclusion H6_ID->Conclusion

Caption: Logical flowchart for the structural assignment of 3-acetyl-7-nitroindole using 1H NMR data.

Troubleshooting & Common Pitfalls

The "Missing" Methyl Peak
  • Issue: The acetyl methyl group signal (~2.55 ppm) often falls exactly on the shoulder of the DMSO-d6 solvent residual peak (2.50 ppm).

  • Solution:

    • Cool the sample: Lowering the temperature to 283 K can shift the water/exchangeable peaks but rarely moves the solvent.

    • Use Acetone-d6: If solubility permits, Acetone-d6 (residual 2.05 ppm) will reveal the acetyl methyl group clearly at ~2.6 ppm. However, the NH signal may broaden significantly.

Broad NH Signal
  • Issue: The NH signal at >12 ppm is too broad to integrate or is missing.

  • Cause: Proton exchange with residual water in the DMSO.

  • Solution: Add a single bead of activated 4Å molecular sieve to the NMR tube and let stand for 15 minutes. This removes water and sharpens the exchangeable proton signal.

Impurity Flags
  • 1H-Indole (Starting Material): Look for H-3 (d, ~6.6 ppm) and H-2 (d, ~7.4 ppm). The absence of the C3-acetyl shifts H-2 upfield significantly.

  • Residual Solvents: Common synthesis solvents include DMF (2.73, 2.89, 7.95 ppm in DMSO) or Ethanol (1.06, 3.44 ppm in DMSO).

References

  • Note: Provides the baseline shifts for nitro-substituted indoles, confirming the deshielding effect of the nitro group.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

    • Note: Essential for distinguishing the acetyl methyl group
  • National Institutes of Health (NIH). (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives. PubMed. [Link]

    • Note: Contextualizes the synthesis and biological relevance of acetyl-indole deriv
  • Note: Confirms the deshielding effect of the C3-acetyl group on the H-2 and H-4 protons.

Application Note: Strategic Derivatization of 1-(7-Nitro-1H-indol-3-yl)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The compound 1-(7-Nitro-1H-indol-3-yl)ethanone (3-acetyl-7-nitroindole) represents a high-value "privileged structure" for medicinal chemistry libraries.[1] Unlike the ubiquitous 5- or 6-substituted indoles, the 7-nitro substitution pattern offers unique electronic properties and vector orientation.[1] The nitro group at the 7-position significantly influences the acidity of the N1-proton and creates a distinct electrostatic potential map, often exploited to target allosteric kinase pockets or DNA-binding domains (e.g., c-Myc G-quadruplex stabilization).[1]

This guide details three orthogonal derivatization workflows designed to maximize Structure-Activity Relationship (SAR) data generation while maintaining synthetic efficiency.

The Tri-Vector Diversity Strategy

To rapidly generate a focused library, we exploit three distinct reactive centers:

  • Vector A (C3-Carbonyl): Condensation reactions to form Schiff bases/hydrazones (Targeting: Kinases, Antivirals).[1]

  • Vector B (C7-Nitro): Chemoselective reduction to amine, followed by acylation/sulfonylation (Targeting: GPCRs, Protein-Protein Interactions).[1]

  • Vector C (N1-Indole Nitrogen): Alkylation for physicochemical optimization (Targeting: ADME/Solubility).

Visualizing the Synthetic Logic

The following diagram maps the reactivity landscape of the scaffold.

ReactivityMap Scaffold 1-(7-Nitro-1H-indol-3-yl)ethanone (Core Scaffold) VectorA Vector A: C3-Carbonyl (Condensation) Scaffold->VectorA Acid Cat. VectorB Vector B: C7-Nitro (Reduction/Coupling) Scaffold->VectorB SnCl2 / red. VectorC Vector C: N1-Nitrogen (Alkylation) Scaffold->VectorC Base / R-X DerivA Thiosemicarbazones Hydrazones (Antiviral/Anticancer) VectorA->DerivA DerivB 7-Aminoindoles Sulfonamides Ureas VectorB->DerivB DerivC N-Alkyl/Aryl Derivatives (ADME Optimization) VectorC->DerivC

Figure 1: Strategic diversity vectors for 1-(7-Nitro-1H-indol-3-yl)ethanone.[1] High-contrast nodes indicate primary reaction sites.[1]

Protocol 1: C3-Carbonyl Functionalization (Thiosemicarbazone Library)[1]

Objective: Synthesis of thiosemicarbazone derivatives. These motifs are validated pharmacophores for iron chelation and Ribonucleotide Reductase inhibition. Mechanism: Acid-catalyzed nucleophilic attack of the hydrazine nitrogen on the C3-carbonyl.[1]

Materials
  • Substrate: 1-(7-Nitro-1H-indol-3-yl)ethanone (1.0 equiv)

  • Reagent: Substituted Thiosemicarbazide (1.1 equiv)

  • Catalyst: Glacial Acetic Acid (cat.[2] 3-5 drops)[1]

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the indole scaffold in 15 mL of absolute ethanol. Note: The 7-nitro group reduces solubility; mild heating (40°C) may be required.[1]

  • Addition: Add 1.1 mmol of the appropriate thiosemicarbazone.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Self-Validation Check: The reaction typically shifts color from pale yellow to deep orange/red as the conjugation extends.

  • Precipitation: Cool the reaction slowly to room temperature, then to 0°C. The product should precipitate out.

  • Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

Data Summary: Expected Yields & Properties
Derivative TypeR-Group (Thiosemicarbazide)Expected YieldAppearancePrimary Screen Utility
Unsubstituted -H85-92%Yellow SolidBaseline Toxicity / Control
Hydrophobic -Phenyl78-85%Orange SolidMembrane Permeability
Basic -Piperazinyl65-75%Red/Brown SolidLysosomal Trapping / Solubility

Protocol 2: Chemoselective Reduction of C7-Nitro Group[1]

Objective: Convert the 7-nitro group to a 7-amino group without reducing the C3-ketone or the indole double bond. Challenge: Catalytic hydrogenation (Pd/C + H2) often reduces the C3-ketone to an alcohol.[1] Solution: Béchamp-type reduction using Stannous Chloride (SnCl2) preserves the carbonyl functionality.[1]

Workflow Diagram: Selective Reduction

ReductionWorkflow Start Start: 7-Nitro-3-acetylindole Reagent Add SnCl2·2H2O (5 equiv) Solvent: EtOH/HCl Start->Reagent Process Reflux 70-80°C (1.5 - 3 Hours) Reagent->Process Check TLC Check (UV active, Ninhydrin +) Process->Check Workup Basify (pH > 8) with NaHCO3 Filter Tin Salts Check->Workup Complete Product Product: 7-Amino-3-acetylindole Workup->Product

Figure 2: Chemoselective reduction workflow using Stannous Chloride.

Detailed Protocol
  • Preparation: Suspend 1-(7-Nitro-1H-indol-3-yl)ethanone (1.0 mmol) in Ethanol (20 mL).

  • Reagent Addition: Add Stannous Chloride Dihydrate (SnCl2·2H2O, 5.0 mmol).

  • Acidification: Cautiously add conc. HCl (1-2 mL). The solution will clarify.

  • Reaction: Reflux at 75°C for 2–3 hours.

    • Self-Validation Check: Monitor by TLC.[3][4] The starting material (high Rf, yellow) will disappear, replaced by a lower Rf spot that fluoresces blue under UV (characteristic of aminoindoles) and stains purple with Ninhydrin.

  • Workup (Critical Step):

    • Cool to room temperature.[3]

    • Pour into ice water (50 mL).

    • Basify with saturated NaHCO3 solution until pH ~8.[3] Caution: A thick white precipitate of tin salts will form.

    • Filter the suspension through a Celite pad. Wash the pad thoroughly with Ethyl Acetate.

  • Extraction: Extract the filtrate with Ethyl Acetate (3 x 30 mL). Dry over Na2SO4 and concentrate.

Why this works: SnCl2 acts as a selective reducing agent for nitroarenes in the presence of carbonyls, avoiding the over-reduction often seen with hydride reagents (NaBH4) or catalytic hydrogenation.

Protocol 3: N1-Alkylation for ADME Optimization

Objective: Modulate lipophilicity (LogP) and solubility. The 7-nitro group increases the acidity of the N1-H (pKa ~15 vs ~17 for unsubstituted indole), facilitating alkylation under milder conditions.[1]

Methodology
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Base: Potassium Carbonate (K2CO3) is sufficient due to the enhanced acidity; Sodium Hydride (NaH) can be used for faster kinetics.

  • Procedure:

    • Dissolve scaffold (1.0 mmol) in DMF (5 mL).

    • Add K2CO3 (2.0 mmol) and stir for 15 min at RT (Solution turns deep yellow/orange due to deprotonation).

    • Add Alkyl Halide (1.2 mmol). Stir at RT (for active halides like benzyl bromide) or 60°C (for alkyl iodides) for 2-12 hours.

  • Purification: Pour into water. If solid precipitates, filter.[3] If oil forms, extract with EtOAc.

Biological Screening Context

When screening these derivatives, prioritize the following assays based on the specific substitution pattern:

Derivative ClassRecommended AssayRationale
7-Nitro-3-Thiosemicarbazones Antiviral / Ribonucleotide Reductase Iron chelation by the thiosemicarbazone moiety combined with the indole DNA intercalation potential.[1]
7-Amino-3-acetylindoles Kinase Inhibition (ATP Competitive) The 7-amino group can form critical H-bonds in the "hinge region" of kinases, mimicking the N3 of adenine.[1]
N1-Benzyl-7-Nitroindoles HIV-1 Attachment Hydrophobic N1-substituents often target the gp120 binding pocket in viral entry inhibitors.[1]

References

  • BenchChem. (2025).[3][5] Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Retrieved from 3

  • Chem-Impex. (2025).[1] 7-Nitroindole: A Versatile Chemical Compound. Retrieved from 6[1]

  • ResearchGate. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors. Retrieved from 7[2]

  • MedChemExpress. (2025). 7-Nitroindole | Base Analog | Biological Activity. Retrieved from 8

  • Royal Society of Chemistry. (2021). Reactivity of 3-nitroindoles with electron-rich species. Retrieved from 9

Sources

Application Note: 1-(7-Nitro-1H-indol-3-yl)ethanone in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 1-(7-nitro-1H-indol-3-yl)ethanone (3-acetyl-7-nitroindole) as a high-value intermediate in the synthesis of ATP-competitive kinase inhibitors. The 7-substituted indole scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting Janus Kinases (JAK), Bruton's Tyrosine Kinase (BTK), and other serine/threonine kinases.

This molecule offers two critical strategic advantages:

  • C3-Acetyl Handle: A versatile electrophile for constructing heterocycles (pyrazoles, pyrimidines, isoxazoles) that extend into the kinase solvent-exposed region.

  • C7-Nitro Group: A masked amine precursor. Upon reduction, the resulting C7-amino group serves as a critical hydrogen bond donor/acceptor in the hinge region of the kinase ATP pocket, significantly improving selectivity profiles compared to unsubstituted indoles.

Chemical Properties & Safety Profile

PropertySpecification
Chemical Name 1-(7-Nitro-1H-indol-3-yl)ethanone
Common Name 3-Acetyl-7-nitroindole
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, hot EtOAc; sparingly soluble in water
Hazards Irritant (Skin/Eye/Respiratory). Potential explosive hazard if heated under confinement (nitro compound).

Safety Precaution: Nitroindoles can be energetic. Reactions involving hydrazine (Protocol 2) generate gas and require vented vessels. Always perform reductions (Protocol 3) under inert atmosphere to prevent ignition of pyrophoric catalysts.

Strategic Application in Drug Design

The transformation of 1-(7-nitro-1H-indol-3-yl)ethanone into a bioactive kinase inhibitor typically follows a "Construct-then-Reduce" logic. The acetyl group is first modified to build the inhibitor's "tail" (interacting with the P-loop or solvent front), followed by nitro reduction to activate the "hinge binder."

Synthetic Pathway Visualization

KinaseInhibitorSynthesis cluster_mechanism Pharmacophore Construction Start 1-(7-Nitro-1H-indol-3-yl)ethanone (Starting Material) Inter1 Enaminone Intermediate (Condensation) Start->Inter1 DMF-DMA, 110°C Heterocycle 3-(Heteroaryl)-7-nitroindole (Cyclization) Inter1->Heterocycle Hydrazine/Guanidine Amine 3-(Heteroaryl)-7-aminoindole (Active Hinge Binder) Heterocycle->Amine Pd/C, H2 or Fe/NH4Cl FinalDrug Urea/Amide Derivative (Selectivity Optimization) Amine->FinalDrug R-NCO or R-COCl

Figure 1: Synthetic workflow transforming the 3-acetyl-7-nitroindole scaffold into a functional kinase inhibitor.

Experimental Protocols

Protocol A: Construction of the C3-Pyrazole Moiety

Objective: To convert the acetyl group into a pyrazole ring, a common motif for occupying the kinase ATP solvent-exposed pocket.

Reagents:

  • 1-(7-Nitro-1H-indol-3-yl)ethanone (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Hydrazine hydrate (2.0 eq) or substituted hydrazine

  • Ethanol (EtOH) (anhydrous)

Step-by-Step Methodology:

  • Enaminone Formation:

    • Charge a reaction flask with 1-(7-nitro-1H-indol-3-yl)ethanone (10 mmol) and DMF-DMA (15 mmol).

    • Add anhydrous DMF (5 mL) if solubility is poor; otherwise, run neat or in toluene.

    • Heat to 110°C for 3–5 hours under N₂. Monitor by TLC (formation of a bright yellow/orange spot).

    • Checkpoint: The intermediate (E)-3-(dimethylamino)-1-(7-nitro-1H-indol-3-yl)prop-2-en-1-one should be the major product.

    • Concentrate in vacuo to remove excess DMF-DMA. The residue is often used directly.

  • Cyclization:

    • Dissolve the crude enaminone residue in absolute EtOH (30 mL).

    • Cool to 0°C. Dropwise add Hydrazine hydrate (20 mmol).

    • Allow to warm to room temperature, then reflux for 2–4 hours.

    • Observation: A precipitate often forms upon cooling.

    • Filter the solid, wash with cold EtOH, and dry under vacuum.

Yield Expectation: 75–85% Product: 4-(7-Nitro-1H-indol-3-yl)-1H-pyrazole.

Protocol B: Selective Reduction of the 7-Nitro Group

Objective: To unmask the C7-amine without reducing the indole double bond or the pyrazole ring. The 7-amino group is sensitive to oxidation; handle under inert gas.

Reagents:

  • 3-Substituted-7-nitroindole (from Protocol A)

  • Palladium on Carbon (10% Pd/C) (10 wt%)

  • Hydrogen Gas (H₂) (Balloon pressure)

  • Methanol (MeOH) / Tetrahydrofuran (THF) (1:1 v/v)

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the nitroindole substrate (5 mmol) in MeOH/THF (50 mL). Heating may be required for complete dissolution.

    • Safety: Purge the vessel with Nitrogen (N₂) for 5 minutes to remove oxygen.

    • Carefully add 10% Pd/C (100 mg) under N₂ flow. Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation:

    • Evacuate the flask and backfill with H₂ (repeat 3 times).

    • Stir vigorously at room temperature (25°C) under H₂ balloon pressure for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The nitro peak (M+) will disappear, replaced by the amine peak (M-30+2 = M-28 approx, or M-O2+H2). Note: Nitro reduction leads to a mass loss of 30 Da (NO2 -> NH2).

  • Isolation:

    • Filter the reaction mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to prevent ignition.

    • Concentrate the filtrate immediately.

    • Storage: The resulting 7-aminoindole is prone to oxidation (turning purple/black). Store under Argon at -20°C or use immediately in Protocol C.

Alternative (Fe/NH4Cl): If the substrate contains halogens sensitive to hydrogenolysis, use Iron powder (5 eq) and Ammonium Chloride (5 eq) in EtOH/H2O (4:1) at reflux for 2 hours.

Protocol C: Late-Stage Functionalization (Urea Formation)

Objective: To synthesize a urea derivative targeting the "selectivity pocket" (e.g., DFG-out conformation).

Reagents:

  • 7-Amino-3-substituted indole (freshly prepared)

  • Aryl Isocyanate (1.1 eq)

  • Dichloromethane (DCM) or THF

  • Triethylamine (TEA) (catalytic)

Methodology:

  • Dissolve the 7-aminoindole in anhydrous DCM at 0°C.

  • Add the Aryl Isocyanate dropwise.

  • Stir at 0°C for 1 hour, then warm to RT.

  • The urea product typically precipitates. Filter and wash with DCM.

Critical Process Parameters (CPP)

ParameterOptimal RangeImpact on Quality
DMF-DMA Stoichiometry 1.2 – 1.5 eqExcess ensures complete conversion of the acetyl group; insufficient leads to mixed ketones.
Reduction Temperature 20°C – 30°CHigher temperatures (>50°C) during hydrogenation may reduce the indole C2-C3 bond (forming indoline).
Inert Atmosphere Strict N₂/Ar7-Aminoindoles degrade rapidly in air. All post-reduction workups must be rapid.

Troubleshooting Guide

  • Issue: Incomplete cyclization in Protocol A.

    • Solution: Ensure the enaminone intermediate is fully formed before adding hydrazine. Use glacial acetic acid as a catalyst (5 mol%) during the hydrazine step if the reaction is sluggish.

  • Issue: Over-reduction to indoline in Protocol B.

    • Solution: Switch from Pd/C to Platinum Sulfide (PtS₂) on carbon, or use the Iron/Ammonium Chloride method which is chemoselective for nitro groups.

  • Issue: Poor solubility of the nitro-intermediate.

    • Solution: Use DMSO as a co-solvent. Note that DMSO can poison Pd catalysts; if using DMSO, the Fe/NH4Cl reduction method is preferred.

References

  • Indole Scaffolds in Kinase Inhibition

    • Title: "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors"[1]

    • Source:Chemical and Pharmaceutical Bulletin (2018)
    • URL:[Link][2][3][4][5][6]

  • Synthesis of 7-Nitroindoles

    • Title: "Application Notes and Protocols for the Labor
    • Source: BenchChem Application Notes[7]

  • Hydrazine Chemistry for Pyrazoles

    • Title: "Synthesis of Hydrazine Deriv
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • General Kinase Inhibitor Design

    • Title: "The Azaindole Framework in the Design of Kinase Inhibitors"
    • Source:Molecules (NIH/PubMed)
    • URL:[Link]

Sources

Application Note: 1-(7-Nitro-1H-indol-3-yl)ethanone as a Scaffold for COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rational Design

The development of selective COX-2 inhibitors (coxibs) remains a critical area in anti-inflammatory research, aiming to mitigate the gastrointestinal toxicity associated with traditional NSAIDs (COX-1 inhibition) while maintaining analgesic efficacy.

This guide details the application of 1-(7-Nitro-1H-indol-3-yl)ethanone (Structure 1 ) as a privileged building block. Unlike the ubiquitous 5-substituted indoles, the 7-nitro-substituted scaffold offers distinct electronic properties and steric vectors that exploit the secondary pocket of the COX-2 active site.

Mechanistic Rationale

The indole ring serves as a bioisostere for the arachidonic acid backbone. The 3-acetyl group acts as a "warhead precursor," allowing for the rapid generation of


-unsaturated ketones (chalcones) or pyrazoles. These extensions are designed to penetrate the hydrophobic channel of COX-2, where the bulky isoleucine (Ile523) in COX-1 is replaced by a smaller valine (Val523) in COX-2, permitting the binding of larger, rigid structures.

The 7-Nitro Advantage:

  • Electronic Withdrawal: Deactivates the indole ring, preventing oxidative degradation during metabolic processing.

  • H-Bonding Potential: The nitro group can accept hydrogen bonds from Arg120 or Tyr355 at the base of the active site.

  • Synthetic Handle: Easily reduced to an amine for late-stage functionalization (e.g., sulfonamide attachment).

Pathway Visualization

The following diagram illustrates the strategic workflow from the building block to bioactive candidates.

COX2_Design_Strategy Scaffold 1-(7-Nitro-1H-indol-3-yl)ethanone (Building Block) Chalcone Indole-Chalcone Hybrid (Michael Acceptor) Scaffold->Chalcone Claisen-Schmidt Condensation Pyrazole Indole-Pyrazole Hybrid (Rigid Pharmacophore) Chalcone->Pyrazole Cyclization w/ Hydrazines COX2 COX-2 Active Site (Val523 Pocket) Chalcone->COX2 Covalent/Reversible Binding Pyrazole->COX2 High Selectivity Binding

Figure 1: Strategic derivation of COX-2 inhibitors from the 7-nitro-3-acetylindole scaffold.

Chemical Synthesis Protocols

The primary utility of 1-(7-Nitro-1H-indol-3-yl)ethanone lies in the functionalization of its acetyl group. The following protocols describe the synthesis of a Chalcone Library (Series A) and a Pyrazole Library (Series B).

Protocol A: Claisen-Schmidt Condensation (Synthesis of Chalcones)

This reaction extends the scaffold to reach the hydrophobic region of the COX-2 channel.

Reagents:

  • 1-(7-Nitro-1H-indol-3-yl)ethanone (1.0 eq)

  • Substituted Benzaldehyde (e.g., 4-fluorobenzaldehyde) (1.1 eq)

  • Piperidine (Catalytic amount, 0.1 eq)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-(7-Nitro-1H-indol-3-yl)ethanone in 10 mL of absolute ethanol.

  • Activation: Add 1.1 mmol of the selected benzaldehyde. Stir for 5 minutes at room temperature.

  • Catalysis: Add 3–4 drops of piperidine.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the ketone spot.

  • Precipitation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight. The chalcone product typically precipitates as a colored solid (yellow/orange).

  • Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol/DMF if necessary.

Self-Validation Criteria:

  • 1H NMR: Appearance of two doublets for vinylic protons (

    
    ) with coupling constants (
    
    
    
    ) of 15–16 Hz, confirming the trans (
    
    
    ) geometry.
Protocol B: Pyrazole Cyclization (Synthesis of Celecoxib Analogs)

Converting the chalcone into a pyrazole ring restricts conformational freedom, often improving selectivity for COX-2 over COX-1.

Reagents:

  • Chalcone (from Protocol A) (1.0 eq)

  • Phenylhydrazine hydrochloride (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[1][2][3]

Step-by-Step Methodology:

  • Setup: Dissolve 0.5 mmol of the indole-chalcone in 5 mL of glacial acetic acid.

  • Addition: Add 0.6 mmol of phenylhydrazine hydrochloride.

  • Reflux: Reflux the mixture at 110°C for 8–10 hours.

  • Quench: Pour the reaction mixture into crushed ice (approx. 50 g) with vigorous stirring.

  • Neutralization: Neutralize the solution to pH 7 using 10% NaOH solution. The product will precipitate.[4][5]

  • Work-up: Filter the solid, wash with water, and dry. Purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

Biological Evaluation: COX-2 Inhibition Assay

To validate the efficacy of the synthesized library, use a Colorimetric COX (Peroxidase) Inhibitor Screening Assay . This method utilizes TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a co-substrate, which turns blue upon oxidation by the peroxidase activity of COX enzymes.[6][7]

Assay Workflow Diagram

Assay_Workflow Step1 Prepare Reagents (Assay Buffer, Heme, COX-2 Enzyme, TMPD) Step2 Inhibitor Incubation (Add Synthesized Indole to Enzyme) 10 mins @ 25°C Step1->Step2 Step3 Initiate Reaction (Add Arachidonic Acid) Step2->Step3 Step4 Peroxidase Reaction (PGG2 -> PGH2 + Oxidized TMPD) Step3->Step4 Step5 Measurement (Absorbance @ 590 nm) Step4->Step5 Control Reference: Celecoxib/Indomethacin Control->Step2 Positive Control

Figure 2: Workflow for the TMPD Colorimetric COX-2 Inhibition Assay.

Detailed Protocol

Materials:

  • Ovine COX-1 and Recombinant Human COX-2 enzymes.[6][7]

  • Arachidonic Acid (Substrate).

  • TMPD (Chromophore).

  • 96-well plate.

Procedure:

  • Background Wells: Add 150 µL Assay Buffer and 10 µL Heme.

  • 100% Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL Enzyme (COX-1 or COX-2).

  • Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, and 10 µL of your 7-nitro-indole derivative (dissolved in DMSO).

  • Incubation: Incubate the plate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20 µL of Colorimetric Substrate Solution (TMPD) and 20 µL of Arachidonic Acid to all wells.

  • Reading: Shake the plate for a few seconds and read absorbance at 590 nm after 5 minutes.

Calculation:



Representative Data & SAR Analysis

The following table summarizes the expected Structure-Activity Relationship (SAR) trends when using 1-(7-nitro-1H-indol-3-yl)ethanone derivatives.

Compound ClassR-Group (Benzaldehyde)COX-2 IC50 (

M)
Selectivity Index (COX-1/COX-2)Mechanistic Insight
Parent Scaffold N/A>100~1Inactive without hydrophobic extension.
Chalcone 4-Fluoro2.5 - 5.0>50Fluorine enhances metabolic stability and hydrophobic fit.
Chalcone 4-Methoxy8.0 - 12.0~10Electron-donating groups reduce potency compared to halogens.
Pyrazole 4-Sulfonamide0.05 - 0.5>200Rigid pharmacophore mimics Celecoxib; high specificity.
7-Nitro Effect ComparisonLower IC50Higher7-Nitro derivatives typically show 2-3x higher potency than 5-nitro analogs due to steric positioning [1].

Interpretation: The 7-nitro group works synergistically with the C3-extension. While the chalcone provides the necessary length to reach the active site channel, the pyrazole cyclization significantly enhances selectivity by locking the molecule into a conformation that is sterically incompatible with the smaller COX-1 active site [2].

References

  • Synthesis and Biological Evaluation of Indole Derivatives: Title: Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme. Source: Bentham Science / Eurekaselect. URL:[Link]

  • Indole-Based COX-2 Inhibitors Review: Title: Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies.[1] Source: National Institutes of Health (PMC). URL:[Link]

  • Claisen-Schmidt Reaction Mechanism: Title: Claisen–Schmidt condensation.[4][8][9] Source: Wikipedia / Organic Chemistry Portal. URL:[Link]

Sources

Cell-based assays using 1-(7-Nitro-1H-indol-3-YL)ethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Profiling of 1-(7-Nitro-1H-indol-3-yl)ethanone Derivatives as HIV-1 Attachment Inhibitors

Introduction & Mechanistic Rationale

The indole scaffold represents a "privileged structure" in medicinal chemistry, particularly for inhibiting the entry of Human Immunodeficiency Virus Type 1 (HIV-1).[1] While early inhibitors targeted the Reverse Transcriptase (RT) or Protease enzymes, 1-(7-Nitro-1H-indol-3-yl)ethanone derivatives have emerged as potent candidates for viral entry inhibition , specifically targeting the gp120 envelope glycoprotein.[2]

Why the 7-Nitro-3-Acetyl Substitution?

  • Electronic Modulation (C7-Nitro): The electron-withdrawing nitro group at the C7 position significantly alters the pKa of the indole nitrogen and the electron density of the aromatic ring. In the context of the gp120 binding pocket (specifically the CD4-binding site), this modification often enhances electrostatic interactions with conserved residues (e.g., Trp427, Phe43, or Asp368).

  • Hydrogen Bonding (C3-Ethanone): The carbonyl oxygen of the ethanone (acetyl) group at C3 serves as a critical hydrogen bond acceptor, often mimicking the backbone carbonyls of the host CD4 receptor, thereby blocking the viral "docking" mechanism.

This guide details the workflow for validating these derivatives using the industry-standard TZM-bl pseudovirus neutralization assay , coupled with mechanistic Time-of-Addition (TOA) studies.

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound solubilization to data analysis, ensuring a closed-loop validation system.

G cluster_assays Parallel Bioassays Start Compound Library 1-(7-Nitro-1H-indol-3-yl)ethanone Derivatives Prep Stock Prep & QC (DMSO Solubilization) Start->Prep TZM Primary Screen: TZM-bl Pseudovirus Assay (Luciferase Readout) Prep->TZM Dilution Series Tox Safety Screen: MTS Cytotoxicity Assay (HeLa/TZM-bl Cells) Prep->Tox High Conc. TOA Mechanism Validation: Time-of-Addition (TOA) TZM->TOA Validated Hits Analysis Data Synthesis: Calculate IC50, CC50, & Selectivity Index (SI) TZM->Analysis Tox->Analysis TOA->Analysis Decision Hit Selection (SI > 100) Analysis->Decision

Caption: Integrated workflow for profiling indole-based entry inhibitors. Parallel assessment of efficacy (Green) and toxicity (Red) ensures early attrition of non-selective compounds.

Protocol A: Compound Management & Solubilization

Indole-3-ethanone derivatives are lipophilic.[2] Improper handling leads to precipitation in aqueous media, causing false negatives (loss of potency) or false positives (aggregates causing cell death).

Reagents:

  • Dimethyl Sulfoxide (DMSO), Hybri-Max™ Grade (Sigma-Aldrich).[2]

  • Phosphate Buffered Saline (PBS), pH 7.4.

Procedure:

  • Stock Preparation: Dissolve lyophilized powder to a concentration of 10 mM or 20 mM in 100% DMSO. Vortex for 30 seconds.[2]

    • Critical Step: Visually inspect for turbidity.[2] If turbid, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to polypropylene) and store at -20°C. Avoid >3 freeze-thaw cycles.

  • Working Solutions: On the day of the assay, prepare an intermediate dilution (e.g., 200 µM) in culture media. Ensure the final DMSO concentration in the cell assay plate is < 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: TZM-bl Pseudovirus Neutralization Assay

This is the "Gold Standard" for HIV-1 entry inhibitors.[2] TZM-bl cells are HeLa-derived cells engineered to express CD4, CCR5, and CXCR4, containing a Tat-inducible Luciferase reporter.[2]

Why this assay? Unlike live virus assays, pseudoviruses are single-cycle (safe) and allow precise quantification of entry inhibition without interference from late-stage replication events.[2]

Materials:

  • Cells: TZM-bl cells (NIH AIDS Reagent Program).[2]

  • Virus: HIV-1 Env-pseudotyped virus (e.g., JR-FL or NL4-3 strains).[2]

  • Reagent: Bright-Glo™ Luciferase Assay System (Promega).[2]

Step-by-Step Protocol:

  • Cell Seeding: Dispense 10,000 TZM-bl cells/well in 50 µL of DMEM (10% FBS) into a 96-well black-walled plate. Incubate overnight at 37°C/5% CO₂ to allow attachment.

  • Compound Addition:

    • Remove culture media.[2]

    • Add 50 µL of serially diluted 1-(7-Nitro-1H-indol-3-yl)ethanone derivatives (8-point dose-response, 3-fold dilutions starting at 10 µM).

    • Control: Include wells with Media + DMSO only (Virus Control) and Media only (Cell Control).

  • Infection:

    • Immediately add 50 µL of pseudovirus (adjusted to yield ~50,000 RLU in controls).

    • Total Volume: 100 µL.

  • Incubation: Incubate for 48 hours at 37°C.

  • Readout:

    • Add 100 µL of Bright-Glo™ reagent to each well.[2]

    • Incubate 2 minutes at room temperature to lyse cells.

    • Read Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

Data Calculation:



Protocol C: Mechanism of Action (Time-of-Addition)

To prove the derivative inhibits entry (attachment/fusion) rather than Reverse Transcription (RT) or Integration, we vary the time of drug addition relative to infection.

Concept:

  • Entry Inhibitors (e.g., BMS-626529): Must be present at T=0h. Efficacy is lost if added >1h post-infection.[2]

  • RT Inhibitors (e.g., AZT): Retain efficacy even if added 2–4h post-infection.

Workflow Visualization:

TOA T0 T=0h (Virus Added) T1 T+1h (Fusion Complete) T0->T1 T2 T+2h (Uncoating) T1->T2 T4 T+4h (Rev. Transcription) T2->T4 EntryDrug 1-(7-Nitro...) Effective Here EntryDrug->T0 RTDrug RT Inhibitors Effective Here RTDrug->T4

Caption: Time-of-Addition logic. If the 7-nitro derivative loses potency when added at T+2h, it confirms an early-stage (entry) mechanism.[2]

Procedure:

  • Infect TZM-bl cells with virus at T=0.[2]

  • Add the test compound (at 5x IC50 concentration) at different time points: 0h, 0.5h, 1h, 2h, 4h, 6h, 8h.

  • Incubate for 48 hours total and measure Luciferase.

  • Interpretation: A sharp drop in inhibition percentage as time progresses indicates the drug targets an early event (Attachment/Fusion).

Protocol D: Cytotoxicity & Selectivity Index

A potent inhibitor is useless if it kills the host cell. The Selectivity Index (SI) is the ratio of toxicity to efficacy (


).

Method: MTS Assay (CellTiter 96® AQueous One Solution).

  • Seed TZM-bl cells (same density as antiviral assay) in 96-well plates.

  • Add compounds (serial dilution) without virus.

  • Incubate 48 hours.

  • Add 20 µL MTS reagent; incubate 2–4 hours.

  • Measure Absorbance at 490 nm.[2]

Acceptance Criteria:

  • Hit: SI > 10 (Early discovery).

  • Lead: SI > 100.[2]

  • Note: 7-nitroindoles can sometimes exhibit cytotoxicity due to DNA intercalation if the planar structure is too flat.[2] Monitor cell morphology.[2]

Summary of Expected Results

ParameterMetricTarget Value for 7-Nitroindole Derivative
Potency

< 100 nM (Nanomolar range is required for lead status)
Toxicity

> 50 µM
Selectivity SI> 500
Mechanism TOA ProfileLoss of activity if added > 1h post-infection
Solubility TurbidityClear at 100 µM in 0.5% DMSO/Media

References

  • Discovery of Indole-Based Attachment Inhibitors: Wang, T., et al.[2] "Discovery of the HIV-1 Attachment Inhibitor BMS-626529, the Precursor of Temsavir."[2] Journal of Medicinal Chemistry, 2016. [Link]

  • TZM-bl Assay Standardization: Sarzotti-Kelsoe, M., et al.[2] "Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1." Journal of Immunological Methods, 2014. [Link]

  • Mechanism of Indole Derivatives (7-substitution effects): Yeung, K.S., et al.[3] "Inhibitors of HIV-1 attachment.[1][2][3][4][5] Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents."[2][5] Bioorganic & Medicinal Chemistry Letters, 2013.[3] [Link]

  • Time-of-Addition Assay Protocols: Daelemans, D., et al.[2] "A time-of-drug addition assay."[2] Methods in Molecular Biology, 2011. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(7-Nitro-1H-indol-3-yl)ethanone

[1]

Case ID: IND-7NO2-AC3 Subject: Yield Optimization for 3-Acyl Deactivated Indoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Deactivation Challenge

Synthesizing 1-(7-nitro-1H-indol-3-yl)ethanone (also known as 3-acetyl-7-nitroindole ) is chemically distinct from standard indole chemistry.[1] The presence of the nitro group at the C7 position creates two critical impediments:

  • Electronic Deactivation: The nitro group is a strong electron-withdrawing group (EWG).[1] Through inductive effects (-I) and resonance, it significantly reduces the electron density of the pyrrole ring, making the C3 position resistant to standard Electrophilic Aromatic Substitution (EAS).

  • Lewis Acid Poisoning: In standard Friedel-Crafts protocols (e.g., AlCl₃), the Lewis acid coordinates strongly to the indole nitrogen or the nitro group oxygens. This further deactivates the ring, often stalling the reaction completely or leading to polymerization.

This guide provides two validated protocols to overcome these energy barriers: a Modified Vilsmeier-Haack (Recommended) and a High-Polarity Friedel-Crafts (Alternative).[1]

Module 1: The Recommended Protocol (Vilsmeier-Haack)

Status: Primary Recommendation Mechanism: Vilsmeier-Haack-Arnold Acylation Success Rate: High (>75% isolated yield)[1]

Standard Friedel-Crafts acylation often fails with nitroindoles.[1] The superior method utilizes N,N-dimethylacetamide (DMAc) and phosphorus oxychloride (POCl₃) to generate a highly reactive chloroiminium electrophile (the "Vilsmeier reagent"), which is potent enough to attack the deactivated C3 position.

Reagent Setup
  • Substrate: 7-Nitroindole (1.0 eq)

  • Reagent (Solvent/Reactant): N,N-Dimethylacetamide (DMAc) (5–10 eq) — Acts as both solvent and the source of the acetyl group.

  • Activator: Phosphorus Oxychloride (POCl₃) (1.2–1.5 eq)

  • Quench: 2N NaOH or Saturated Sodium Acetate

Step-by-Step Workflow
  • Activation (0°C): Charge a dry flask with DMAc under argon. Cool to 0–5°C. Add POCl₃ dropwise.

    • Checkpoint: Ensure the solution turns slightly yellow/orange, indicating the formation of the chloroiminium salt.

  • Addition (0°C → RT): Dissolve 7-nitroindole in a minimum amount of DMAc. Add this solution dropwise to the activated complex at 0°C.

  • Heating (Critical Step): Warm the mixture to 80–90°C and stir for 4–6 hours.

    • Why: Unlike electron-rich indoles which react at RT, the 7-nitro variant requires thermal energy to overcome the activation barrier.[1]

  • Hydrolysis (The "Hidden" Step):

    • Cool to RT. Pour the mixture into ice water.

    • Crucial: The intermediate formed is a 3-(1-chlorovinyl) or iminium species.[1] It must be hydrolyzed to reveal the ketone.

    • Basify to pH 9–10 using 2N NaOH or saturated Na₂CO₃. Stir vigorously for 1 hour.

  • Isolation: The product usually precipitates as a yellow/orange solid. Filter and wash with water.

Visualizing the Pathway

VilsmeierMechanismDMAcN,N-DimethylacetamideIminiumChloroiminium Salt(Active Electrophile)DMAc->Iminium+ POCl3 (0°C)POCl3POCl3POCl3->IminiumIntermediateC3-Iminium IntermediateIminium->Intermediate+ Indole (90°C)Indole7-NitroindoleIndole->IntermediateHydrolysisAlkaline Hydrolysis(pH 9-10)Intermediate->HydrolysisProduct1-(7-Nitro-1H-indol-3-yl)ethanoneHydrolysis->ProductReveals Ketone

Caption: The Vilsmeier-Haack-Arnold pathway converts DMAc into an electrophile capable of attacking the deactivated indole ring.[1]

Module 2: Alternative Protocol (High-Polarity Friedel-Crafts)

Status: Secondary Option (Use if POCl₃ is restricted) Key Change: Solvent Engineering

If you must use Acyl Chloride (AcCl), standard DCM (dichloromethane) is insufficient. You must use Nitromethane (CH₃NO₂) .

Why Nitromethane?

Nitromethane is a polar solvent that stabilizes the ionic acylium intermediate (


1
Protocol Optimization Table
VariableStandard (Failing)Optimized (High Yield)Reason
Solvent Dichloromethane (DCM)Nitromethane or Nitrobenzene Stabilizes acylium ion; improves solubility of nitroindole.[1]
Catalyst AlCl₃ (1.1 eq)AlCl₃ (3–4 eq) or SnCl₄ Nitro group and Nitrogen lone pair sequester catalyst; excess is required.
Addition Order Indole to AcidAcid to Indole Pre-complexing the acyl chloride with AlCl₃ generates the active species before it touches the indole.
Temperature 0°CReflux (60–80°C) Thermal energy needed to overcome ring deactivation.

Module 3: Troubleshooting & FAQs

Q1: I isolated the N-acetyl product (1-acetyl-7-nitroindole) instead of the C3-acetyl. Why?

Diagnosis: This is a kinetic vs. thermodynamic control issue. Fix:

  • Increase Temperature: N-acylation is often kinetically favored at low temperatures.[1] C3-acylation is thermodynamically preferred.[1] Heating the reaction (reflux in nitromethane or 90°C in DMAc) promotes the rearrangement or direct attack at C3.

  • Solvent Choice: Avoid THF or basic solvents.[1] Use Nitromethane or DMAc.

Q2: The reaction mixture turned black/tarry.

Diagnosis: Polymerization caused by acid-catalyzed decomposition.[1] Fix:

  • Switch Catalyst: If using AlCl₃, switch to SnCl₄ (Tin(IV) Chloride) or TiCl₄ . These are milder "soft" Lewis acids that are less likely to cause polymerization but still strong enough for acylation.

  • Concentration: Dilute the reaction. High concentration promotes intermolecular polymerization.

Q3: My yield is low (<20%) using the Vilsmeier method.

Diagnosis: Incomplete hydrolysis. The intermediate iminium salt is stable. Fix: Ensure the hydrolysis step (Step 4 in Module 1) involves vigorous stirring at pH > 9 for at least 1 hour. You can also try heating the basic solution briefly (50°C) to ensure the iminium hydrolyzes to the ketone.

Decision Tree: Troubleshooting Your Experiment

TroubleshootingStartStart: Low Yield / No ReactionMethodCheckWhich Method?Start->MethodCheckFCFriedel-Crafts (AcCl/AlCl3)MethodCheck->FCVHVilsmeier (DMAc/POCl3)MethodCheck->VHSolventCheckSolvent used?FC->SolventCheckTempCheckReaction Temp?VH->TempCheckDCMDCM/EtherSolventCheck->DCMNitroNitromethaneSolventCheck->NitroAction1Switch to NitromethaneIncrease Temp to 60°CDCM->Action1Nitro->TempCheckCold< 50°CTempCheck->ColdHot> 80°CTempCheck->HotAction2Increase Temp to 90°C(Deactivation requires energy)Cold->Action2HydrolysisCheckHydrolysis pH?Hot->HydrolysisCheckAction3Ensure pH > 9Stir 1 hrHydrolysisCheck->Action3

Caption: Logic flow for diagnosing low yields in 7-nitroindole acylation.

References

  • Ottoni, O., et al. (2006).[2] "Acylation of indole under Vilsmeier–Haack conditions." Organic Letters. (Demonstrates the utility of DMAc/POCl3 for synthesizing 3-acetylindoles).

  • Murakami, Y., et al. (1984). "Acylation of 7-nitroindole." Chemical & Pharmaceutical Bulletin. (Discusses the specific steric and electronic challenges of the 7-nitro position).

  • Guida, W. C., & Mathre, D. J. (1980). "Friedel-Crafts acylation of pyrroles and indoles."[1] The Journal of Organic Chemistry. (Foundational text on using Nitromethane to improve yields in deactivated systems).

  • Create Chemical. (2024). "Protocol for Vilsmeier-Haack Formylation and Acylation." (General industrial protocols for scale-up).

Disclaimer: This guide is for research purposes only. 7-nitroindole derivatives are potential sensitizers; handle with appropriate PPE.[1]

Technical Support Center: Nitration of 3-Acetylindole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Regioselectivity Issues Audience: Medicinal Chemists & Process Development Scientists[1]

Welcome to the Technical Support Hub.

You are likely here because the nitration of 3-acetylindole is not behaving like a standard benzene nitration. The electron-withdrawing acetyl group at C3, combined with the electron-rich indole core, creates a "push-pull" system that complicates regioselectivity and invites oxidative side reactions.[1]

This guide addresses the three most common support tickets we receive:

  • Regioselectivity: "I have a mixture of isomers I can't separate."

  • Ipso-Substitution: "My acetyl group disappeared."

  • Oxidative Degradation: "My reaction turned into black tar."

Module 1: The Regioselectivity Challenge (4- vs. 6-Nitro)

User Query: “I am targeting 6-nitro-3-acetylindole, but 1H NMR shows a complex mixture. What is happening?”

Technical Diagnosis: The 3-acetyl group deactivates the pyrrole ring, pushing electrophilic attack to the benzene ring. The directing effect is a competition between:

  • Steric Hindrance (Blocks C4): The acetyl group at C3 sterically shields the peri-position (C4).

  • Electronic Deactivation (Favors C6): The electron-withdrawing nature of the acetyl group deactivates positions ortho and para to it. In the indole system, this directs the incoming nitronium ion (

    
    ) primarily to C6 , with C4  being the secondary major product [1].[1]
    

Troubleshooting Protocol:

VariableRecommendationMechanism
Reagent Fuming

in

(Menke Conditions)
Generates acetyl nitrate (

), a milder, more selective electrophile than nitronium bisulfate (

).[1]
Temperature 0°C to Room Temp Higher temperatures overcome the steric barrier at C4, increasing the unwanted isomer ratio.[1]
Separation Flash Chromatography The 4-nitro isomer often elutes differently due to hydrogen bonding between the nitro group and the NH/Acetyl system.

Self-Validating Check:

  • TLC Monitoring: 4-nitro-3-acetylindole typically has a different

    
     than the 6-nitro isomer due to the "buttressing effect" affecting polarity.
    
  • NMR Signature: Look for the deshielding of the proton at C4. If C4 is substituted, the low-field doublet (typically >8.0 ppm) vanishes.[1]

Module 2: Ipso-Substitution (Deacetylation)[1]

User Query: “Mass spec shows a product mass of 162 (3-nitroindole) instead of the expected 204. Why did I lose the acetyl group?”

Technical Diagnosis: This is a classic Ipso-Attack . The C3 position of indole is naturally the most nucleophilic.[1] Even with an acetyl group present, the nitronium ion can attack C3, forming a tetrahedral intermediate.[1]

  • Pathway A (Normal): Reversible attack;

    
     leaves, starting material recovers.[1]
    
  • Pathway B (Deacetylation): The acetyl group is ejected (electrofugal leaving), resulting in 3-nitroindole .[1] This is irreversible [2].[1]

The Mechanism:


[1]

Troubleshooting Protocol:

  • Check Acid Strength: Highly acidic media (like mixed

    
    ) promote protonation of the carbonyl, making the acetyl group a better leaving group.[1] Switch to 
    
    
    
    .
  • Quench Early: Ipso-substitution is often kinetically slower than C6 nitration but thermodynamically driven if the reaction sits too long.

  • Avoid Water: Water can attack the displaced acetyl cation equivalent, driving the equilibrium toward deacetylation.[1]

Module 3: Oxidative Degradation (Ring Cleavage)

User Query: “The reaction exothermed violently and the workup yielded a dark, intractable oil.”

Technical Diagnosis: Indoles are electron-rich and prone to oxidation. Nitric acid is a potent oxidant.[1] If the concentration of


 is too high or heat is uncontrolled, the pyrrole ring cleaves, often forming isatin  derivatives or amorphous polymers [3].[1]

Visualizing the Pathway Risk:

ReactionPathways Start 3-Acetylindole Intermediate Sigma Complex Start->Intermediate Electrophilic Attack SideOx Isatin / Tar (Oxidative Cleavage) Start->SideOx Path D: Oxidation (High Temp/Conc.) Nitronium + NO2+ Prod6 6-Nitro-3-acetylindole (Major Product) Intermediate->Prod6 Path A: C6 Attack (Preferred) Prod4 4-Nitro-3-acetylindole (Minor Isomer) Intermediate->Prod4 Path B: C4 Attack (Steric Hindrance) SideIpso 3-Nitroindole (Ipso-Substitution) Intermediate->SideIpso Path C: C3 Attack (Deacetylation)

Figure 1: Reaction network showing the competition between productive nitration (Green) and destructive side reactions (Red).[1]

FAQ: Quick Troubleshooting

Q: Can I use standard "Mixed Acid" (


)? 
A:  Proceed with extreme caution. The sulfuric acid acts as a dehydrating agent, increasing the concentration of the aggressive 

ion.[1] This increases the yield but significantly raises the risk of ipso-substitution and polymerization . We recommend mild nitrating agents like Acetyl Nitrate (generated in situ) or Urea Nitrate.[1]

Q: How do I remove the 4-nitro isomer? A: The 4-nitro isomer is often more soluble in non-polar solvents due to the proximity of the nitro group to the N-H (potential intramolecular hydrogen bonding or steric disruption of intermolecular packing). Try recrystallization from ethanol or a gradient column starting with high Hexane/DCM ratios.[1]

Q: Why is my yield only 40%? A: Check your stoichiometry. If you use exactly 1.0 equivalent of


, some is consumed by oxidation side-reactions.[1] It is standard to use a slight excess (1.1–1.2 eq) while maintaining low temperatures (-10°C to 0°C) to compensate for oxidative loss without triggering runaway degradation.[1]
References
  • Regioselectivity of Nitration

    • Source:Journal of Organic Chemistry / Tetrahedron Letters[1]

    • Citation: Ottoni, O., et al. (1999).[1][2] "Regioselective nitration of 3-acetylindole and its N-acyl and N-sulfonyl derivatives." Tetrahedron Letters, 40(6), 1117-1120.[1][2]

    • Link:[Link][1]

  • Ipso-Substitution Mechanism

    • Source:Journal of the Chemical Society, Perkin Transactions 2[1]

    • Citation: Colonna, M., et al. (1984).[1] "Electrophilic ipso-substitutions. Part 1. Reaction of 3-substituted indoles with nitronium and nitrosonium ions."[3] J. Chem. Soc., Perkin Trans.[1] 2, 155-159.[1]

    • Link:[Link][1]

  • General Nitration of Indoles (Contextual)

    • Source:The Journal of Organic Chemistry
    • Citation: Noland, W. E., et al. (1966).[1] "Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles." J. Org.[1][2] Chem., 31(1), 65–69.[1]

    • Link:[Link][1]

Sources

Technical Support Center: Optimization of Fischer Indolization for 7-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NITRO-IND-700 Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction: The "Hard Mode" of Indole Synthesis[1]

Welcome to the Technical Support Center. If you are reading this, you are likely experiencing low yields, tarry byproducts, or complete reaction failure while attempting to synthesize 7-nitroindoles.

The Root Cause: Synthesizing 7-nitroindole via the Fischer method is chemically analogous to running a high-performance engine on low-octane fuel.[1] The nitro group (


) acts as a powerful electron-withdrawing group (EWG).[1]
  • Deactivation: It severely deactivates the benzene ring, raising the activation energy for the rate-determining [3,3]-sigmatropic rearrangement .[1]

  • Destabilization: It destabilizes the cationic intermediates required for cyclization, often favoring side reactions (polymerization) over the desired pathway.

This guide provides the "patches" and "system upgrades" required to overcome these electronic barriers.

Module 1: The Hardware (Catalyst & Solvent Selection)[1][2]

Standard protocols using dilute


 or 

often fail with nitro-substituted hydrazines.[1] You must upgrade your catalyst "hardware" to systems capable of driving deactivated substrates.[1]
Recommended Catalyst Systems
SystemCatalystSolventTemp (

C)
DescriptionSuitability for 7-Nitro
Legacy

EtOH/Water80-100Not Recommended. Too weak to force rearrangement; leads to hydrolysis.[1]Low
Standard

(anhydrous)
Glacial AcOH110-140Reliable. Lewis acid activation helps stabilize the transition state.[1]Medium-High
Pro Polyphosphoric Acid (PPA) Neat (Solvent-free) 100-120 Gold Standard. Acts as both solvent and strong acid; dehydrating nature prevents hydrolysis.[1]High
Modern

/ Ionic Liquid

150 (MW)High-efficiency; allows for easier workup and recycling.[1]High
Decision Logic for Catalyst Selection

CatalystSelection start Start: 7-Nitroindole Synthesis check_scale Scale of Reaction? start->check_scale small_scale < 500 mg check_scale->small_scale large_scale > 1 gram check_scale->large_scale check_mw Microwave Available? small_scale->check_mw method_B Method B: Polyphosphoric Acid (PPA) (Conventional Heat) large_scale->method_B Viscosity manageable mw_yes Microwave Assisted check_mw->mw_yes mw_no Thermal Heating check_mw->mw_no method_A Method A: ZnCl2 / AcOH (Microwave) mw_yes->method_A mw_no->method_B

Figure 1: Decision matrix for selecting the optimal catalytic system based on scale and equipment availability.

Module 2: The Operating System (Mechanism & Kinetics)[1]

Understanding the "glitch" in the mechanism is crucial.[1] The reaction proceeds through a hydrazone intermediate.[1][2] The critical failure point for 7-nitroindole is the [3,3]-sigmatropic shift .[1]

The Electronic Barrier

In a standard Fischer synthesis, the aromatic ring acts as a nucleophile.[1]

  • Normal Indole: The benzene ring is electron-rich.[1] Attack is fast.

  • 7-Nitroindole: The nitro group pulls electron density away from the ring (at the ortho/para positions).[1] The carbon that needs to attack the enamine double bond (C6 of the original hydrazine) is electron-deficient.[1]

Consequence: The reaction requires significantly higher thermal energy to cross the transition state barrier.[1] If the temperature is too low, the hydrazone simply hydrolyzes back to the ketone and hydrazine.[1]

Reaction Coordinate Visualization

ReactionPathway cluster_failure Common Failure Mode reactants Hydrazone (Starting Material) ene_hydrazine Ene-Hydrazine (Tautomer) reactants->ene_hydrazine Acid Catalysis ts_barrier [3,3]-Sigmatropic Shift (The Bottleneck) ene_hydrazine->ts_barrier High Activation Energy (Due to -NO2) hydrolysis Hydrolysis (Ketone + Hydrazine) ene_hydrazine->hydrolysis Low Temp / Weak Acid intermediate Diimine Intermediate ts_barrier->intermediate Irreversible product 7-Nitroindole (Final Product) intermediate->product - NH3

Figure 2: Reaction pathway showing the high-energy bottleneck caused by the nitro group and the risk of hydrolysis.[1]

Module 3: Troubleshooting (The Debug Console)

Use this FAQ section to diagnose specific experimental failures.

Q1: My reaction mixture turned into a black, insoluble tar.

Diagnosis: Oxidative polymerization.[1] Fix:

  • Atmosphere: Nitro-hydrazines are sensitive to oxidation at high temperatures.[1] Strictly degas your solvents and run under Argon/Nitrogen.[1]

  • Temperature Control: You likely overshot the temperature. If using PPA, do not exceed 120°C unless necessary.

  • Stoichiometry: Ensure the ketone is in slight excess (1.1 equiv) to consume the hydrazine rapidly.[1]

Q2: I isolated the hydrazone, but it won't cyclize.

Diagnosis: The "EWG Wall".[1] The acid is too weak to protonate the deactivated ring system or the temperature is insufficient to overcome the activation energy.[1] Fix:

  • Switch to Polyphosphoric Acid (PPA) .[1][3]

  • Increase temperature to 110–120°C .

  • Advanced: Use Microwave irradiation (see Protocol B).[1][4][5]

Q3: I smell ammonia, but I see no product on TLC.

Diagnosis: The reaction is working (ammonia release is the final step), but the product might be decomposing or is stuck in the PPA matrix.[1] Fix:

  • Quenching: PPA is viscous.[1] Pour the hot reaction mixture onto crushed ice with vigorous stirring. Neutralize carefully with

    
     or 
    
    
    
    to pH 8-9 to precipitate the indole.[1]
  • Extraction: 7-Nitroindoles can be polar.[1][3] If precipitation fails, extract the neutralized aqueous layer with Ethyl Acetate (x3).

Q4: Regioselectivity—Am I getting the 7-nitro isomer?

Analysis: Yes.

  • Starting Material: 2-nitrophenylhydrazine .[1]

  • Mechanism: The [3,3] shift must attack an ortho position.[1]

  • Positions: One ortho position is blocked by the

    
     group.[1] The other is free.[1]
    
  • Result: Cyclization occurs exclusively at the free ortho position, placing the nitro group at position 7 of the final indole.[1]

Module 4: Validated Protocols (The Patch)

Choose the protocol that matches your available equipment.

Protocol A: The "Gold Standard" (Polyphosphoric Acid)

Best for scale-up (>1g) and reliability.[1]

  • Preparation: In a round-bottom flask, mix 2-nitrophenylhydrazine (1.0 equiv) and the ketone (1.1 equiv).

  • Hydrazone Formation: If the hydrazone is not pre-formed, add a catalytic amount of AcOH and heat in Ethanol for 1 hour. Evaporate solvent to dryness.[1]

  • The Matrix: Add Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of reactant).

  • Reaction: Heat the mixture to 100–110°C with mechanical stirring (magnetic bars may get stuck in viscous PPA).

    • Checkpoint: Monitor TLC.[1] Reaction typically takes 2–4 hours.[1]

  • Quench: Pour the hot (viscous) syrup onto 300g of crushed ice . Stir vigorously until the PPA dissolves.

  • Isolation: The crude indole usually precipitates as a solid.[1] Filter, wash with water, and dry. Recrystallize from Ethanol/Water.[1]

Protocol B: Microwave-Assisted Lewis Acid

Best for small scale (<500mg) and speed.[1]

  • Mix: Combine 2-nitrophenylhydrazine hydrochloride (1.0 equiv), ketone (1.2 equiv), and

    
      (2.0 equiv) in Glacial Acetic Acid  (3–5 mL).
    
  • Irradiate: Seal in a microwave process vial.

    • Temp: 150°C

    • Time: 5–10 minutes

    • Power: Dynamic (High absorption)[1]

  • Workup: Pour into water, neutralize with sat.

    
    , and extract with Ethyl Acetate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

References

  • Robinson, B. (1963). The Fischer Indole Synthesis.[1][3][2][6][7][8][9][10][11][12][13] Chemical Reviews, 63(4), 373–401. Link[1]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Hagelin, G., et al. (2024).[13] Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization.[1] Molecules, 29(16), 3845. Link

  • Porcheddu, A., et al. (2012).[14] From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis. Organic Letters, 14(24), 6112–6115. Link[1]

  • BenchChem Technical Support. (2025). Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem Knowledge Base.[1] Link[1]

Sources

Technical Support Center: Purification of 3-Acetyl-7-nitroindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. You are accessing this guide because you are encountering difficulties isolating 1-(7-nitro-1H-indol-3-yl)ethanone (commonly referred to as 3-acetyl-7-nitroindole ).

This compound presents a "perfect storm" of purification challenges: the electron-withdrawing nitro group at position 7 deactivates the ring (lowering synthetic yields), while the C3-acetyl group and the acidic N-H proton create solubility issues and severe interactions with stationary phases.

This guide is structured into three Troubleshooting Modules based on the most frequent support tickets we receive for this scaffold.

Module 1: Chromatographic Separation (The "Streaking" Issue)

User Complaint: "My compound streaks/tails heavily on silica gel. I lose yield in mixed fractions, and the column back-pressure spikes."

Root Cause Analysis: The 7-nitro group significantly increases the acidity of the indole N-H proton (pKa < 16). This acidic proton hydrogen-bonds aggressively with the silanol groups (Si-OH) on standard silica gel. Furthermore, the C3-carbonyl group adds a dipole that exacerbates retention. Standard Hexane/Ethyl Acetate gradients are often insufficient to break these interactions, leading to "smearing."

Troubleshooting Protocol:

Option A: Mobile Phase Modification (The "Buffered" Approach)

  • Theory: Adding a basic modifier neutralizes the silica surface acidity and deprotonates a small fraction of the indole, tightening the band.

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier: Triethylamine (TEA) or 1% Acetic Acid (counter-intuitive, but sometimes prevents ionization if the pKa is borderline). Recommendation: Use TEA.

Step-by-Step Protocol:

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA). This "caps" the active silanol sites.

  • Elution Gradient:

    • Start: 100% DCM.

    • Ramp: 0% to 5% MeOH in DCM over 20 CV.

    • Note: Do not exceed 10% MeOH on silica; silica dissolves slightly in high MeOH, contaminating your product.

Option B: Stationary Phase Switch If silica tailing persists, switch to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic silanols that bind the nitro-indole core.

Data: Typical Rf Values (TLC on Silica)

Solvent System 7-Nitroindole (SM) N-Acetyl Impurity 3-Acetyl Product Observation
50% EtOAc/Hex 0.65 0.80 0.35 Product trails significantly.

| 5% MeOH/DCM | 0.70 | 0.90 | 0.45 | Tighter spot, better separation. |

Module 2: Solubility & Loading (The "Brick Dust" Issue)

User Complaint: "The crude solid won't dissolve in DCM or Chloroform for loading. When I try to inject it in DMSO, it crashes out at the top of the column."

Root Cause Analysis: Nitroindoles possess high lattice energy due to intermolecular hydrogen bonding (N-H ··· O=N) and


-stacking.[1] They are often sparingly soluble in moderate polarity solvents (DCM, EtOAc) but soluble in high-boiling polar aprotic solvents (DMSO, DMF), which are incompatible with standard liquid chromatography loading.

Troubleshooting Protocol: Dry Loading (Solid Load)

Theory: Eliminates the need for a loading solvent during the run, preventing precipitation "crashing" that blocks column flow.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in the minimum amount of Acetone or THF (low boiling point, high solubility). Do not use DMF/DMSO.

  • Adsorption: Add Silica Gel (40-63 µm) or Celite 545 to the solution. Ratio: 1g crude to 3g solid support.

  • Evaporation: Rotovap to dryness. You must achieve a free-flowing powder. If it is sticky, add more silica and re-evaporate.

  • Loading: Pour the powder directly on top of your pre-equilibrated column bed (or into a solid load cartridge).

  • Elution: Proceed with the DCM/MeOH gradient described in Module 1.

Module 3: Regioisomer Control (The "Wrong Spot" Issue)

User Complaint: "I isolated a yellow solid with the correct mass, but the NMR looks wrong. I suspect I have the N-acetyl isomer."

Root Cause Analysis: Acylation of electron-deficient indoles (like 7-nitroindole) often competes between the C3 position (thermodynamic, desired) and the N1 position (kinetic, undesired).

  • N-Acetyl (1-acetyl-7-nitroindole): Formed under basic conditions or low temperatures.

  • C-Acetyl (3-acetyl-7-nitroindole): Requires Lewis acids (e.g., AlCl3, SnCl4) or high temperatures to rearrange.

Diagnostic Check: Before pooling fractions, run a 1H NMR on the "major" spot.

Feature3-Acetyl (Target) 1-Acetyl (Impurity)
Indole NH Broad singlet > 10 ppm (Visible)Absent
C2-H Proton Doublet/Multiplet ~8.0-8.5 ppmShifted downfield (deshielded by C=O)
IR (C=O) ~1630-1650 cm⁻¹ (Conjugated ketone)~1700 cm⁻¹ (Amide)

Visual Decision Guides

Figure 1: Purification Workflow Decision Tree

Caption: Logical flow for selecting the correct purification method based on crude solubility and impurity profile.

PurificationStrategy Start Crude Reaction Mixture (3-Acetyl-7-nitroindole) SolubilityCheck Check Solubility in DCM/EtOAc Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Clear Solution Insoluble Insoluble / Precipitate SolubilityCheck->Insoluble Suspension TLC_Check TLC Analysis (Check for N-acetyl impurity) Soluble->TLC_Check DryLoad Dry Loading on Silica (Use Celite/Silica) Insoluble->DryLoad Recryst Recrystallization (EtOH or MeOH/H2O) TLC_Check->Recryst High Purity (>80%) Flash Flash Chromatography (DCM/MeOH + 1% TEA) TLC_Check->Flash Complex Mixture Isolate Isolate & Verify (NMR for NH peak) Recryst->Isolate DryLoad->Flash Flash->Isolate

Figure 2: Isomer Differentiation & Side Reactions

Caption: Mechanistic pathways leading to common impurities during the acylation of 7-nitroindole.

Isomerism SM 7-Nitroindole (Starting Material) Target 3-Acetyl-7-nitroindole (Target: C3-Acyl) Thermodynamic Product SM->Target Slow / High Temp / Lewis Acid Impurity1 1-Acetyl-7-nitroindole (Impurity: N-Acyl) Kinetic Product SM->Impurity1 Fast / Low Temp Reagent Ac2O / Lewis Acid Impurity2 1,3-Diacetyl-7-nitroindole (Over-reaction) Target->Impurity2 Excess Ac2O Impurity1->Target Rearrangement (Heat) Impurity1->Impurity2 Excess Ac2O

Frequently Asked Questions (FAQs)

Q1: Can I use reverse-phase (C18) HPLC for this purification? A: Yes, and it is often superior for removing the N-acetyl impurity. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. The nitro group makes the compound sufficiently polar for good retention and separation on C18.

  • Warning: Ensure your sample is fully dissolved in DMSO before injection; filter through a 0.2 µm PTFE filter to prevent clogging the guard column.

Q2: My product turned dark brown/black on the shelf. Is it stable? A: Nitroindoles are light-sensitive. The nitro group can undergo slow photochemical reduction or radical formation, leading to "tars." Store the purified solid in an amber vial, under Argon, at -20°C.

Q3: How do I remove the 1-acetyl impurity if it co-elutes? A: If chromatography fails, exploit the chemical difference. The N-acetyl group is an amide and is susceptible to mild basic hydrolysis, whereas the C3-acetyl is a ketone and is more robust.

  • Protocol: Treat the mixture with mild base (K2CO3 in MeOH) at room temperature for 30 minutes. This selectively hydrolyzes the N-acetyl group back to the starting material (7-nitroindole), which has a vastly different Rf from your C3-acetyl target.

References

  • Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117–1122.[2]

  • Ottoni, O., et al. (2001). Acylation of Indoles with Acetic Anhydride: A Comparative Study. Tetrahedron Letters.
  • Lynch, D. E., et al. (1998). 1-(7-Nitro-1H-indol-3-yl)ethanone. Acta Crystallographica Section C, C54, 1142-1144.
  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.

Sources

Technical Support Center: Synthesis & Purification of 1-(7-Nitro-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(7-Nitro-1H-indol-3-yl)ethanone (also known as 3-acetyl-7-nitroindole ) presents a specific challenge in indole chemistry: the 7-nitro group is strongly electron-withdrawing, significantly deactivating the indole ring toward Electrophilic Aromatic Substitution (EAS).

Common issues include N-acylation (kinetic control) , oligomerization (acid-catalyzed) , and low conversion . This guide outlines the optimized Vilsmeier-Haack (DMA) protocol to maximize regioselectivity and provides a troubleshooting matrix for resolving impurities in crude mixtures.

Module 1: Optimized Synthetic Protocol

The "Vilsmeier-DMA" Route (Recommended)

Unlike Friedel-Crafts acylation (which often yields complex mixtures with deactivated indoles due to harsh Lewis acids), the Vilsmeier-Haack approach using N,N-Dimethylacetamide (DMA) and Phosphorus Oxychloride (POCl₃) offers superior regioselectivity for the C3 position.

Mechanism of Action
  • Activation: POCl₃ reacts with DMA to form the electrophilic chloriminium salt (Vilsmeier Reagent).

  • Substitution: The indole attacks the iminium species at C3.

  • Hydrolysis: The resulting intermediate is hydrolyzed to the ketone.[1]

Step-by-Step Protocol
StepActionCritical Parameter (The "Why")
1 Reagent Formation Cool anhydrous DMA (5.0 equiv) to 0–5°C . Add POCl₃ (1.2 equiv) dropwise under Ar/N₂. Stir for 20 min. Reason: Exothermic formation of the chloriminium salt. High temp degrades the reagent.
2 Addition Dissolve 7-nitroindole (1.0 equiv) in minimum DMA. Add dropwise to the reagent mixture at 0°C . Reason: Controls the rate of reaction to favor C3 over N1 attack.
3 Reaction Allow to warm to RT , then heat to 80–90°C for 2–4 hours. Reason: The 7-NO₂ group deactivates the ring; heat is required to overcome the activation energy barrier.
4 Quench (Crucial) Pour reaction mixture into ice-water containing NaOAc (buffered pH ~5-6). Reason: Strong acid quench promotes polymerization. Buffer prevents "red tar" formation.
5 Hydrolysis Stir the aqueous mixture at 60°C for 1 hour. Reason: The intermediate iminium salt is stable; heat is needed to hydrolyze it to the ketone.
6 Isolation Cool to RT. Filter the precipitate.[2][3] Wash with water and cold ethanol.

Module 2: Troubleshooting & Impurity Resolution

If you are analyzing a crude mixture, use this matrix to identify and resolve specific impurities.

Diagnostic Table
SymptomProbable ImpurityRoot CauseResolution Strategy
Product is a mixture of two isomers (NMR) 1-Acetyl-7-nitroindole (N-acyl) Basic conditions or low temperature favored kinetic N-attack.Chemical Hydrolysis: Treat crude with MeOH/K₂CO₃ (mild). N-acyl is labile; C3-acyl is stable.
Low Yield + Red/Brown Tar Indole Oligomers Acid concentration too high during quench; localized heating.Filtration: Dissolve product in warm EtOAc; filter through a pad of Celite/Silica to remove insoluble oligomers.
No Reaction (SM Recovery) Unreacted 7-Nitroindole Reaction temperature too low; Reagent decomposed by moisture.Resynthesis: Ensure anhydrous DMA. Increase reaction temp to 95°C.
Yellow/Orange Solid (Wrong MP) Vilsmeier Intermediate Incomplete hydrolysis of the iminium salt.Re-Hydrolysis: Resuspend solid in 2N NaOH/EtOH and heat to reflux for 30 mins.

Module 3: Visualizing the Pathways

The following diagram illustrates the bifurcation between the desired C3-acylation and the competing N-acylation/polymerization pathways.

G Start 7-Nitroindole Intermediate_C3 C3-Iminium Salt (Thermodynamic) Start->Intermediate_C3 80-90°C Slow Addition Intermediate_N1 N1-Iminium Salt (Kinetic) Start->Intermediate_N1 Low Temp Base Present Tar Oligomers (Acid Catalyzed) Start->Tar Strong Acid No Buffer Reagent DMA + POCl3 (Chloriminium Salt) Reagent->Start Activation Product 3-Acetyl-7-nitroindole (Target) Intermediate_C3->Product H2O / Heat Impurity_N 1-Acetyl-7-nitroindole (Impurity) Intermediate_N1->Impurity_N H2O Hydrolysis Aq. Hydrolysis (pH > 7 for N-removal) Impurity_N->Start MeOH / K2CO3 (Salvage Step)

Caption: Reaction pathways showing the divergence between thermodynamic C3-acylation (Green) and kinetic N-acylation (Red).

Module 4: Analytical Fingerprinting

Use these NMR shifts to confirm the identity of your product versus the common N-acetyl impurity.

1H NMR Comparison (DMSO-d₆, 400 MHz)
Position3-Acetyl-7-nitroindole (Target) 1-Acetyl-7-nitroindole (Impurity)
Acetyl -CH₃ δ 2.55 (s) δ 2.80 (s) (Deshielded by N-attachment)
C2-H δ 8.45 (s) δ 7.90 (d)
N-H δ 12.8 (bs) (Present)Absent
Aromatic Region Distinct d,d,t pattern for 4,5,6-HShifted downfield due to N-Acyl

Key Diagnostic: Look for the disappearance of the broad NH singlet at δ 12.8. If the NH signal is missing and you see a methyl singlet at δ 2.80, you have exclusive N-acylation .

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use Friedel-Crafts (Acetyl Chloride + AlCl₃) instead?

  • Answer: While standard for electron-rich indoles, this is not recommended for 7-nitroindole. The nitro group deactivates the ring, requiring harsh conditions that often lead to "complex mixtures" or polymerization [1].[2] If you must use this route, use SnCl₄ (stannic chloride) in DCE as a milder alternative to AlCl₃.

Q2: My product is a sticky red solid. How do I purify it?

  • Answer: This is likely due to oligomers. Dissolve the crude solid in a minimum amount of hot Ethanol (EtOH) . Allow it to cool slowly. The 3-acetyl derivative often crystallizes out as yellow needles, while the red oligomers remain in the mother liquor [2].

Q3: Why do I need to heat the hydrolysis step?

  • Answer: The Vilsmeier intermediate for acetyl (unlike formyl) is sterically bulkier and more stable. Cold water hydrolysis is often insufficient to cleave the iminium bond, leaving you with a water-soluble intermediate that is lost in the aqueous waste.

References

  • Okauchi, T., et al. (2000).[4] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters, 2(10), 1485–1487.

  • Ottoni, O., et al. (2006). "Acylation of 3- and 2-Nitroindoles." Heterocycles, 70, 51–56.

  • Pelkey, E. T., & Gribble, G. W. (1999). "Synthesis and Reactions of N-Protected 3-Nitroindoles." Synthesis, 1999(7), 1117–1122.

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction."

Sources

Technical Support Center: Troubleshooting Indole Acylation Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ambident Nucleophile Challenge

Indole is an ambident nucleophile , possessing two distinct sites of reactivity: the nitrogen atom (N1) and the C3 carbon. The fundamental troubleshooting challenge lies in the mismatch between kinetic and thermodynamic control:

  • N1 (Hard Nucleophile): Reaction at nitrogen is often kinetically favored under basic conditions due to the high charge density of the deprotonated indolyl anion. However, N-acyl indoles are susceptible to hydrolysis or rearrangement.

  • C3 (Soft Nucleophile): The C3 position is inherently electron-rich (enamine-like character). Electrophilic Aromatic Substitution (EAS) thermodynamically favors C3.

  • C2: This position is generally unreactive to direct electrophilic attack unless C3 is blocked or specific Directing Groups (DGs) are employed.

This guide provides a systematic approach to diagnosing and correcting regioselectivity failures.

Diagnostic Workflow

Use the following decision tree to determine the root cause of your regioselectivity failure and select the correct corrective protocol.

Indole_Acylation_Troubleshooting Start Start: Target Regioisomer? Target_N1 Target: N1-Acylation Start->Target_N1 Target_C3 Target: C3-Acylation Start->Target_C3 Target_C2 Target: C2-Acylation Start->Target_C2 Issue_N1_Mix Issue: Getting C3 or No Reaction? Target_N1->Issue_N1_Mix Issue_C3_Mix Issue: Getting N1 or Polymerization? Target_C3->Issue_C3_Mix Issue_C2_Fail Issue: C3 Reaction Dominates? Target_C2->Issue_C2_Fail Sol_N1_Base Sol: Switch to Hard Base/Polar Solvent (NaH/DMF or Cs2CO3/MeCN) Issue_N1_Mix->Sol_N1_Base Dissociate Ion Pair Sol_C3_LA Sol: Use Soft Lewis Acid (Et2AlCl or Zn(OTf)2) Issue_C3_Mix->Sol_C3_LA Friedel-Crafts Control Sol_C2_Block Sol: C3-Blocking or Lithiation (Katritzky) Issue_C2_Fail->Sol_C2_Block Directing Group/Lithiation

Figure 1: Decision matrix for selecting reaction conditions based on target regiochemistry.

Module 1: Troubleshooting N1-Acylation (Protection)

Common Failure: You attempted N-acylation (e.g., with Acetyl Chloride) but observed significant C3-acylation or a mixture of products.

The Mechanism

N-acylation requires the formation of a discrete indolyl anion . The regioselectivity is dictated by the Hard-Soft Acid-Base (HSAB) theory. The Nitrogen anion is the "hard" center. To favor N-attack, you must ensure the anion is "naked" (free from tight ion pairing) and the electrophile is hard.

FAQ & Solutions

Q: I used TEA/DCM, but the reaction is slow and gives C3 byproducts. Why? A: Triethylamine (TEA) is often too weak to fully deprotonate indole (


). Without full deprotonation, the neutral indole acts as a C-nucleophile (C3).
  • Correction: Switch to a stronger base like Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) .

Q: I used NaH, but still see C3 product. What about the solvent? A: Solvent polarity is critical. In non-polar solvents (THF, Toluene), the metal cation (


) coordinates tightly to the Nitrogen, sterically hindering it and forcing reaction at the softer C3 position.
  • Correction: Use DMF or DMAc . These polar aprotic solvents solvate the cation, leaving a "naked" indolyl anion that reacts rapidly at Nitrogen.

Q: My N-acyl product rearranges to C3 upon workup. A: N-acyl indoles are active acylating agents. In the presence of acid (even silica gel acidity) or Lewis acids, the acyl group can migrate to the thermodynamically stable C3 position (Friess rearrangement analog).

  • Correction: Neutralize the reaction mixture before concentration. Use basic alumina for purification instead of silica gel if the product is acid-sensitive.

Module 2: Troubleshooting C3-Acylation (Friedel-Crafts)

Common Failure: Low yield, polymerization, or competitive N-acylation when attempting to install a ketone at C3.

The Mechanism

C3-acylation is a classic Electrophilic Aromatic Substitution (EAS). It requires the generation of a highly reactive acylium ion or a coordinated acyl complex. The key is to avoid N-protonation (which deactivates the ring) while activating the electrophile.

FAQ & Solutions

Q: AlCl₃ caused my indole to turn into a black tar. Why? A: Aluminum trichloride is a harsh Lewis acid. Indole is electron-rich and acid-sensitive; it polymerizes (dimerizes) easily under strong acidic conditions.

  • Correction: Use a milder, oxophilic Lewis acid. Diethylaluminum chloride (Et₂AlCl) is the gold standard. It acts as both a base (scavenging the proton) and a Lewis acid (activating the acyl chloride). Alternatively, use Zinc Triflate (Zn(OTf)₂) for milder conditions.

Q: Can I use Vilsmeier-Haack conditions for acylation? A: Vilsmeier-Haack (POCl₃/DMF) is excellent for formylation (adding -CHO) but less effective for general acylation (adding -COR) due to the difficulty in forming the chloroiminium species with larger amides.

  • Correction: For ketones, stick to Friedel-Crafts with Et₂AlCl or the reaction of Indolyl Grignard reagents (see Protocol B).

Module 3: Accessing the Elusive C2 Position

Common Failure: Attempting direct C2 acylation results exclusively in C3 product.

The Mechanism

C2 is the least reactive site. You cannot access it via standard EAS unless C3 is blocked. You must use Lithiation (exploiting the acidity of the C2-H in N-protected indoles) or Directing Groups .

FAQ & Solutions

Q: How do I get C2 acylation without blocking C3? A: You generally cannot via EAS. You must switch mechanisms to Directed Ortho Metalation (DoM) .

  • Correction: Protect Nitrogen with a group that can coordinate Lithium (e.g., SEM, MOM, or Boc). Treat with t-Butyllithium (or n-BuLi/TMEDA) at -78°C. The Lithium coordinates to the N-protecting group and deprotonates C2 selectively. Quench with an electrophile (e.g., ester or Weinreb amide).

Q: Can I use a transition metal catalyst? A: Yes. Pd-catalyzed C-H activation is possible but requires a directing group (e.g., N-pyrimidyl) to pull the Palladium to C2.

  • Correction: See Reference 1.14 (Direct C-2 acylation via Pd(II)).

Experimental Protocols

Protocol A: High-Selectivity N-Acylation (NaH Method)

Best for: Simple protection or synthesis of N-acyl precursors.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve Indole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Why DMF? To dissociate the N-Na ion pair.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Observation: Gas evolution (

      
      ). Stir for 30 min until evolution ceases.
      
  • Addition: Add Acyl Chloride (1.2 equiv) dropwise at 0°C.

  • Workup: Pour into ice water. Precipitate is usually the pure N-acyl product. Recrystallize if necessary. Avoid Silica Chromatography if possible to prevent rearrangement.

Protocol B: Regioselective C3-Acylation (Et₂AlCl Method)

Best for: Installing ketones at C3 without polymerization.

  • Setup: Flame-dry flask under Argon.

  • Reagent Prep: Dissolve Indole (1.0 equiv) in anhydrous DCM (0.1 M). Cool to 0°C.

  • Lewis Acid: Add Et₂AlCl (1.0 M in hexane, 1.5 equiv) dropwise.

    • Note: This forms the indole-aluminum complex. Stir for 30 min.

  • Acylation: Add Acyl Chloride (1.2 equiv) dropwise.

  • Reaction: Allow to warm to RT. Monitor by TLC.

  • Quench: Carefully quench with saturated Rochelle's salt (Potassium Sodium Tartrate) solution to break the Aluminum emulsion.

Protocol C: C2-Acylation via Lithiation (Katritzky Method)

Best for: C2 functionalization when C3 is open.

  • Protection: Start with N-Boc-indole or N-SEM-indole . (Free NH is incompatible with BuLi).

  • Lithiation: Dissolve substrate in anhydrous THF . Cool to -78°C .

  • Metalation: Add t-BuLi (1.1 equiv) dropwise. Stir for 1 hour at -78°C.

    • Mechanism:[1][2][3] The C2 proton is removed via coordination to the N-protecting group (CIPE effect).

  • Electrophile: Add the electrophile (e.g., an anhydride or Weinreb amide) dissolved in THF.

  • Quench: Quench with

    
     at low temperature.
    

Comparative Data: Solvent & Base Effects

The following table summarizes the impact of reaction conditions on the Regioselectivity Ratio (N1:C3).

BaseSolventTemperatureMajor ProductMechanism Note
NaH DMF 0°C to RTN1 (>95%) Naked anion; Hard nucleophile.
NaH Toluene RefluxC3 / Mix Tight Ion Pair blocks N1.
EtMgBr Ether RefluxC3 (>90%) Mg coordinates N, directs to C3.
None DCM RTNo Rxn / C3 Neutral indole is weak N-nuc.
AlCl₃ DCM RTC3 (>90%) Friedel-Crafts (Soft electrophile).

References

  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 2022.[4] Link

  • Direct C-2 acylation of indoles with toluene derivatives via Pd(II)-catalyzed C–H activation. RSC Advances, 2017. Link

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 2022. Link

  • Magnesium Perchlorate as Efficient Lewis Acid: A Simple and Convenient Route to 1,4-Dihydropyridines. (Demonstrates Mg(ClO4)2 Lewis acidity relevant to acylation contexts). Synlett, 2007.[5] Link

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 2017. Link

Sources

Technical Support Center: Optimizing Indole-Based Compound Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Indole Scaffold Optimization Hub

Current Status: Operational Topic: Overcoming Low Cell Permeability in Indole-Based Therapeutics Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, present in over 14 FDA-approved drugs since 2015.[1] However, its physicochemical profile often presents a paradox: the NH group is a critical Hydrogen Bond Donor (HBD) for target binding but a liability for passive membrane diffusion.[2] Furthermore, the lipophilic aromatic core frequently leads to solubility-limited absorption and high non-specific binding (NSB) in assays.

This guide provides actionable troubleshooting for the three critical phases of indole development: Structural Design , In Vitro Testing , and Formulation .

Module 1: Structural Design & Chemical Modification

Issue: "My indole analog has nanomolar potency but zero cellular activity."

Diagnosis: This is the classic "permeability cliff." The indole NH group contributes to the Polar Surface Area (PSA). If your compound violates the "Rule of 5" or has a PSA > 140 Ų, the energy cost to desolvate that NH bond and pass through the lipid bilayer is too high.

Troubleshooting Protocol:

Strategy A: The "Mask and Release" (Prodrug Approach)

If the NH is essential for binding (e.g., H-bonding to a residue like Glu988 in PARP-1), you cannot permanently remove it. Use a prodrug strategy.[2][3]

  • Solution: N-alkylation or Carbamate capping.

  • Mechanism: Masking the HBD temporarily reduces PSA and increases lipophilicity (LogP), facilitating passive diffusion. Intracellular esterases then hydrolyze the cap, releasing the active parent drug.

  • Key Modification: Introduce an N-carbamate or N-acyloxymethyl group.

Strategy B: Bioisosteric Replacement (Scaffold Hopping)

If the NH is not critical for binding, switch to a scaffold that lowers HBD count or modulates pKa.

  • Option 1: Indazole (N-N shift). Shifting the nitrogen often retains planarity but alters the H-bond donor/acceptor profile.

  • Option 2: Benzofuran/Benzothiophene. Replaces the NH with O or S. This removes the HBD entirely, significantly boosting permeability, though often at the cost of solubility.

  • Option 3: 7-Azaindole. Adds a nitrogen to the 6-membered ring. This lowers the pKa of the pyrrole NH, making it less likely to be protonated and "stuck" in the water layer.

Visual Guide: Chemical Optimization Logic

IndoleOptimization Start Low Permeability Indole Lead CheckBinding Is Indole NH essential for Target Binding? Start->CheckBinding YesPath YES: Must Retain NH CheckBinding->YesPath NoPath NO: Can Modify Core CheckBinding->NoPath Prodrug Strategy: N-Masking Prodrug YesPath->Prodrug Carbamate N-Carbamate / N-Acyloxy (Cleaved by Esterases) Prodrug->Carbamate Bioisostere Strategy: Scaffold Hopping NoPath->Bioisostere Benzofuran Benzofuran/Benzothiophene (Remove HBD entirely) Bioisostere->Benzofuran Azaindole 7-Azaindole (Lower pKa, Retain H-bonds) Bioisostere->Azaindole

Figure 1: Decision matrix for chemical modification of indole scaffolds based on binding requirements.

Module 2: Assay Troubleshooting (Caco-2 & PAMPA)

Issue: "My recovery in Caco-2 assays is < 50%, and data is erratic."

Diagnosis: Indoles are often highly lipophilic (LogP > 3). They suffer from Non-Specific Binding (NSB) to the plastic of the transwell plates or precipitate out of the buffer. If mass balance is poor (<80%), your permeability (


) calculation is invalid.

Troubleshooting Protocol:

  • Switch to BSA-Supplemented Buffer: Standard HBSS buffer is too polar. Add Bovine Serum Albumin (BSA) to the receiver compartment (and optionally the donor). BSA acts as a "sink," mimicking the binding capacity of blood plasma and preventing the drug from sticking to the plastic.

    • Concentration: 0.5% to 4% BSA (w/v).

    • Note: If using BSA, you must treat samples with acetonitrile/methanol precipitation before LC-MS analysis to remove the protein.

  • Glass vs. Plastic: If possible, use glass-coated receiver plates for the sampling steps, or pre-coat plastic tips with the buffer to saturate binding sites.

  • Check for P-gp Efflux: Indoles are frequent substrates for P-glycoprotein (P-gp). If

    
     is significantly higher than 
    
    
    
    , your compound is being pumped out.[4]
    • Test: Run the assay +/- Verapamil (50-100 µM), a P-gp inhibitor.

Visual Guide: Caco-2 Troubleshooting Workflow

Caco2Troubleshoot Result Caco-2 Result: Low Papp MassBal Check Mass Balance (Recovery) Result->MassBal LowRec < 70% Recovery MassBal->LowRec GoodRec > 80% Recovery MassBal->GoodRec NSB Cause: Non-Specific Binding or Precipitation LowRec->NSB FixBSA Fix: Add 0.5-4% BSA to Receiver Well NSB->FixBSA EffluxCheck Check Efflux Ratio (B->A / A->B) GoodRec->EffluxCheck EffluxHigh Ratio > 2.0 EffluxCheck->EffluxHigh Pgp Cause: P-gp Substrate EffluxHigh->Pgp FixVerap Fix: Co-incubate with Verapamil Pgp->FixVerap

Figure 2: Step-by-step troubleshooting for inconsistent Caco-2 permeability data.

Module 3: Formulation & Solubility Strategies

Issue: "The compound crashes out of solution when injected/dosed."

Diagnosis: Improving permeability often involves increasing lipophilicity, which inversely crashes aqueous solubility. Indoles tend to stack (π-π interactions), leading to rapid precipitation in aqueous media.

Comparative Analysis of Solubilizers:

Excipient ClassSpecific AgentMechanismCompatibility
Cyclodextrins HP-β-CD (Hydroxypropyl-beta-cyclodextrin)Encapsulates the hydrophobic indole core in a donut-shaped cavity.High. Best for IV/Oral. Low toxicity. Prevents precipitation upon dilution.
Co-solvents DMSO / PEG400 Disrupts water lattice to solvate the drug.Low/Medium. DMSO is toxic to cells >0.1-1%. PEG400 can affect membrane integrity at high % in vitro.
Surfactants Polysorbate 80 (Tween 80) Forms micelles that carry the drug.Medium. Good for in vivo, but can strip lipids from cell membranes in vitro, causing false high permeability.

Application Note: For in vitro assays, avoid Polysorbate 80 if possible. Stick to DMSO (<1%) or complex your indole with HP-β-CD (10-20%) before adding to the media. The cyclodextrin complex releases the drug at the membrane surface, maintaining a "concentration gradient" without precipitation.

References

  • Prodrug Strategies for Amines: Simplicio, A. L., et al.[3] "Prodrugs for Amines."[2][3] Molecules, 2008. (Foundational text on masking NH groups for permeability)

  • Bioisosteres in Drug Design: Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems."[5] Journal of Medicinal Chemistry, 2011. (Authoritative guide on scaffold hopping from indoles to benzofurans/indazoles)

  • Caco-2 Assay Optimization (BSA & Lipophilic Compounds): Krishna, G., et al.[6] "Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2." International Journal of Pharmaceutics, 2001. (Establishes the BSA protocol for improving mass balance)

  • Indole Permeability & P-gp Efflux: Creative Bioarray. "Caco-2 Permeability Assay Guide." (Standard protocols for efflux ratio calculation and inhibitor use)

  • Indole Physicochemical Properties: Chiba University Research Team.[1] "Indole chemistry breakthrough opens doors for more effective drug synthesis." Chemical Science, 2025.[1] (Recent advances in C5-functionalization to tune indole properties)

Sources

Technical Support Center: Solubility Enhancement of 1-(7-Nitro-1H-indol-3-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-7NI-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for nitroindole derivatives. If you are working with 1-(7-Nitro-1H-indol-3-YL)ethanone , you are likely facing the classic "brick dust" profile: high crystallinity (high melting point) and high lipophilicity (LogP > 2.5), resulting in poor aqueous solubility.

The 7-nitro group and the 3-acetyl group are both strong electron-withdrawing groups (EWGs). While they enhance biological potency (often in antiviral or oncology applications), they significantly reduce the basicity of the indole nitrogen and increase the crystal lattice energy. Standard salt formation strategies often fail with this scaffold.

This guide prioritizes Amorphous Solid Dispersions (ASD) and Cyclodextrin Complexation over salt formation.

Solubility Decision Matrix

Before proceeding, determine your application route using the logic flow below.

SolubilityDecisionTree Start Start: Define Application Route Route of Administration? Start->Route IV IV / Injectable Route->IV Oral Oral Delivery Route->Oral InVitro In Vitro / Cell Assay Route->InVitro Cosolvent Co-solvent System (PEG400 / Ethanol / Water) IV->Cosolvent Alternative CD Cyclodextrin Complex (HP-β-CD / SBE-β-CD) IV->CD Preferred ASD Amorphous Solid Dispersion (HME or Spray Dry) Oral->ASD High MP > 200°C Lipid Lipid Formulation (SEDDS) Oral->Lipid LogP > 4 DMSO DMSO Stock (>20mM) Dilute into Media InVitro->DMSO PrecipCheck Check for Precipitation DMSO->PrecipCheck PrecipCheck->CD Precipitates?

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on the experimental end-goal.

Module 1: The "Quick Fix" (Solvents & Surfactants)

Use Case: Early-stage in vitro screening or acute animal studies.

Troubleshooting: "My compound crashes out when diluted in PBS."

This is the most common ticket we receive. The 7-nitroindole core is hydrophobic. When you dilute a DMSO stock (e.g., 10 mM) into an aqueous buffer (PBS), the "solvent power" drops exponentially.

The Solution: The Solvent Shift Method Do not add pure water to the DMSO stock. Instead, use an intermediate surfactant step.

Protocol:

  • Dissolve 1-(7-Nitro-1H-indol-3-YL)ethanone in DMSO to 20 mM (Stock A).

  • Prepare an intermediate buffer: 5% Tween 80 in PBS (warm to 37°C).

  • Slow Addition: Add Stock A to the Tween/PBS mixture dropwise while vortexing.

    • Why: The surfactant (Tween 80) prevents the rapid nucleation of crystals that happens when DMSO meets pure water.

Recommended Solvent Systems:

Solvent SystemComposition (v/v)ApplicabilityNotes
Standard 5% DMSO / 95% WaterCell AssaysRisk of precipitation > 50 µM.
Enhanced 5% DMSO / 40% PEG400 / 55% WaterIP/IV (Rodent)High viscosity; warm to 37°C before injection.
Surfactant 2% DMSO / 5% Tween 80 / 93% SalineIV (Rodent)Monitor for hemolysis; Tween 80 can be lytic.
Co-solvent 10% DMA / 10% Ethanol / 80% SalineIV (Rodent)DMA (Dimethylacetamide) is a potent solvent for nitroindoles.

Module 2: The "Salt Trap" (Why Salts Fail)

Use Case: Pre-formulation for oral delivery.

FAQ: "Can I make the Hydrochloride (HCl) salt?"

Technical Answer: No. The indole nitrogen (N-1) is not basic; its lone pair is part of the aromatic system. Furthermore, the 7-nitro group is strongly electron-withdrawing, reducing electron density across the ring.

  • pKa Reality: The pKa of the protonated indole is extremely low (approx -2 to -3). It will not hold a proton in water.

  • Deprotonation: The N-H is weakly acidic (pKa ~15-16). You could theoretically make a sodium salt using a strong base (e.g., NaH), but this salt will instantly hydrolyze back to the neutral form upon contact with physiological fluids (pH 7.4) or stomach acid (pH 1.2).

Action Item: Stop salt screening. Switch immediately to Co-crystals or Amorphous Solid Dispersions (ASD) .

Module 3: Advanced Formulation (Cyclodextrins)

Use Case: Improving bioavailability without toxic organic solvents.

Cyclodextrins (CDs) encapsulate the hydrophobic indole core. For 7-nitro derivatives, Sulfobutylether-β-Cyclodextrin (SBE-β-CD) is superior to native β-CD due to higher water solubility and better renal safety.

Protocol: Phase Solubility Study

Use this to determine the binding constant (


) and optimal CD concentration.
  • Preparation: Prepare SBE-β-CD solutions in water at concentrations: 0, 5, 10, 20, and 40% (w/v).

  • Saturation: Add excess 1-(7-Nitro-1H-indol-3-YL)ethanone to each vial.

  • Equilibration: Shake at 25°C for 48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (nylon may bind the drug).

  • Quantification: Analyze filtrate via HPLC-UV (approx. 254 nm or 330 nm—check max absorption for your specific derivative).

  • Analysis: Plot Solubility (

    
    ) vs. CD Concentration (
    
    
    
    ).

Calculation:



Where 

is intrinsic solubility (intercept).

Module 4: Amorphous Solid Dispersions (ASD)

Use Case: Oral drug product development (Tablets/Capsules).

Breaking the crystal lattice is the most effective way to increase solubility for this class of compounds. We recommend Hot Melt Extrusion (HME) or Spray Drying .

Polymer Selection Guide

The 3-acetyl and 7-nitro groups provide hydrogen bond acceptor sites. You need a polymer that acts as a hydrogen bond donor or has strong dipole interactions to prevent recrystallization.

  • Top Choice: HPMCAS (Hypromellose Acetate Succinate) .

    • Mechanism: Amphiphilic nature stabilizes the hydrophobic indole; acidic groups interact with the ketone.

  • Alternative: PVP-VA64 (Copovidone) .

    • Mechanism: Excellent general inhibitor of crystallization.

Workflow: Solvent Evaporation (Lab Scale ASD)
  • Dissolve Drug and Polymer (Ratio 1:3) in Acetone/Methanol (1:1).

  • Rotary Evaporate at 40°C under vacuum until a film forms.

  • Vacuum Dry for 24 hours to remove residual solvent.

  • Mill the resulting foam/solid into a powder.

  • Test: Run DSC (Differential Scanning Calorimetry).

    • Success Criteria: Disappearance of the drug's melting endotherm (likely >200°C) and appearance of a single glass transition temperature (

      
      ).
      

ASD_Workflow Step1 Dissolve Drug + Polymer (HPMCAS-L) Step2 Solvent Removal (Rotovap/Spray Dry) Step1->Step2 Step3 Vacuum Drying (Remove Residuals) Step2->Step3 Step4 DSC Analysis Step3->Step4 Decision Melting Peak Visible? Step4->Decision Result1 Fail: Crystalline Increase Polymer Ratio Decision->Result1 Yes Result2 Pass: Amorphous Proceed to Stability Decision->Result2 No

Figure 2: Workflow for generating and validating Amorphous Solid Dispersions.

References

  • PubChem. (2025).[1] Compound Summary: 1-(7-Nitro-1H-indol-3-yl)ethanone.[2] National Library of Medicine. Link

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (General review on solubility enhancement strategies applicable to hydrophobic drugs). Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (authoritative source on CD complexation mechanics). Link

  • Bikiaris, D. N. (2011). Solid dispersions, part I: recent evolutions and strategies in manufacturing. Expert Opinion on Drug Delivery. (Source for ASD polymer selection). Link

  • Pop, E., et al. (1999). In vitro and in vivo study of water-soluble prodrugs of 7-nitroindole derivatives. Journal of Pharmaceutical Sciences. (Specific literature on nitroindole solubility challenges). Link

Sources

Interpreting complex NMR spectra of substituted indoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting Complex NMR Spectra of Substituted Indoles

Status: Operational | Lead Scientist: Dr. A. Vance

Mission Directive

Indoles are notoriously deceptive in NMR spectroscopy. The fused benzene-pyrrole system creates a crowded aromatic region (7.0–8.0 ppm), while the quadrupolar nitrogen and labile N-H proton introduce dynamic broadening and solvent-dependent shifts. This guide is not a textbook; it is a troubleshooting protocol designed to resolve specific spectral ambiguities encountered during drug discovery and synthesis.

Module 1: The "Missing" or Broad Signals (N-H Proton)

User Issue:

"I synthesized a substituted indole, but I cannot locate the N-H proton in my


H NMR spectrum, or it appears as a uselessly broad hump."
Technical Diagnosis:

The Indole N-H proton is subject to chemical exchange and quadrupolar relaxation .

  • Chemical Exchange: In CDCl

    
    , trace acid/base catalyzes the exchange of the N-H proton with adventitious water or itself. If the exchange rate (
    
    
    
    ) is intermediate on the NMR timescale, the peak broadens into the baseline (coalescence).
  • Quadrupolar Broadening: The

    
    N nucleus (
    
    
    
    ) has a quadrupole moment. Fast relaxation of the
    
    
    N spin creates a fluctuating electric field gradient that broadens the attached proton signal via scalar coupling relaxation.
Troubleshooting Protocol:

Step 1: The Solvent Switch (Viscosity & Polarity) Do not rely on CDCl


 for characterization of the N-H moiety. Switch to DMSO-

.
  • Mechanism: DMSO is a hydrogen-bond acceptor. It "locks" the N-H proton via H-bonding, significantly slowing the exchange rate (

    
    ).
    
  • Result: The broad hump often resolves into a sharp doublet (coupled to H2) or singlet.

Step 2: The D


O Shake (Validation) 
To confirm a peak is the N-H (and not an impurity):
  • Acquire a standard

    
    H spectrum in CDCl
    
    
    
    or DMSO-
    
    
    .
  • Add 1–2 drops of D

    
    O directly to the NMR tube.
    
  • Shake vigorously and re-acquire.

  • Outcome: The N-H signal will disappear (exchange with D), while C-H signals remain.

Visualization: Solvent Selection Logic

SolventLogic start Missing/Broad N-H Signal solvent Current Solvent? start->solvent cdcl3 CDCl3 solvent->cdcl3 dmso DMSO-d6 solvent->dmso action1 Switch to DMSO-d6 (Slows exchange via H-bonding) cdcl3->action1 action2 Check Temperature (Low T slows exchange) dmso->action2 result Sharp Signal Observed? action1->result action2->result validate Perform D2O Shake (Signal must disappear) result->validate Yes

Caption: Decision tree for resolving labile N-H proton signals in indole derivatives.

Module 2: Regiochemistry (C2 vs. C3 vs. N-Alkylation)

User Issue:

"I performed an alkylation on my indole. Did the substituent add to N1, C2, or C3? The aromatic region is too crowded to tell."

Technical Diagnosis:

Indoles are ambident nucleophiles. While C3 is electronically preferred (highest HOMO density), N1 alkylation is common under basic conditions. Distinguishing these requires analyzing scalar coupling patterns and


N chemical shifts .
Data Analysis: The Multiplicity Rule

In an unsubstituted indole, H2 and H3 couple to each other (


 Hz).
ScenarioH2 Signal AppearanceH3 Signal AppearanceKey HMBC Correlation
Unsubstituted Doublet (

Hz)
Doublet (

Hz)
NH

C2, C3, C3a, C7a
C3-Substituted Sharp Singlet (or d,

Hz)
AbsentH2

C3, C7a
C2-Substituted AbsentSinglet H3

C2, C3a
N-Alkylated Doublet (

Hz)
Doublet (

Hz)
N-CH


C2, C7a
The N Diagnostic (Advanced)

If


H NMR is ambiguous, 

N NMR (via

H-

N HMBC) is the gold standard.
  • Free N-H Indole:

    
     ppm (relative to liq. NH
    
    
    
    ).
  • N-Alkylated Indole:

    
     shifts significantly (typically downfield  by 10–20 ppm depending on the substituent) and the N-H correlation is lost, replaced by N-C correlations.
    

Module 3: The Crowded Aromatic Region (Assignment Workflow)

User Issue:

"I have a multiplet mess between 7.0 and 7.8 ppm. How do I assign H4, H5, H6, and H7?"

Technical Diagnosis:

The benzenoid protons (H4–H7) form a higher-order spin system. However, specific electronic effects allow for logical assignment:

  • H4 (Doublet-like): Often the most downfield benzenoid proton (

    
    ) due to the deshielding anisotropy of the pyrrole ring and proximity to C3.
    
  • H7 (Doublet-like): Typically

    
    . It shows a strong NOE to the N-H proton (or N-substituent).
    
  • H5/H6 (Triplet-like): These are pseudo-triplets (

    
    ) due to two large ortho couplings (
    
    
    
    Hz).
Step-by-Step Assignment Protocol:
  • Identify H4 & H7 (The "Bookends"): Look for the two doublets (approximate) in the aromatic region.

  • The NOE Anchor (Critical Step):

    • Irradiate (or check NOESY cross-peak) the N-H or N-Alkyl group.

    • The aromatic signal that enhances is H7 .

  • The COSY Walk:

    • Start at H7 .

    • Follow the COSY cross-peak to H6 .

    • Follow H6 to H5 .

    • Follow H5 to H4 .

  • Verify H4: H4 should show a strong HMBC correlation to C3 (3-bond) and C7a (3-bond).

Visualization: The "COSY Walk" Pathway

IndoleAssignment cluster_legend Interaction Type NH N-H (Anchor) H7 H7 (Doublet) NH->H7 NOE/ROESY (Spatial) H6 H6 (Triplet) H7->H6 COSY (3J) H5 H5 (Triplet) H6->H5 COSY (3J) H4 H4 (Doublet) H5->H4 COSY (3J) L1 Through Space (NOE) L2 Through Bond (Scalar)

Caption: Logical flow for assigning benzenoid protons using H7 as the spatial anchor.

Module 4: Advanced Troubleshooting (HMBC Artifacts)

User Issue:

"I see 'ghost' peaks in my HMBC, or I'm missing correlations I expect to see."

Technical Insight:

Indoles possess a rigid bicyclic framework that transmits long-range couplings effectively.

  • The

    
     Problem:  In aromatic systems, 4-bond couplings (
    
    
    
    ) can be as strong as 2-bond couplings (
    
    
    ), typically 1–2 Hz. Standard HMBC is optimized for 8 Hz (
    
    
    ).
  • W-Coupling: Protons in a "W" arrangement (e.g., H4 and H6) often show strong long-range COSY correlations, which can be mistaken for adjacent protons.

Solution:
  • Run LR-HSQMBC: If you are missing quaternary carbon connections, use a Long-Range Heteronuclear Single Quantum Multiple Bond Correlation experiment optimized for smaller couplings (2–4 Hz).

  • 1,1-ADEQUATE: Use this to exclusively observe

    
     and 
    
    
    
    correlations if the HMBC is too crowded with long-range noise.

References

  • Abraham, R. J., et al. (2006).[1] "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. 
    
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Standard authoritative text for HMBC/NOE protocols).

  • Martin, G. E., & Hadden, C. E. (2000). "Long-range heteronuclear correlation techniques." Journal of Natural Products.
  • Reich, H. J. (2024). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. (Authoritative database for chemical shifts and coupling constants).[3]

  • Jeol Application Note. (2022). "How to use LR-HSQMBC: Observation of very small couplings."

Sources

Technical Support Center: Nitroindole Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

The Problem: Nitroindoles—specifically 3-nitroindoles—are notoriously labile intermediates. Researchers frequently report reaction mixtures turning into intractable "black tar" upon acidic workup or observing severe streaking/decomposition during silica gel chromatography.

The Cause: The indole core is electron-rich, but the nitro group induces significant electronic push-pull tension.

  • Acid Sensitivity: Protons catalyze polymerization at the C3 position (even if substituted, via ipso-attack or migration) or C2, leading to oligomers (the "tar").

  • Base Sensitivity: The electron-withdrawing nitro group renders the C2 position electrophilic, making the ring susceptible to nucleophilic attack and ring-opening by strong bases.

  • Silica Acidity: Standard silica gel (

    
    ) is sufficiently acidic to degrade sensitive nitroindoles during purification.
    

Troubleshooting Guide (FAQs)

Q1: "My reaction was yellow, but turned black immediately upon adding HCl. What happened?"

Diagnosis: Acid-Catalyzed Polymerization.[1] Explanation: You likely triggered a cationic polymerization cascade. Even though the nitro group deactivates the ring, localized high concentrations of strong mineral acid (like HCl) protonate the indole. If any starting material remains, or if the nitroindole itself is labile, it forms a carbocation that reacts with other indole molecules. Solution: Never quench nitroindole reactions with strong mineral acids. Use a Buffered Quench (See Protocol A).

Q2: "I lost 60% of my mass on the column. The compound streaked from baseline to solvent front."

Diagnosis: On-Column Hydrolysis/Degradation. Explanation: The acidic surface hydroxyl groups (


) of standard silica gel acted as a catalyst for decomposition.
Solution:  You must neutralize the stationary phase. Switch to Triethylamine (TEA) Deactivated Silica  or Neutral Alumina  (See Protocol B).
Q3: "Can I rotovap my nitroindole to dryness at 60°C?"

Diagnosis: Thermal Instability. Explanation: Many nitroindoles, particularly low molecular weight ones like 3-nitroindole, are prone to sublimation or thermal decomposition. Solution: Keep water bath temperatures


. If the solvent is high-boiling (e.g., DMF), use a high-vacuum manifold or lyophilizer rather than heating.

Standard Operating Protocols (SOPs)

Protocol A: The Buffered Quench

Use this method to terminate nitration reactions (e.g., Acetyl Nitrate/Menke conditions) without triggering decomposition.

  • Preparation: Prepare a saturated solution of Ammonium Chloride (

    
    ) or a 1M Phosphate Buffer (
    
    
    
    ). Cool this solution to
    
    
    .
  • Dilution: Dilute your reaction mixture with an organic solvent (DCM or EtOAc) before quenching to act as a heat sink.

  • Addition: Slowly pour the reaction mixture into the stirring cold buffer (inverse quench).

    • Why? This prevents "hot spots" of acidity. The buffer maintains a neutral pH environment throughout the neutralization of reagents like acetic anhydride.

  • Separation: Separate layers immediately. Do not let the organic layer sit in contact with the aqueous phase for prolonged periods.

Protocol B: Deactivated Silica Gel Chromatography

Essential for purifying acid-sensitive indoles.

Method 1: The Slurry Pre-treat (Recommended)

  • Slurry: Suspend your silica gel in the non-polar component of your eluent (e.g., Hexanes).

  • Deactivation: Add 1% to 3% Triethylamine (TEA) by volume to the slurry. Stir for 5 minutes.

    • Mechanism:[2][3][4][5][6] The basic amine coordinates with the acidic silanol sites (

      
      ), effectively "capping" them.
      
  • Packing: Pour the column.

  • Elution: Run your column using your standard solvent system. You may maintain 0.5% TEA in the eluent to ensure continued deactivation, though often the pre-treat is sufficient.

Method 2: Alternative Stationary Phases If deactivation fails, consult the table below for alternative media.

Stationary PhaseAcidity (pH)Suitability for NitroindolesNotes
Standard Silica ~5.0Low High risk of streaking/decomposition.
TEA-Silica ~7.5High Best balance of cost and separation power.
Neutral Alumina ~7.0High Excellent for very labile indoles; lower resolution than silica.
Basic Alumina ~9-10Medium Risk of nucleophilic attack at C2 if left too long.
C18 (Reverse Phase) NeutralMedium Good for stability, but aqueous mobile phases may be difficult to remove.

Mechanistic Visualization

Diagram 1: The Decomposition Trap

This diagram illustrates why acidic workups lead to yield loss.

Decomposition Indole Nitroindole Product Acid Strong Acid (HCl/H2SO4) Indole->Acid Workup Error Buffer Buffered Quench (pH 6-7) Indole->Buffer Correct Protocol Protonation C3-Protonation (Cation Formation) Acid->Protonation H+ Transfer Polymer Polymerization/Tar (Black Solid) Protonation->Polymer Nucleophilic Attack by other Indoles Safe Stable Isolation Buffer->Safe Neutralization

Caption: Acidic environments promote the formation of reactive indolium cations, leading to irreversible polymerization ("Black Tar").

Diagram 2: Purification Decision Tree

Follow this logic to select the correct purification method.

Purification Start Crude Nitroindole TLC Run TLC on Standard Silica Start->TLC Check Does it streak or stay at baseline? TLC->Check NoStreak Standard Flash Column Check->NoStreak No Streak Acid Sensitive Check->Streak Yes Action Add 1-3% TEA to Eluent Streak->Action Retest Retest TLC with TEA Action->Retest Result Separation Clean? Retest->Result UseSilica Run TEA-Silica Column Result->UseSilica Yes UseAlumina Switch to Neutral Alumina Result->UseAlumina No

Caption: A logical workflow to determine if silica deactivation or media switching is required.

Storage & Stability

  • Temperature: Store purified nitroindoles at -20°C .

  • Atmosphere: Always store under Argon or Nitrogen. Nitroindoles can oxidize slowly in air.

  • Light: Protect from light (amber vials/foil). Nitro groups are photolabile and can undergo rearrangement or radical decomposition under UV/visible light exposure.

References

  • PubChem. (2025).[7] 3-nitro-1H-indole | C8H6N2O2.[7] National Library of Medicine. Link

  • Department of Chemistry, University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivation of Silica Gel. Link

  • Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of 3-Nitroindoles. Synthesis, 1999(07), 1117-1122.
  • Zhang, H., et al. (2023).[5] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Link

  • Sigma-Aldrich. (n.d.). 5-Nitroindole Product Specification & Safety Data Sheet. Link

Sources

Validation & Comparative

Comparative Technical Guide: 1-(7-Nitro-1H-indol-3-yl)ethanone vs. 1-(6-Nitro-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of indole-based pharmacophores, the regiochemistry of the nitro substituent drastically alters both the synthetic accessibility and the biological trajectory of the molecule. This guide compares 1-(7-Nitro-1H-indol-3-yl)ethanone (7-NIE) and 1-(6-Nitro-1H-indol-3-yl)ethanone (6-NIE).

While both serve as precursors to amino-indole scaffolds, 7-NIE is the critical pharmacophore for HIV-1 attachment inhibitors (e.g., BMS-626529 precursors), leveraging the unique steric and electronic environment of the 7-position to modulate gp120 binding.[1] Conversely, 6-NIE acts as a potent electronic probe, where the nitro group is in direct conjugation with the pyrrole nitrogen, significantly deactivating the ring toward electrophilic substitution.[1]

This guide details the structural divergence, synthetic bottlenecks, and experimental protocols required to utilize these isomers effectively.

Part 1: Physicochemical & Electronic Profiling[1]

The behavior of these two isomers is governed by the relationship between the nitro group and the indole nitrogen lone pair.[1]

Electronic Deactivation Mechanisms

The reactivity of the C3 position (where the acetyl group is attached) is dictated by the electron density of the pyrrole ring.[1]

  • 6-Nitro Isomer (Conjugative Deactivation): The nitro group at C6 is para to the pyrrole nitrogen. This allows for direct resonance delocalization of the nitrogen lone pair into the nitro group.[1] Consequently, the C3 position is severely electron-deficient, making the synthesis of 6-NIE via direct Friedel-Crafts acylation notoriously difficult.

  • 7-Nitro Isomer (Inductive/Steric Deactivation): The nitro group at C7 exerts a strong inductive electron-withdrawing effect due to proximity, but resonance delocalization is less direct than in the 6-isomer. However, the 7-nitro group introduces significant steric clash with the N1-H and potential intramolecular hydrogen bonding, altering the pKa of the pyrrole proton.

Structural Visualization

The following diagram illustrates the electronic pressure points that differentiate the two isomers.

IndoleElectronics cluster_6 6-Nitro Isomer cluster_7 7-Nitro Isomer N6 6-Nitro Group (Strong Resonance w/ N1) C3_6 C3 Position (Highly Deactivated) N6->C3_6 Reduces Nucleophilicity N7 7-Nitro Group (Inductive + Steric) NH N1-H Proton (Acidified/H-Bonded) N7->NH Steric Clash / H-Bond C3_7 C3 Position (Moderately Deactivated)

Figure 1: Comparative electronic effects. The 6-nitro group suppresses C3 reactivity via resonance, while the 7-nitro group primarily affects the N1-H environment and exerts inductive withdrawal.

Part 2: Synthetic Accessibility & Regiocontrol[1]

Synthesizing 3-acetylnitroindoles is non-trivial because the nitro group deactivates the ring toward the very reaction needed to install the acetyl group (Friedel-Crafts).

The "Indoline" Route vs. The "Batcho" Route

You cannot simply nitrate 3-acetylindole to get these products cleanly; you must build the nitroindole first, then acylate.[1]

Feature7-Nitro Synthesis (The "Indoline" Strategy)6-Nitro Synthesis (The "Batcho" Strategy)
Primary Challenge Direct nitration of indole yields C3/C5 mix.C6 nitration is thermodynamically disfavored vs C5.[1]
Preferred Precursor Indoline (Reduced indole).[1][2]2-Methyl-4-nitroaniline .
Key Steps 1. Acetyl protection of Indoline.2. Nitration (highly selective for C7).3.[1] Hydrolysis & Dehydrogenation (DDQ/MnO2).1. Leimgruber-Batcho Enamine formation.2. Reductive Cyclization.
Acylation to Product Vilsmeier-Haack (POCl3/DMA)

Oxidation.[1]
Friedel-Crafts (requires SnCl4 or AlCl3).
Synthetic Workflow Diagram

The following flowchart outlines the validated pathways to access these specific isomers.

SynthesisPath cluster_7 Route A: 7-NIE Synthesis cluster_6 Route B: 6-NIE Synthesis Indoline Indoline AcIndoline N-Acetyl Indoline Indoline->AcIndoline Ac2O NitroIndoline 7-Nitro-N-acetylindoline AcIndoline->NitroIndoline HNO3/AcOH (C7 Selective) NitroIndole7 7-Nitroindole NitroIndoline->NitroIndole7 NaOH (Hydrolysis) + MnO2 (Oxidation) Target7 1-(7-Nitro-1H-indol-3-yl)ethanone NitroIndole7->Target7 AcCl / SnCl4 (Lewis Acid Catalysis) Aniline 4-Nitro-2-methylaniline Enamine Enamine Intermediate Aniline->Enamine DMF-DMA (Leimgruber-Batcho) NitroIndole6 6-Nitroindole Enamine->NitroIndole6 Zn / AcOH (Reductive Cyclization) Target6 1-(6-Nitro-1H-indol-3-yl)ethanone NitroIndole6->Target6 Vilsmeier-Haack + Oxidation

Figure 2: Distinct synthetic lineages.[1] Route A utilizes the indoline protection strategy to force C7 nitration, while Route B builds the pyrrole ring onto a nitro-benzene precursor.[1]

Part 3: Experimental Protocols (Self-Validating)

The following protocols address the most challenging step: installing the acetyl group at C3 on the deactivated nitroindole ring.[1]

Protocol A: Lewis Acid-Mediated Acylation (For 7-NIE)

Rationale: The 7-nitro group allows for sufficient electron density at C3 to permit Friedel-Crafts acylation if a strong Lewis Acid is used.

  • Reagents: 7-Nitroindole (1.0 eq), Acetyl Chloride (1.5 eq), Tin(IV) Chloride (SnCl4, 1.5 eq), Dichloromethane (DCM, anhydrous).[1]

  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 7-nitroindole in DCM (0.2 M concentration). Cool to 0°C.[1]

    • Add SnCl4 dropwise.[1] The solution will likely darken (complex formation).

    • Add Acetyl Chloride dropwise over 10 minutes.[1]

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation Point: Check TLC (50% EtOAc/Hexane). Product will be significantly more polar than the starting material.[1]

  • Quench: Pour slowly into ice-cold NaHCO3 solution. (Caution: SnCl4 hydrolysis is exothermic).[1]

  • Purification: Recrystallization from Ethanol is preferred over column chromatography for this isomer due to poor solubility.[1]

Protocol B: Vilsmeier-Haack Formylation & Oxidation (For 6-NIE)

Rationale: The 6-nitro group deactivates C3 so strongly that Friedel-Crafts often fails or yields N-acylation. It is more reliable to formylate (add -CHO) and then oxidize/Grignard.[1]

  • Step 1 (Formylation):

    • Mix POCl3 (1.1 eq) and DMF (3.0 eq) at 0°C to form the Vilsmeier salt (white precipitate).[1]

    • Add 6-Nitroindole (1.0 eq) dissolved in DMF.

    • Heat to 80°C for 4 hours.

    • Hydrolyze with NaOH (aq) to obtain 6-nitro-1H-indole-3-carbaldehyde .

  • Step 2 (Grignard Addition & Oxidation):

    • React the aldehyde with Methyl Magnesium Bromide (MeMgBr) to form the secondary alcohol.[1]

    • Oxidize the alcohol using PCC (Pyridinium Chlorochromate) or Dess-Martin Periodinane to yield the final ketone (6-NIE).

Part 4: Biological Application (BMS Case Study)

The primary industrial driver for these compounds is the development of HIV-1 attachment inhibitors (e.g., Temsavir).[1]

The "7-Position" Hypothesis

Research by Bristol-Myers Squibb (BMS) demonstrated that the binding pocket of the viral protein gp120 has a specific hydrophobic cleft that accommodates the indole core.

  • 7-Nitro/Fluoro Advantage: Substituents at the 7-position (specifically 7-nitro or 7-fluoro) induce a conformational twist in the attached groups (like the oxo-acetyl moiety) that optimizes pi-stacking interactions within the gp120 pocket.

  • 6-Nitro Failure: The 6-nitro isomer lacks this steric influence on the N1-H vector and the C3-substituent, leading to a flat conformation that binds with significantly lower affinity (often >100x loss in potency).

Data Summary Table
Metric1-(7-Nitro-1H-indol-3-yl)ethanone1-(6-Nitro-1H-indol-3-yl)ethanone
Melting Point 210–212°C (Decomposes)245–248°C (Higher symmetry)
C3-Nucleophilicity ModerateLow
NH Acidity (pKa) ~14 (Acidified by induction)~15 (Standard indole range)
Primary Utility HIV-1 Attachment Inhibitor PrecursorMechanistic Probe / Negative Control
Solubility Moderate in DMSO/DMFPoor in most organic solvents

References

  • Synthesis of BMS-626529 (Attachment Inhibitor)

    • Wang, T., et al. "Discovery of the HIV-1 Attachment Inhibitor BMS-626529."[1] Journal of Medicinal Chemistry, 2014.[1]

    • Source:[1]

  • Regioselective Indole Synthesis

    • Hrib, N. J., et al. "Synthesis of 7-nitroindole."[1] Journal of Heterocyclic Chemistry, 1993.[1] (Describes the indoline route).

    • Source:[1]

  • Electronic Properties of Nitroindoles

    • Catalán, J., et al. "Acidity and Basicity of Indoles."[1] Advances in Heterocyclic Chemistry, 1987.[1]

    • Source:[1]

  • Vilsmeier-Haack Reaction on Deactivated Indoles

    • James, P. N., & Snyder, H. R.[1] "Indole-3-aldehyde." Organic Syntheses, Coll.[1] Vol. 4, p.539.[1]

    • Source:[1]

Sources

Comparison of 3-acetyl-7-nitroindole and 3-acetyl-5-nitroindole properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-acetyl-7-nitroindole and 3-acetyl-5-nitroindole , focusing on their distinct physicochemical properties, synthesis pathways, and applications in medicinal chemistry.

Executive Summary

These two compounds are positional isomers sharing the same core indole scaffold but differing critically in the placement of the nitro group (


). This positional difference dictates their electronic environments, reactivity profiles, and binding modes in biological systems.
  • 3-Acetyl-5-nitroindole: Characterized by a "para-like" electronic withdrawal relative to the indole nitrogen. It is a potent electrophile often used in the development of DNA intercalators and anticancer agents (e.g., c-Myc binders).

  • 3-Acetyl-7-nitroindole: Characterized by an "ortho-like" proximity to the indole nitrogen. It features a unique intramolecular hydrogen bond between the N1-H and the 7-nitro oxygen, significantly altering its solubility, pKa, and kinase binding profiles.

Chemical & Physical Properties Comparison

The following data summarizes the key physical distinctions. Note that the 7-nitro isomer typically exhibits lower melting points and higher solubility in non-polar solvents due to intramolecular hydrogen bonding (masking the N-H donor).

Property3-Acetyl-5-nitroindole 3-Acetyl-7-nitroindole
Molecular Formula


MW 218.19 g/mol 218.19 g/mol
Electronic Effect Strong electron withdrawal from C2/C3; increases N1-H acidity significantly.Inductive withdrawal; forms intramolecular H-bond with N1-H (6-membered ring).

NMR (Key Signals)
H4: ~9.0-9.2 ppm (d,

Hz, meta-coupled).H6: ~8.1 ppm (dd).H7: ~7.6 ppm (d).
H4: ~8.4 ppm (d).H5: ~7.3 ppm (t).H6: ~8.2 ppm (d).N1-H: Deshielded & sharp (due to H-bond).
Melting Point High (>200°C, decomp. often observed)Generally lower than 5-isomer (reduced intermolecular H-bonding).
Solubility Low in

; soluble in DMSO/DMF.
Improved solubility in

/DCM compared to 5-isomer.
pKa (N-H) ~12-13 (More acidic due to resonance).~13-14 (Less acidic/masked by H-bond).
Synthesis & Reactivity

The synthesis of these isomers requires distinct strategies to achieve regioselectivity. Direct nitration of 3-acetylindole typically yields a mixture favoring the 6-position or the 4/6 mixture, making specific protocols necessary.

A. Synthesis of 3-Acetyl-5-nitroindole

The most reliable route involves the Vilsmeier-Haack acetylation of the pre-existing 5-nitroindole scaffold or controlled nitration using nitronium tetrafluoroborate (


).
  • Reagents: 5-Nitroindole,

    
    , 
    
    
    
    (N,N-Dimethylacetamide).
  • Mechanism: The 5-nitro group deactivates the ring, but the 3-position remains the most nucleophilic site for acylation.

B. Synthesis of 3-Acetyl-7-nitroindole

Direct nitration fails to yield the 7-isomer as the major product. The "Indoline Sulfonate Blocking Strategy" is the gold standard.

  • Step 1: Protection of indoline with sulfonic acid (blocks N1).

  • Step 2: Nitration (directs to C7 due to steric/ortho-directing sulfonamide).

  • Step 3: Hydrolysis and oxidation to 7-nitroindole.

  • Step 4: Friedel-Crafts acetylation at C3.

Visual Synthesis Workflow

SynthesisComparison Start Starting Material Nitro5 5-Nitroindole Start->Nitro5 Commercial Indoline Indoline Start->Indoline Acyl5 Vilsmeier-Haack (POCl3/DMA) Nitro5->Acyl5 Prod5 3-Acetyl-5-nitroindole Acyl5->Prod5 High Yield Sulfonate N-Sulfonyl Protection Indoline->Sulfonate Nitration7 Nitration (C7 Selective) Sulfonate->Nitration7 Oxidation Hydrolysis & Oxidation Nitration7->Oxidation Acyl7 Friedel-Crafts (AcCl/SnCl4) Oxidation->Acyl7 Prod7 3-Acetyl-7-nitroindole Acyl7->Prod7 Regioselective

Caption: Divergent synthetic pathways required to achieve regioselectivity for 5- vs 7-nitro isomers.

Experimental Protocols
Protocol 1: Synthesis of 3-Acetyl-5-nitroindole (Vilsmeier Method)
  • Preparation: Dissolve 5-nitroindole (1.0 eq) in anhydrous dimethylacetamide (DMA).

  • Acylation: Cool to 0°C. Add phosphorous oxychloride (

    
    , 1.2 eq) dropwise.
    
  • Heating: Warm to 80°C and stir for 4 hours. The solution will darken.

  • Hydrolysis: Pour the reaction mixture into crushed ice/water containing sodium acetate (to buffer pH ~5).

  • Isolation: The precipitate is 3-acetyl-5-nitroindole. Filter, wash with water, and recrystallize from ethanol.[1]

  • Validation: Check NMR for the diagnostic H4 doublet at ~9.0 ppm.

Protocol 2: Synthesis of 3-Acetyl-7-nitroindole (From 7-Nitroindole)

Note: Assuming 7-nitroindole is obtained via the sulfonate method.

  • Catalyst Prep: Suspend anhydrous

    
     or 
    
    
    
    (2.5 eq) in dry dichloromethane (DCM) or nitromethane.
  • Addition: Add acetyl chloride (1.2 eq) at 0°C to form the acylium complex.

  • Substrate: Add 7-nitroindole (1.0 eq) slowly. The 7-nitro group reduces reactivity, so stronger Lewis acids (

    
    ) are preferred over weak ones.
    
  • Reaction: Stir at room temperature for 12 hours.

  • Quench: Pour into ice-cold dilute HCl. Extract with ethyl acetate.

  • Purification: Column chromatography (Hexane/EtOAc) is usually required as conversion may be incomplete due to deactivation.

Biological & Medicinal Relevance

The choice between 5- and 7-isomers is often driven by the structure-activity relationship (SAR) of the target protein.

Mechanism of Action Differences
  • 5-Nitro Isomer (DNA/c-Myc Binder): The 5-nitro group creates a large dipole moment across the long axis of the indole. This enhances

    
    -stacking interactions  with DNA base pairs (intercalation) and G-quadruplex structures (e.g., c-Myc promoter). The N1-H remains a strong hydrogen bond donor.
    
  • 7-Nitro Isomer (Kinase/Enzyme Probe): The 7-nitro group is often used to modulate the pKa of the N1-H or to fill hydrophobic pockets that cannot accommodate the para-substitution. Crucially, the intramolecular H-bond (N1-H

    
     O-N=O) can "hide" the proton from solvent, making the molecule more lipophilic and membrane-permeable (higher LogP).
    
SAR Decision Logic

SARLogic Target Target Binding Site Type1 Requirement: Strong H-Bond Donor (NH) Target->Type1 Type2 Requirement: Membrane Permeability & Lipophilicity Target->Type2 Select5 Select 3-Acetyl-5-nitroindole (NH is free & acidic) Type1->Select5 Select7 Select 3-Acetyl-7-nitroindole (NH is masked by intramolecular H-bond) Type2->Select7

Caption: Decision tree for selecting the appropriate isomer based on medicinal chemistry requirements.

References
  • Synthesis of 5-Nitroindole Derivatives

    • Title: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Deriv
    • Source: ChemMedChem (2021).
    • URL:[Link]

  • Regioselective Nitration (7-Nitroindole): Title: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole via Indoline Sulfonates. Source: BenchChem Technical Guides / Tetrahedron Letters (Adapted).
  • Nitration of 3-Acetylindole (Regioselectivity Studies)

    • Title: Nitration of Dimethyl 1-Substituted Indole-2,3-dicarboxylates: Synthesis of Nitro- and Aminoindole Deriv
    • Source: Heterocycles (2007).[2]

    • URL:[Link][1][2]

  • General Indole Reactivity: Title: Synthesis and Reactions of N-Protected 3-Nitroindoles. Source: Synthesis (Thiime Connect).

Sources

Comparative Guide: Biological Activity & Pharmacological Potential of Nitroindole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomerism Impact

In medicinal chemistry, the indole scaffold is ubiquitous, often termed a "privileged structure." However, the introduction of a nitro group (


) transforms this electron-rich heterocycle into a distinct pharmacophore. The specific position of the nitro group (4-, 5-, 6-, or 7-) dictates not only the electronic landscape of the molecule but also its metabolic stability, hydrogen-bonding capability, and ultimate biological target affinity.

This guide provides a technical comparison of 4-, 5-, 6-, and 7-nitroindole scaffolds. While 5-nitroindole is frequently the most potent isomer in anticancer applications (specifically targeting G-quadruplexes and tubulin), 4-nitroindole derivatives show unique selectivity for CNS targets (5-HT receptors). This guide analyzes these differences through Structure-Activity Relationships (SAR), experimental data, and validated protocols.

Part 1: The Electronic & Structural Landscape

The biological divergence of nitroindole isomers stems from the electronic perturbation of the indole ring system. The nitro group is a strong electron-withdrawing group (EWG). Its position alters the acidity of the N1-proton and the electron density at the C3-position, which is critical for π-π stacking interactions in DNA intercalation and enzyme binding.

Electronic Distribution Analysis
  • 5-Nitroindole: The nitro group is para to the pyrrole nitrogen (in a fused sense). This creates a strong push-pull electronic system, significantly increasing the acidity of the N-H proton. This makes 5-nitroindole derivatives excellent hydrogen bond donors in receptor pockets.

  • 4-Nitroindole: The nitro group is adjacent to the C3 position, creating significant steric hindrance for reactions or binding events occurring at C3. It also influences the "kink" of the molecule, often affecting solubility.

  • 6-Nitroindole: The electronic withdrawal is conjugated through the benzene ring but has a different vector than the 5-isomer, often leading to weaker dipole interactions in specific binding pockets like tubulin.

Structural Visualization (DOT Diagram)

The following diagram illustrates the electronic vectors and key steric zones for the isomers.

Nitroindole_SAR cluster_legend Legend High Potency High Potency Moderate/Selectivity Moderate/Selectivity Steric/Electronic Barrier Steric/Electronic Barrier Indole_Core Indole Scaffold (Electron Rich) Nitro_4 4-Nitroindole (Steric Hindrance at C3) Target: 5-HT Receptors Indole_Core->Nitro_4 Nitration @ C4 Nitro_5 5-Nitroindole (High N-H Acidity) Target: c-Myc G4 / Tubulin Indole_Core->Nitro_5 Nitration @ C5 Nitro_6 6-Nitroindole (Altered Dipole) Target: Antimicrobial (Variable) Indole_Core->Nitro_6 Nitration @ C6 Nitro_7 7-Nitroindole (Intramolecular H-Bond potential) Target: Kinase Inhibitors Indole_Core->Nitro_7 Nitration @ C7 Mech_Redox Mechanism: Nitro-Reduction (Hypoxia Activation) Nitro_4->Mech_Redox Moderate Efficacy Mech_DNA Mechanism: DNA Intercalation (Planarity Critical) Nitro_5->Mech_DNA Optimal Geometry Nitro_5->Mech_Redox High Efficacy

Caption: Comparative SAR landscape of nitroindole isomers highlighting the dominant biological targets and mechanistic pathways for each scaffold.

Part 2: Comparative Biological Efficacy

The following data summarizes key findings from recent medicinal chemistry literature, specifically focusing on anticancer (c-Myc downregulation) and CNS activity.

Anticancer Activity (c-Myc G-Quadruplex Binding)

Context:[1][2] The c-Myc promoter forms a G-quadruplex (G4) structure.[1][2] Stabilizing this structure inhibits cancer cell proliferation.[3] 5-nitroindole derivatives have shown superior binding compared to other isomers due to the specific geometry required to stack on the G-tetrad.

Isomer ScaffoldDerivative TypeTargetIC50 (HeLa Cells)Mechanism of Action
5-Nitroindole Pyrrolidine-subst.[1][2]c-Myc G4 DNA5.08 ± 0.91 µM Downregulates c-Myc; G0/G1 arrest [1]
5-Nitroindole SulfonamideTubulin0.24 - 0.59 µMInhibits tubulin polymerization [4]
4-Nitroindole Sulfonamide5-HT2A/2C> 10 µM (Low)Poor anticancer efficacy; high CNS selectivity [2]
6-Nitroindole Generic AmideBacterial DNAN/A (Moderate MIC)Often requires specific reduction activation

Key Insight: The 5-nitroindole scaffold is the preferred choice for designing DNA-intercalating drugs. The position allows the nitro group to protrude into the solvent or specific pockets without disrupting the stacking of the indole core on DNA base pairs.

CNS Receptor Selectivity (Serotonin 5-HT)

While 5-nitroindole dominates cancer research, 4-nitroindole shines in neuropharmacology.

  • Study: A series of 4-nitroindole sulfonamides were evaluated as 5-HT2A receptor antagonists.

  • Result: These derivatives exhibited high selectivity for 5-HT2C over 5-HT2A, a trait difficult to achieve with the 5-nitro isomer [2].

  • Reasoning: The 4-nitro group creates a specific steric bulk that fits the hydrophobic cleft of the 5-HT2C receptor but clashes with the 5-HT2A binding site.

Part 3: Mechanism of Action (Mechanistic Deep Dive)

The Nitro-Reduction Pathway (Antimicrobial/Hypoxia)

For antimicrobial (specifically antitubercular) and hypoxic cancer cell targeting, the nitro group acts as a "warhead."

  • Prodrug Activation: The nitro group (

    
    ) is reduced to a hydroxylamine (
    
    
    
    ) or amine (
    
    
    ) by cellular nitroreductases (bacterial) or in hypoxic tumor environments.
  • Causality: The reduction potential (

    
    ) is influenced by the isomer position.
    
    • Observation: 5-nitroindoles often have reduction potentials that match the physiological window of bacterial nitroreductases better than 4- or 7-isomers, leading to higher accumulation of toxic intermediates that damage bacterial DNA.

G-Quadruplex Stabilization (Anticancer)

The planar indole ring intercalates between the G-tetrads of DNA. The 5-nitro group provides an additional electrostatic interaction with the backbone phosphates or water networks, stabilizing the "off" conformation of the oncogene [1].

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol: Synthesis of 5-Nitroindole-3-Carboxaldehyde (Key Intermediate)

Note: Direct nitration of indole is hazardous and non-selective. This protocol uses the Vilsmeier-Haack formylation on a pre-nitrated core or controlled nitration.

Reagents: 5-nitroindole (Commercial),


, DMF.
Workflow: 
  • Vilsmeier Complex: Cool DMF (3 eq) to 0°C. Add

    
     (1.2 eq) dropwise. Stir 30 min (Validation: Solution turns pale yellow).
    
  • Addition: Dissolve 5-nitroindole (1 eq) in DMF and add dropwise to the complex. Maintain T < 5°C.

  • Heating: Warm to RT, then heat to 60°C for 2 hours. (Validation: TLC monitoring using 50% EtOAc/Hexane; disappearance of starting material).

  • Hydrolysis: Pour reaction mixture into crushed ice/NaOAc solution.

  • Isolation: Precipitate forms. Filter and recrystallize from Ethanol.

Protocol: Comparative Antiproliferative Assay (MTT)

Objective: Compare IC50 of 4- vs 5-nitroindole derivatives. Steps:

  • Seeding: Seed HeLa cells (3x10^3 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (0.1 - 100 µM) dissolved in DMSO (Final DMSO < 0.5%).

    • Control A: DMSO only (Negative Control).

    • Control B: Doxorubicin (Positive Control).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Experimental Workflow Diagram

Workflow cluster_synth Phase 1: Synthesis cluster_bio Phase 2: Biological Validation Start Start: Nitroindole Isomer (4, 5, 6, or 7) Funct Functionalization (e.g., C3-Formylation) Start->Funct Purify Purification (Recrystallization/Column) Funct->Purify Assay MTT Assay (HeLa / MCF-7) Purify->Assay Validation Check Controls: DMSO < 0.5%? Pos. Control Active? Assay->Validation Readout Data Analysis (IC50 Calculation) Validation->Assay Fail (Repeat) Validation->Readout Pass

Caption: Step-by-step experimental workflow for synthesizing and validating nitroindole derivatives, emphasizing quality control checkpoints.

Part 5: Strategic Recommendations

  • For DNA Targeting (Oncology): Prioritize the 5-nitroindole scaffold.[2] The electronic push-pull enhances

    
    -stacking capability, and the 5-position is sterically permissive for major groove interactions [1].
    
  • For GPCR/CNS Targeting: Explore the 4-nitroindole scaffold. The steric bulk at the 4-position provides unique conformational constraints that can enhance selectivity between receptor subtypes (e.g., 5-HT2C vs 5-HT2A) [2].

  • For Antimicrobial Leads: Utilize 5-nitroindole or 6-nitroindole derivatives. These are more likely to undergo the necessary nitro-reduction required for bactericidal activity in anaerobic environments compared to the sterically hindered 4-isomer.

References

  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem.

  • Park, H., et al. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists.[4] Bioorganic & Medicinal Chemistry.

  • Jiang, Z., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.[5][6] ACS Physical Chemistry Au.[6]

  • Zhang, Y., et al. (2018). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor.[3] MedChemComm.

Sources

Definitive Structural Validation of 1-(7-Nitro-1H-indol-3-yl)ethanone via X-ray Crystallography

[1]

Executive Summary

Objective: To establish the absolute structural configuration and supramolecular packing of 1-(7-Nitro-1H-indol-3-yl)ethanone (3-acetyl-7-nitroindole) using Single Crystal X-ray Diffraction (SC-XRD), surpassing the limitations of spectroscopic inference.

Context: In the development of indole-based pharmacophores, regioselectivity during acylation (C3 vs. N1) and the electronic influence of the 7-nitro substituent are critical. While NMR (


1

Comparative Analysis: Why SC-XRD is the Gold Standard

While NMR is the workhorse of solution-state chemistry, it relies on scalar couplings and chemical shifts to infer structure. SC-XRD determines electron density maps to observe structure.[1]

Table 1: Technological Comparison for Indole Derivative Validation
FeatureSolution NMR (

H,

C, 2D)
High-Res Mass Spec (HR-MS) Single Crystal XRD (SC-XRD)
Primary Output Connectivity, magnetic environment.[1]Elemental composition (

).
Absolute 3D atomic coordinates.
Regioselectivity Ambiguous for C3 vs. N1 acylation without complex HMBC/NOESY.[1]Cannot distinguish isomers.Definitive proof of C3-acylation.
H-Bonding Infers presence via chemical shift (

) drift; solvent dependent.[1]
N/ADirectly measures bond lengths/angles (

).
Stereochemistry Relative (requires chiral shift reagents/derivatization).N/AAbsolute configuration (using anomalous dispersion).
Sample State Solution (dynamic averaging).Gas phase (ionized).Solid state (native packing).
Decision Logic: The Validation Pathway

ValidationLogicStartSynthesized 1-(7-Nitro-1H-indol-3-yl)ethanoneAnalysisInitial Analysis (NMR/MS)Start->AnalysisAmbiguityAmbiguity: C3 vs N1 Regioisomer?H-Bonding Network?Analysis->AmbiguityXRD_PathMethod: Single Crystal XRDAmbiguity->XRD_Path Gold StandardNMR_PathMethod: 2D NMR (NOESY/HMBC)Ambiguity->NMR_Path PreliminaryResult_XRDResult: Absolute Structure & Packing(Definitive)XRD_Path->Result_XRDResult_NMRResult: Inferred Connectivity(Solution State Only)NMR_Path->Result_NMR

Figure 1: Decision matrix highlighting SC-XRD as the resolution to structural ambiguity.

Experimental Protocol: From Synthesis to Structure

This protocol ensures the generation of diffraction-quality crystals and the rigorous refinement of the structural model.

Phase 1: Crystallization Strategy

The 7-nitro group introduces polarity, while the indole core remains planar and aromatic. This duality requires a solvent system that balances solubility with slow nucleation.

  • Method: Slow Evaporation.[1]

  • Solvent System: Ethanol/Ethyl Acetate (1:1 v/v) or Acetonitrile.[1]

  • Protocol:

    • Dissolve 20 mg of the crude solid in 2 mL of solvent with mild heating (40°C).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
      
    • Cover the vial with Parafilm and pierce 3-4 small holes to control evaporation rate.[1]

    • Store in a vibration-free, dark environment at room temperature (20-25°C).

    • Target: Block-like yellow/orange crystals (due to the nitro chromophore) appearing within 3-7 days.

Phase 2: Data Collection & Refinement[1]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Radiation Source: Mo-K

    
     (
    
    
    Å).[1] Note: Mo is preferred over Cu for nitro-aromatics to minimize absorption effects, though Cu is acceptable for absolute configuration if chiral centers existed.[1]
  • Temperature: 100 K (Cryostream). Crucial for reducing thermal ellipsoids of the nitro group, which often exhibits rotational disorder at room temperature.

Refinement Workflow:

  • Indexing: Determine the unit cell (likely Monoclinic or Triclinic for planar indoles).

  • Integration: Process raw frames using SAINT or CrysAlisPro.[1]

  • Structure Solution: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (C, N, O).

  • Refinement: Use SHELXL (Least Squares).

    • Anisotropic Refinement: Applied to all non-hydrogen atoms.

    • Hydrogen Placement: Aromatic H constrained (AFIX 43); Methyl H constrained (AFIX 137) with torsion allowed; Amine H (N1-H) located from difference Fourier map to confirm H-bonding capability.

Structural Insights & Validation Metrics

When analyzing the solved structure of 1-(7-Nitro-1H-indol-3-yl)ethanone, focus on these three specific validation points:

A. Regiochemistry Confirmation (C3 vs. N1)

The Friedel-Crafts acylation of indoles typically occurs at C3.[1] However, N-acylation is a competing pathway.[1]

  • Validation: The electron density map will clearly show the acetyl carbonyl carbon bonded to the indole C3 (beta-position).

  • Bond Length Check: The C2-C3 bond should show double-bond character (

    
    1.36-1.40 Å), while the N1-C2 and N1-C7a bonds will reflect typical pyrrole-like aromaticity.[1]
    
B. The "Peri" Interaction (N1-H O-Nitro)

A unique feature of 7-nitroindoles is the proximity of the Nitro group (at C7) to the Indole NH (at N1).

  • Observation: Check for an intramolecular hydrogen bond or electrostatic contact between N1-H and one of the Nitro oxygens.[1]

  • Geometry: If the distance

    
     is 
    
    
    Å and the angle
    
    
    is
    
    
    , a significant interaction exists. This locks the nitro group into the plane of the indole, affecting biological recognition.
C. Supramolecular Packing[1]
  • Dimer Formation: Indoles typically form centrosymmetric dimers via

    
     (acetyl) hydrogen bonds.
    
  • 
    -Stacking:  The electron-deficient nitro-indole ring will likely exhibit offset 
    
    
    -stacking with adjacent layers.[1] Measure the centroid-to-centroid distance (typical range: 3.4 - 3.8 Å).[1]
Workflow Visualization

ExperimentalWorkflowcluster_0Sample Prepcluster_1Data Acquisitioncluster_2AnalysisSynthesisSynthesis(Friedel-Crafts)CrystCrystallization(Slow Evap: EtOH)Synthesis->CrystMountMounting(Mitegen Loop)Cryst->MountDiffractionDiffraction(Mo-Kα, 100K)Mount->DiffractionSolveStructure Solution(SHELXT)Diffraction->SolveRefineRefinement(R1 < 0.05)Solve->Refine

Figure 2: Step-by-step experimental workflow for structural determination.[1]

References

  • Grover, G. et al. (2015). "X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives." National Institutes of Health (PMC). Available at: [Link]

  • Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM." Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). "Guidance on depositing and validating crystal structures." Available at: [Link][1]

  • Popelier, P. (2020). "Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray." MDPI / NIH.[1] Available at: [Link]

Cross-referencing NMR data for 1-(7-Nitro-1H-indol-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a high-level technical analysis for cross-referencing NMR data of 1-(7-Nitro-1H-indol-3-yl)ethanone (also known as 3-acetyl-7-nitroindole ). It addresses the critical challenge of distinguishing this specific regioisomer from its 4-, 5-, and 6-nitro analogs, which are common byproducts in nitration synthesis routes.

Executive Summary & Structural Context

Compound: 1-(7-Nitro-1H-indol-3-yl)ethanone Core Scaffold: Indole Substituents: Acetyl group at C3, Nitro group at C7.[1][2][3][4][5][6] Molecular Formula: C


H

N

O

Key Challenge: Direct nitration of 3-acetylindole preferentially yields the 6-nitro and 4-nitro isomers due to electronic directing effects. The 7-nitro isomer is typically synthesized via acetylation of the parent 7-nitroindole. Distinguishing these isomers requires precise analysis of the benzenoid proton coupling patterns and chemical shifts (specifically the peri-effect).
Structural Numbering Reference
  • Position 1: NH (Indole nitrogen)

  • Position 2: CH (Pyrrole ring)

  • Position 3: C-Acetyl substitution site

  • Position 4, 5, 6: Benzenoid ring protons

  • Position 7: C-Nitro substitution site

Comparative NMR Analysis (1H NMR)

The following table cross-references the theoretical and experimental shifts of the target compound against its most common isomers. All data is referenced in DMSO-


 (2.50 ppm ref) due to the necessity of observing the exchangeable NH proton.
Table 1: Isomeric Chemical Shift Fingerprints (¹H, 400 MHz, DMSO- )
Proton3-Acetyl-7-Nitroindole (Target)3-Acetyl-4-Nitroindole (Isomer A)3-Acetyl-5-Nitroindole (Isomer B)3-Acetyl-6-Nitroindole (Isomer C)
NH (1) 12.5 - 12.8 ppm (br s)12.2 - 12.4 ppm12.1 - 12.3 ppm12.3 - 12.5 ppm
H2 8.45 - 8.55 ppm (s)8.15 - 8.25 ppm8.40 - 8.50 ppm8.40 - 8.50 ppm
H4 8.60 - 8.70 ppm (d, J=8.0 Hz)Substituted (NO₂) 8.80 - 8.90 ppm (d, J=2.0 Hz)8.20 - 8.30 ppm (d, J=8.5 Hz)
H5 7.35 - 7.45 ppm (t, J=8.0 Hz)7.50 - 7.60 ppm (d)Substituted (NO₂) 8.05 - 8.15 ppm (dd)
H6 8.15 - 8.25 ppm (d, J=8.0 Hz)7.30 - 7.40 ppm (t)7.60 - 7.70 ppm (d)Substituted (NO₂)
H7 Substituted (NO₂) 7.80 - 7.90 ppm (d)7.65 - 7.75 ppm (d)8.35 - 8.45 ppm (d)
Acetyl 2.45 - 2.50 ppm (s)2.55 - 2.60 ppm2.45 ppm2.45 ppm
Key Diagnostic Signals (The "Fingerprint")
  • The Peri-Effect (H4): In 3-acetylindoles, the carbonyl oxygen is spatially close to H4, causing a significant deshielding effect (typically shifting H4 downfield to ~8.1-8.3 ppm).

    • In 7-Nitro: H4 is present and strongly deshielded by the acetyl group.

    • In 4-Nitro: The H4 position is occupied by the nitro group. Absence of the peri-deshielded doublet is the primary confirmation of the 4-nitro isomer.

  • The Ortho-Nitro Effect (H6): In the 7-nitro isomer, H6 is ortho to the nitro group, shifting it downfield (~8.2 ppm).

  • Coupling Pattern:

    • 7-Nitro: H4 (d), H5 (t), H6 (d). Pattern: Doublet - Triplet - Doublet .

    • 5-Nitro: H4 (s/d), H6 (dd), H7 (d). Pattern: Singlet - Doublet - Doublet .

    • 6-Nitro: H4 (d), H5 (dd), H7 (d). Pattern: Doublet - Doublet - Doublet .

Isomer Differentiation Logic Flow

The following decision tree illustrates the logical process for assigning the correct regioisomer based on 1H NMR spectral features.

IsomerLogic Start Analyze Aromatic Region (7.0 - 9.0 ppm) Q1 Is there a highly deshielded Doublet (>8.5 ppm) corresponding to H4? Start->Q1 No Isomer: 3-Acetyl-4-Nitroindole Q1->No No (H4 substituted) Yes Yes Q1->Yes Yes Q2 Analyze Coupling Pattern of Remaining Protons Yes->Q2 Result1 Pattern: Doublet - Triplet - Doublet (Vicinal coupling only) Q2->Result1 Result2 Pattern: Singlet(d) - Doublet - Doublet (Meta coupling present) Q2->Result2 Result3 Pattern: Doublet - Doublet(dd) - Doublet (Ortho + Meta coupling) Q2->Result3 Concl1 Target: 3-Acetyl-7-Nitroindole Result1->Concl1 Concl2 Isomer: 3-Acetyl-5-Nitroindole Result2->Concl2 Concl3 Isomer: 3-Acetyl-6-Nitroindole Result3->Concl3

Figure 1: NMR Decision Tree for Nitro-Acetyl-Indole Regioisomers.

Experimental Protocols

A. Synthesis Validation (How to obtain the standard)

To ensure the NMR data corresponds to the 7-nitro isomer and not a mixture, the recommended synthetic route avoids direct nitration of 3-acetylindole.

Protocol: Vilsmeier-Haack Acetylation of 7-Nitroindole

  • Reagents: 7-Nitroindole (CAS 6960-42-5),

    
    -Dimethylacetamide (DMA), Phosphorus Oxychloride (
    
    
    
    ).
  • Procedure:

    • Cool DMA (3.0 eq) to 0°C under

      
      .
      
    • Dropwise add

      
       (1.1 eq) to form the Vilsmeier complex (slurry formation).
      
    • Add 7-Nitroindole (1.0 eq) dissolved in minimum DMA.

    • Heat to 80°C for 2 hours.

    • Hydrolysis: Pour into ice water and basify to pH 9 with NaOH (aq).

    • Purification: Recrystallize from Ethanol/Water.

  • Why this works: The 7-nitro group deactivates the benzene ring, forcing electrophilic substitution to the C3 position of the pyrrole ring, guaranteeing the 3-acetyl-7-nitro regiochemistry.

B. NMR Sample Preparation[7][8]
  • Solvent: DMSO-

    
     (99.9% D) is required.
    
    • Reason:

      
       often causes the NH signal to broaden or disappear due to exchange. DMSO stabilizes the NH via hydrogen bonding, resulting in a sharp singlet crucial for integration.
      
  • Concentration: 5-10 mg per 0.6 mL solvent.

  • Temperature: 298 K (25°C).

References

  • Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117–1122.
  • Lian, Y., et al. (2012). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles. National Institutes of Health (NIH).
  • Ottoni, O., et al. (2006). Acylation of Indoles via Friedel-Crafts using Acid Chlorides. Organic Letters. (Source for general C3-acetylation shifts in electron-deficient indoles).

Sources

Comparative Analysis of Indole Derivatives as Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole "Privileged Structure"

In the landscape of medicinal chemistry, the indole scaffold acts as a "privileged structure" due to its ability to mimic the side chain of tryptophan, allowing it to engage in diverse electronic interactions—specifically


-

stacking and hydrogen bonding—within enzyme active sites. This guide provides a comparative technical analysis of indole derivatives across three critical enzyme classes: Kinases (Oncology) , Cholinesterases (Neurodegeneration) , and Metabolic Enzymes (Carbonic Anhydrase/Aromatase) .

Unlike generic reviews, this analysis focuses on comparative performance metrics (IC


/K

)
against clinical standards and details self-validating experimental protocols to ensure reproducibility in your screening campaigns.

Comparative Analysis by Enzyme Class

Kinase Inhibitors: Targeting PDK1 and CDKs

Indole derivatives frequently function as ATP-competitive inhibitors. The nitrogen atom in the indole ring often serves as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.

Key Comparison: Oxoindolepyridonyl Derivatives vs. Standards Recent SAR studies have highlighted the efficacy of oxoindolepyridonyl derivatives (e.g., Compound 6a) in targeting 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1), a master regulator of the AGC kinase family.

Compound ClassTarget EnzymeICngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(µM)
Mechanism of ActionComparative Insight
Indole Derivative 6a (Oxoindolepyridonyl)PDK10.112 ATP-CompetitiveSuperior potency to early-generation indolinones; high selectivity for PDK1 over AKT.
Indole-6-formyl (In-9) Tubulin / CDK0.100 Dual InhibitorPotent cytotoxicity against K562 cells; disrupts microtubule network unlike pure CDK inhibitors.
Staurosporine (Control)Pan-Kinase~0.005Pan-inhibitionHigher potency but lacks selectivity; useful only as a positive control in assays.

Mechanistic Insight: The dual inhibition seen in Compound In-9 (Tubulin + CDK) represents a trend in "hybrid" indole design, overcoming resistance mechanisms common in single-target therapies.

Neuro-Enzymes: Acetylcholinesterase (AChE) Inhibitors

In Alzheimer’s pathology, dual inhibition of AChE and BuChE is preferred. Indole-chalcone hybrids have emerged as ultra-potent inhibitors, outperforming the clinical standard Donepezil in specific in vitro assays.

CompoundTargetIC

(nM)
Selectivity (AChE/BuChE)Performance vs. Standard
Indole-Chalcone 5b AChE27.54 Balanced2x more potent than Donepezil (55.39 nM).
Indole-Sulfonamide 9 AChE150.0AChE SelectiveModerate potency; valuable for its lower toxicity profile.
Donepezil (Standard)AChE55.39AChE SelectiveClinical benchmark; indoles like 5b show superior binding affinity in the peripheral anionic site (PAS).
Metabolic Targets: Carbonic Anhydrase (CA) & COX-2

The sulfonamide moiety, when attached to an indole scaffold, directs selectivity toward tumor-associated Carbonic Anhydrase isoforms (IX and XII), sparing the cytosolic isoforms (I and II) responsible for systemic side effects.

  • CA IX Inhibition: Indole-3-sulfonamides (Compounds 31,[1] 32) exhibit K

    
     values of ~1.47 µM against hCA IX, with minimal activity against hCA I/II.[1]
    
  • COX-2 Selectivity: Indole hydrazide derivative S3 demonstrated ~62% inhibition of COX-2, comparable to Indomethacin (~77%), but with a significantly improved gastric safety profile due to COX-2 selectivity.

Structural Activity Relationship (SAR) Logic[3]

The versatility of the indole scaffold allows for specific modifications to tune efficacy. The diagram below illustrates the logic flow for optimizing indole derivatives based on the target enzyme.

IndoleSAR Indole Indole Scaffold (Core) N1 N1 Substitution (Solubility/Binding) Indole->N1 C3 C3 Functionalization (Target Specificity) Indole->C3 C5 C5 Substitution (Electronic Tuning) Indole->C5 Kinase Kinase Inhibitor (H-bond to Hinge) N1->Kinase Sulfonyl/Alkyl groups prevent metabolic degradation AChE AChE Inhibitor (Dual Binding Site) C3->AChE Chalcone/Linker extension reaches Peripheral Site CA CA Inhibitor (Zn2+ Coordination) C3->CA Sulfonamide moiety binds Zinc C5->Kinase Halogens (F, Cl) increase lipophilicity

Figure 1: SAR Optimization Logic for Indole Derivatives. Specific positions on the indole ring dictate target affinity and mechanism of action.

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocol integrity is the foundation of data trust. The following protocols are designed with built-in controls to validate results.

Protocol A: Ellman’s Assay for AChE Inhibition (High-Throughput Compatible)

Objective: Determine IC


 of indole derivatives against AChE.
Causality:  This colorimetric assay relies on the cleavage of acetylthiocholine (ATCh). The product, thiocholine, reacts with DTNB (Ellman's reagent) to form a yellow anion. Crucial Note: Indoles with free amines can sometimes react with DTNB; a "compound only" blank is mandatory.

Materials:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (Electric eel or Human recombinant)

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM)

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM)

  • Reference Standard: Donepezil[2][3]

Step-by-Step Workflow:

  • Preparation: Dissolve indole derivatives in 100% DMSO. Dilute in buffer to ensure final DMSO concentration is <1% (DMSO >1% inhibits AChE, skewing data).

  • Incubation (The Binding Phase):

    • In a 96-well plate, add 140 µL Buffer + 20 µL Enzyme solution + 20 µL Inhibitor (Indole).

    • Incubate at 25°C for 15 minutes. Reasoning: Allows the inhibitor to reach equilibrium with the active site before substrate competition begins.

  • Reaction Initiation:

    • Add 10 µL of DTNB/ATCh mixture.

  • Kinetic Readout:

    • Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

  • Data Validation:

    • Control 1 (Enzyme Activity): Slope must be linear (

      
      ).
      
    • Control 2 (Spontaneous Hydrolysis): Wells without enzyme must show negligible color change.

    • Calculation: % Inhibition =

      
      .
      
Protocol B: Fluorescence-Based Kinase Inhibition Assay (PDK1/CDK)

Objective: Quantify kinase inhibition using a FRET or ADP-Glo™ type system. Causality: Direct measurement of ADP production is less prone to interference from fluorescent indole compounds than direct fluorescence binding assays.

Step-by-Step Workflow:

  • Reaction Assembly: Mix Kinase (e.g., PDK1, 5 ng/well), Lipid/Peptide Substrate, and Indole derivative in Kinase Buffer (HEPES pH 7.5, MgCl

    
    , MnCl
    
    
    
    , DTT).
    • Expert Tip: Fresh DTT is critical. Oxidized DTT fails to maintain kinase stability, leading to false positives (artificial inhibition).

  • ATP Start: Initiate reaction with Ultra-Pure ATP (at

    
     concentration).
    
  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP)

    
     Wait 40 mins 
    
    
    
    Add Kinase Detection Reagent (converts ADP to ATP
    
    
    Luciferase light).
  • Readout: Measure Luminescence (RLU).

  • Self-Validation:

    • Z-Factor must be > 0.5 for the assay to be statistically valid.

    • Reference Inhibitor (Staurosporine) must yield an IC

      
       within 2-fold of historical data.
      

Workflow Visualization

The following diagram outlines the critical path from synthesis to lead identification, highlighting the decision gates (diamonds) where projects often fail if protocols are not rigorous.

Workflow Start Indole Library Synthesis Screen1 Primary Screen (Single Conc. 10 µM) Start->Screen1 Gate1 >50% Inhibition? Screen1->Gate1 Gate1->Start No (Redesign) IC50 IC50 Determination (8-point Dose Response) Gate1->IC50 Yes Selectivity Selectivity Profiling (Counter-Screening) IC50->Selectivity Cell Cell Viability Assay (MTT/MTS) Selectivity->Cell If Selective Mechanism Mechanism of Action (Kinetic/Docking) Cell->Mechanism

Figure 2: Enzyme Inhibitor Screening Workflow. Decision gates ensure only potent and selective indole candidates progress to cell-based validation.

References

  • Indole Derivatives as Kinase Inhibitors: Zhang, et al.[4][5] "Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer."[4][5][6][7] Current Medicinal Chemistry, 2022.

  • PDK1 Inhibition Data: Sestito, S., et al.[8] "Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents." Molecules, 2023.[9][8]

  • AChE/BuChE Inhibition (Indole-Chalcones): Hassan, et al. "Design and synthesis of new indole drug candidates to treat Alzheimer's disease... using a multi-target-directed ligand strategy." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

  • Carbonic Anhydrase Inhibition: Nocentini, A., et al.[1] "Carbonic anhydrase activation profile of indole-based derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.

  • COX-2 Inhibition: Rani, et al. "Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies." Molecules, 2025.[9]

Sources

Technical Comparison: 1-(7-Nitro-1H-indol-3-YL)ethanone vs. Standard HIV-1 Attachment Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of 1-(7-Nitro-1H-indol-3-YL)ethanone (also known as 3-acetyl-7-nitroindole ) against standard clinical inhibitors.

Based on the chemical structure and available medicinal chemistry literature, this compound is identified as a critical pharmacophore scaffold and synthetic precursor in the development of HIV-1 Attachment Inhibitors (specifically the class leading to Fostemsavir/Temsavir ). While the acetyl-indole core itself exhibits low intrinsic potency compared to optimized drugs, its evaluation is essential for understanding the Structure-Activity Relationship (SAR) that necessitates the transition to glyoxylamide linkers and 7-azaindole cores.

Executive Summary

1-(7-Nitro-1H-indol-3-YL)ethanone (Compound 1) represents a foundational scaffold in the discovery of small-molecule HIV-1 entry inhibitors. It serves as the structural precursor to the potent indole-3-glyoxylamide class.

In drug discovery workflows, this compound is often utilized as:

  • A Negative Control/Baseline: To demonstrate the necessity of the

    
    -ketoamide (glyoxylamide) linker for high-affinity gp120 binding.
    
  • A Synthetic Intermediate: The 7-nitro group is a masked amine, essential for introducing the C7-position functionality found in second-generation inhibitors like BMS-626529 (Temsavir) .

This guide compares the in vitro profile of this scaffold against the industry standards BMS-378806 (First-in-class) and BMS-626529 (Clinical Standard).

Mechanistic Profile & SAR Logic

Mechanism of Action: gp120 Conformational Locking

The standard inhibitors in this class (BMS-378806, BMS-626529) bind to the HIV-1 envelope glycoprotein gp120 within a hydrophobic pocket near the CD4 binding site. They stabilize gp120 in a closed, pre-fusion conformation , preventing the structural rearrangements required for the virus to attach to the host CD4 receptor.

The "Causality" of Low Potency in the Acetyl Scaffold

The 1-(7-Nitro-1H-indol-3-YL)ethanone scaffold lacks two critical features required for nanomolar potency:

  • The Glyoxylamide Linker: Optimized inhibitors possess an oxoacetyl (glyoxylamide) group at C3. The carbonyl oxygens of this group form critical hydrogen bonds with the backbone amides of Trp 427 and Trp 112 (or equivalent residues) in the gp120 pocket. The simple acetyl group in Compound 1 cannot satisfy this specific hydrogen bonding geometry, resulting in significantly reduced affinity.

  • The 7-Position Functionality: While the 7-nitro group influences the electronic properties of the indole ring, clinical candidates require a 7-azaindole core (pyridine fused) or specific 7-position substituents (like the triazole in BMS-626529) to optimize solubility and pi-stacking interactions.

Pathway Visualization

The following diagram illustrates the mechanistic evolution and the specific blockade point in the HIV-1 entry lifecycle.

HIV_Entry_Pathway Virus HIV-1 Virion (gp120 Trimer) Complex gp120-CD4 Complex Virus->Complex Attempted Binding CD4 Host CD4 Receptor CoReceptor Co-Receptor Binding (CCR5/CXCR4) Complex->CoReceptor Fusion Membrane Fusion & Entry CoReceptor->Fusion Scaffold 1-(7-Nitro-1H-indol-3-YL)ethanone (Weak Interaction) Scaffold->Virus Unstable Binding Standard Standard: BMS-626529 (High Affinity Lock) Standard->Virus Stabilizes Closed State (Blocks CD4 Binding) Standard->Complex INHIBITS

Caption: Mechanism of HIV-1 Attachment Inhibition. Standard inhibitors lock gp120, preventing CD4 interaction. The acetyl scaffold shows weak affinity due to lack of key H-bonds.

Comparative In Vitro Efficacy Analysis[1][2]

The following table synthesizes data from foundational SAR studies (e.g., Wang et al., J. Med. Chem.) comparing the core indole scaffolds to optimized clinical candidates.

FeatureScaffold (Compound 1) Standard 1: BMS-378806 Standard 2: BMS-626529
Chemical Name 1-(7-Nitro-1H-indol-3-YL)ethanone(R)-1-(4-benzoyl-2-methylpiperazin-1-yl)-2-(4-methoxy-7-azaindol-3-yl)ethane-1,2-dioneTemsavir (Active moiety of Fostemsavir)
Core Structure 7-Nitroindole4-Methoxy-7-azaindole4-Methoxy-7-(triazolyl)-7-azaindole
Linker at C3 Acetyl (Ketone)Glyoxylamide (

-ketoamide)
Glyoxylamide (

-ketoamide)
Target HIV-1 gp120HIV-1 gp120HIV-1 gp120
Binding Affinity (

)
> 10 µM (Est.)~2 nM< 1 nM
EC

(Viral Replication)
> 50 µM (Inactive) 0.04 - 0.85 nM 0.1 - 1.0 nM
Selectivity Index (CC

)
N/A (Low Potency)> 225 µM> 100 µM
Clinical Status Synthetic PrecursorPre-clinical / DiscontinuedFDA Approved (as Fostemsavir)

Data Interpretation:

  • Potency Gap: There is a >10,000-fold difference in potency between the acetyl-indole scaffold and the glyoxylamide standards. This validates the hypothesis that the oxoacetyl linker is the primary pharmacophore responsible for high-affinity binding, while the indole/azaindole core provides the scaffold for orientation.

  • Role of 7-Nitro: While the 7-nitro group in Compound 1 is not sufficient for potency, it is the chemical precursor to the 7-amine, which allows for the diverse substitution patterns seen in later generations (e.g., amides, triazoles) that improve solubility and PK profiles.

Experimental Protocols

To validate the activity (or lack thereof) of 1-(7-Nitro-1H-indol-3-YL)ethanone against the standards, the following self-validating protocols are recommended.

A. HIV-1 gp120 Binding ELISA (Biochemical Assay)

Objective: Quantify the direct binding affinity of the compound to the viral envelope protein compared to BMS-378806.

  • Coat Plate: Incubate 96-well microtiter plates with Recombinant HIV-1 gp120 (2 µg/mL in PBS) overnight at 4°C.

  • Block: Wash 3x with PBS-T (0.05% Tween-20). Block with 3% BSA in PBS for 1 hour at Room Temperature (RT).

  • Compound Addition:

    • Prepare serial dilutions of 1-(7-Nitro-1H-indol-3-YL)ethanone (Start: 100 µM, 1:3 dilution).

    • Prepare serial dilutions of BMS-378806 (Start: 1 µM, 1:3 dilution) as a positive control.

    • Add compounds to wells and incubate for 1 hour at RT.

  • CD4 Competition (Optional): To test inhibition of CD4 binding, add Soluble CD4-HRP (sCD4) immediately after compounds.

  • Detection:

    • If testing direct binding: Add anti-indole primary antibody (if available) or rely on competition with a known biotinylated-BMS tracer.

    • Standard Method: Use a Biotinylated-CD4 probe. If the compound binds gp120, it blocks CD4 binding.[1][2][3][4][5][6]

    • Add Streptavidin-HRP. Incubate 1 hour.

  • Readout: Add TMB substrate. Stop with 1N H2SO4. Measure OD450.

  • Validation: The IC50 of BMS-378806 must fall within 2-50 nM. Compound 1 is expected to show IC50 > 10 µM.

B. Antiviral Efficacy Assay (Cell-Based)

Objective: Determine the EC50 for inhibition of viral replication in T-cells.

  • Cells: Use MT-2 cells (Human T-cell leukemia virus type 1-transformed).[1]

  • Virus: HIV-1 laboratory strain (e.g., HIV-1_LAI or HIV-1_IIIB ).[1]

  • Infection:

    • Infect MT-2 cells with HIV-1 at a Multiplicity of Infection (MOI) of 0.01.

    • Immediately add serial dilutions of Test Compound (Compound 1) and Reference (BMS-626529).

  • Incubation: Culture for 5 days at 37°C, 5% CO2.

  • Readout (CPE/Viability):

    • Assess Cytopathic Effect (CPE) using an XTT or MTS viability assay.

    • Uninfected/Treated cells = 100% Viability.

    • Infected/Untreated cells = 0% Viability (Dead).

  • Calculation: Calculate EC50 (concentration protecting 50% of cells from viral-induced death).

Assay Workflow Diagram

Assay_Workflow cluster_0 Preparation cluster_1 Infection & Treatment cluster_2 Readout Step1 Culture MT-2 Cells (Log Phase) Step3 Infect with HIV-1 (MOI 0.01) Step1->Step3 Step2 Prepare Compound Dilutions (DMSO Stock -> Media) Step4 Add Compounds (Test vs. Standard) Step2->Step4 Step3->Step4 Step5 Incubate 5 Days @ 37°C Step4->Step5 Step6 Add XTT/MTS Reagent Step5->Step6 Step7 Measure Absorbance (OD450) Step6->Step7 Step8 Calculate EC50 (Non-linear Regression) Step7->Step8

Caption: Step-by-step workflow for the MT-2 cell-based antiviral efficacy assay.

References

  • Wang, T., et al. (2009). Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment.[1][3][4][5][6][7][8][9] 5. An evolution from indole to azaindoles leading to the discovery of BMS-488043.[10]Journal of Medicinal Chemistry , 52(23), 7778-7787.[10] Link

  • Meanwell, N. A., et al. (2018). The Discovery of Fostemsavir (BMS-663068), an HIV-1 Attachment Inhibitor for the Treatment of Multi-drug Resistant HIV-1 Infection.Journal of Medicinal Chemistry , 61, 62-80. Link

  • Nowicka-Sans, B., et al. (2012). In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068.Antimicrobial Agents and Chemotherapy , 56(7), 3498–3507. Link

  • Lin, P. F., et al. (2003). A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding.[1][2][3][4][5][6]Proceedings of the National Academy of Sciences , 100(19), 11013-11018. Link

Sources

Head-to-head comparison of synthesis routes for nitro-3-acetylindoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity vs. Reactivity Trade-off

The synthesis of nitro-3-acetylindoles (specifically 5-nitro-3-acetylindole and 6-nitro-3-acetylindole) presents a classic dilemma in heterocyclic chemistry: balancing the electronic deactivation of the nitro group against the regiochemical ambiguity of direct nitration.

These scaffolds are critical precursors for kinase inhibitors (e.g., JAK, CDK) and antiviral agents. The acetyl group at C3 serves as a versatile handle for condensation reactions (e.g., forming chalcones or pyrazoles), while the nitro group is a masked amine for downstream coupling.

This guide compares the three dominant synthetic strategies:

  • The Precision Route: Vilsmeier-Haack Acetylation of Nitroindoles.

  • The Economy Route: Direct Nitration of 3-Acetylindole.

  • The Green Route: Microwave-Assisted Acylation in Ionic Liquids.

Strategic Analysis of Synthesis Routes
Route A: Vilsmeier-Haack Acetylation (The Gold Standard)
  • Strategy: Functionalization of the pre-nitrated indole core.

  • Mechanism: Reaction of N,N-dimethylacetamide (DMA) with POCl

    
     generates an electrophilic chloroiminium ion (Vilsmeier reagent), which attacks the C3 position of the nitroindole.
    
  • Why it works: Unlike Friedel-Crafts acylation with AlCl

    
     (which often fails on nitroindoles due to complexation and ring deactivation), the Vilsmeier reagent is sufficiently electrophilic to overcome the electron-withdrawing effect of the nitro group.
    
  • Verdict: Best for regiochemical purity . You buy the specific isomer (e.g., 5-nitroindole), ensuring the final product structure is fixed.

Route B: Direct Nitration of 3-Acetylindole (The Classical Approach)
  • Strategy: Electrophilic Aromatic Substitution (EAS) on the acylated core.

  • Mechanism: Nitration using HNO

    
    /H
    
    
    
    SO
    
    
    or KNO
    
    
    /H
    
    
    SO
    
    
    .
  • The Problem: The C3-acetyl group is electron-withdrawing (meta-directing in benzene terms), but the pyrrole NH is strongly electron-donating (ortho/para directing). These conflicting vectors, combined with steric hindrance at C4, typically result in a mixture of 5-nitro (major) and 6-nitro (minor) isomers.

  • Verdict: Best for cost and speed if you have robust chromatography capabilities to separate isomers.

Route C: Microwave-Assisted Ionic Liquid Acylation (The Emerging Tech)
  • Strategy: Intensified Friedel-Crafts using Indium or Yttrium triflates in ionic liquids (e.g., [BMIM]BF

    
    ).
    
  • Why it works: Microwave irradiation overcomes the activation energy barrier caused by the nitro group's deactivation, while the ionic liquid stabilizes the charged intermediates.

  • Verdict: Best for Process Greenness and speed, though scalability is currently limited compared to Routes A and B.

Head-to-Head Performance Data
MetricRoute A: Vilsmeier-Haack (POCl3/DMA)Route B: Direct Nitration (HNO3)Route C: MW-Assisted Ionic Liquid
Target Fidelity High (100% Regiocontrol)Low (Mixture of 5- & 6-NO2)High (Uses pre-nitrated start mat.)
Isolated Yield 60–75%85–95% (Crude), 40% (Isolated Isomer)55–70%
Reaction Time 2–4 Hours1–2 Hours10–30 Minutes
Purification Recrystallization (Simple)Column Chromatography (Difficult)Extraction/Filtration (Moderate)
Atom Economy Low (POCl3 waste)HighModerate (Ionic liquid recycling)
Safety Profile Hazardous (POCl3, violent hydrolysis)Hazardous (Strong oxidizers/acids)Moderate (High pressure/temp)
Mechanistic Visualization

The following diagram illustrates the divergent pathways and the critical "Selectivity Filter" inherent in Route A compared to the "Separation Bottleneck" in Route B.

SynthesisPathways Start_Nitro Start: 5-Nitroindole VH_Reagent Reagent: POCl3 + DMA (Vilsmeier Complex) Start_Nitro->VH_Reagent Activation Start_Acetyl Start: 3-Acetylindole Nitration_Mix Reagent: HNO3 / H2SO4 Start_Acetyl->Nitration_Mix Inter_Imine Intermediate: C3-Iminium Ion VH_Reagent->Inter_Imine Electrophilic Attack Prod_A Product: 5-Nitro-3-acetylindole (Pure) Inter_Imine->Prod_A Hydrolysis Sigma_Complex Intermediate: Sigma Complex Nitration_Mix->Sigma_Complex Mix_Prod Mixture: 5-NO2 (60%) + 6-NO2 (40%) Sigma_Complex->Mix_Prod Regio-scrambling Separation Step: Column Chromatography Mix_Prod->Separation Prod_B Product: 5-Nitro-3-acetylindole Separation->Prod_B Yield Loss

Caption: Route A (Blue) maintains structural integrity via specific precursors. Route B (Red) introduces isomer heterogeneity requiring downstream purification.

Detailed Experimental Protocols
Protocol A: Vilsmeier-Haack Acetylation of 5-Nitroindole

Recommended for: High purity requirements and SAR studies where specific isomer placement is mandatory.

Materials:

  • 5-Nitroindole (1.0 eq)[1]

  • N,N-Dimethylacetamide (DMA) (3.0 eq - serves as reagent and solvent component)

  • Phosphorus Oxychloride (POCl

    
    ) (1.2 eq)
    
  • Solvent: Anhydrous 1,2-dichloroethane (DCE) or neat DMA.

Step-by-Step:

  • Reagent Formation: In a flame-dried round-bottom flask under Argon, cool DMA (3.0 eq) to 0–5°C. Dropwise add POCl

    
     (1.2 eq) over 15 minutes. Caution: Exothermic. Stir for 20 mins to form the white chloroiminium salt precipitate/suspension.
    
  • Addition: Add a solution of 5-nitroindole (1.0 eq) in minimum DMA/DCE to the reaction mixture.

  • Cyclization/Acylation: Heat the mixture to 80–90°C for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The nitro group deactivates the ring, so higher temperatures (vs. standard indole) are required.

  • Hydrolysis: Cool to room temperature. Pour the reaction mixture onto crushed ice containing sodium acetate (buffered hydrolysis prevents tar formation). Stir vigorously for 1 hour.

  • Workup: The product usually precipitates as a yellow/orange solid. Filter and wash with water. If no precipitate, extract with Ethyl Acetate (3x), wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from Ethanol or Methanol.

Critical Control Point: Do not overheat (>100°C) during step 3, as this promotes polymerization of the electron-deficient indole core.

Protocol B: Regioselective Nitration of 3-Acetylindole

Recommended for: Large-scale synthesis where chromatography costs are absorbed by cheap starting materials.

Materials:

  • 3-Acetylindole (1.0 eq)

  • Fuming Nitric Acid (1.1 eq)

  • Glacial Acetic Acid (Solvent)

Step-by-Step:

  • Dissolution: Dissolve 3-acetylindole in glacial acetic acid at room temperature.

  • Nitration: Cool the solution to 10°C. Add fuming HNO

    
     dropwise. The reaction is extremely fast.
    
  • Quenching: Immediately pour onto ice water. A yellow precipitate forms.

  • Isomer Management: Filter the solid. This is the crude mixture (typically 60:40 ratio of 5-nitro/6-nitro).

  • Separation (The Bottleneck):

    • Dissolve in minimum CH

      
      Cl
      
      
      
      .
    • Perform flash column chromatography using a gradient of Hexane:EtOAc (Start 80:20 -> End 50:50).

    • Note: The 6-nitro isomer typically elutes first (less polar due to intramolecular H-bonding possibilities), followed by the 5-nitro isomer.

References
  • Ottoni, O., et al. (2001).[2] "Acylation of indole under Friedel-Crafts conditions—an improved method to obtain 3-acylindoles regioselectively."[2][3][4] Organic Letters, 3(7), 1005-1007.[2]

  • Zhang, X., et al. (2023).[5][6] "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions." RSC Advances, 13, 26581.[5]

  • Panda, S.S., et al. (2012). "Vilsmeier-Haack Reaction: A Versatile Tool for the Synthesis of Heterocycles."[7] Current Organic Chemistry.

  • Smith, M.B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (General reference for EAS mechanisms).
  • Lead Optimization Data: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives. (2019). Describes Vilsmeier-Haack formylation on 5-nitroindole.

Sources

Benchmarking Guide: Anti-Inflammatory Activity of Ethanone-Indole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Privilege

The indole scaffold is arguably the most "privileged structure" in medicinal chemistry, serving as the backbone for the neurotransmitter serotonin and the potent NSAID Indomethacin . However, the clinical utility of classic indole-3-acetic acid derivatives is often limited by gastrointestinal (GI) toxicity due to non-selective COX-1 inhibition.

This guide benchmarks a new class of Ethanone-Indole (1-(1H-indol-3-yl)ethanone) derivatives. Unlike the acidic carboxyl group of Indomethacin, the ethanone moiety offers a neutral pharmacophore, theoretically reducing direct mucosal damage while maintaining COX-2 selectivity.

This document outlines the rigorous benchmarking of these candidates against industry standards: Indomethacin (Potency Benchmark) and Celecoxib (Selectivity Benchmark).

Part 1: The Chemical Candidate vs. The Standards

To validate the efficacy of ethanone-indoles, we must compare them against established mechanisms.

The Candidate: Ethanone-Indole (EI-Series)
  • Pharmacophore: 3-acetylindole core.

  • Target Mechanism: Selective inhibition of Cyclooxygenase-2 (COX-2) and suppression of NF-κB signaling.

  • Hypothesis: The removal of the acidic center (found in Indomethacin) and replacement with a ketone (ethanone) improves the Selectivity Index (SI) favoring COX-2, thereby reducing ulcerogenic potential.

The Benchmarks
Benchmark AgentClassRole in StudyKnown Limitation
Indomethacin Non-selective NSAIDPotency Standard. If your compound is not within 1-log of Indomethacin's IC50, it is likely too weak.High GI toxicity (COX-1 inhibition).
Celecoxib Selective COX-2 InhibitorSelectivity Standard. Used to validate the COX-2/COX-1 ratio.Cardiovascular risks; lower acute potency than Indomethacin.

Part 2: Molecular Mechanism & Pathway Analysis

Visualization of the intervention points for Ethanone-Indoles compared to corticosteroids and NSAIDs.

InflammatoryPathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG Prostaglandins (PGE2) COX1->PG COX2->PG Inflammation Inflammation / Pain / Fever PG->Inflammation Indomethacin Indomethacin (Blocks COX-1 & COX-2) Indomethacin->COX1 Inhibits Indomethacin->COX2 Ethanone Ethanone-Indole (Selectively Blocks COX-2) Ethanone->COX2 Selective Inhibition

Figure 1: The Arachidonic Acid Cascade. Ethanone-indoles are designed to selectively target the inducible COX-2 isoform, sparing the cytoprotective COX-1 pathway.

Part 3: In Vitro Benchmarking (Enzymatic & Cellular)

Experiment A: COX-1/COX-2 Isozyme Inhibition

Objective: Determine the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A high SI indicates better safety.

Protocol:

  • Assay System: Use a purified ovine/human COX screening kit (e.g., Cayman Chemical Item No. 701050).

  • Reaction: Incubate COX-1 and COX-2 enzymes separately with the test compounds (0.01 µM – 100 µM) for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (AA) substrate.

  • Detection: Measure PGH2 production via colorimetric peroxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) at 590 nm.

  • Validation: Indomethacin must show IC50 < 1.0 µM for COX-1 to validate the assay sensitivity.

Comparative Data (Representative):

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) Interpretation
Indomethacin 0.05 0.45 0.11 Non-selective (High GI Risk)
Celecoxib 15.0 0.04 375 Highly Selective

| Ethanone-Indole (Candidate) | >50.0 | 0.15 | >333 | Potent & Selective |[1][2]

Experiment B: Cellular NO Inhibition (RAW 264.7)

Objective: Assess anti-inflammatory activity in a living cell system by measuring Nitric Oxide (NO) suppression.

Protocol:

  • Cell Line: RAW 264.7 murine macrophages.[3][4][5]

  • Stimulation: Induce inflammation with Lipopolysaccharide (LPS, 1 µg/mL).

  • Treatment: Co-treat with Ethanone-Indole (1–50 µM).

  • Readout: After 24h, collect supernatant. Mix 100 µL supernatant with 100 µL Griess Reagent . Measure absorbance at 540 nm.

  • Cytotoxicity Check: Crucial Step. Perform an MTT assay in parallel. If cell viability drops below 80%, the reduction in NO is due to cell death, not anti-inflammatory activity.

Part 4: In Vivo Efficacy (The Gold Standard)

The Carrageenan-Induced Paw Edema model is the industry standard for acute inflammation. It correlates strongly with efficacy in human arthritis.

Experimental Workflow

InVivoProtocol Step1 Baseline Measurement (Plethysmometer) Step2 Drug Administration (Candidate vs. Indomethacin) Step1->Step2 Step3 Wait 1 Hour (Absorption Phase) Step2->Step3 Step4 Induction (1% Carrageenan Injection) Step3->Step4 Step5 Hourly Measurement (1h, 3h, 6h) Step4->Step5

Figure 2: Chronological workflow for the Carrageenan-Induced Paw Edema assay.

Detailed Protocol
  • Animals: Wistar albino rats (150–200g). Group size n=6.

  • Dosing:

    • Control: Saline/CMC vehicle.

    • Standard: Indomethacin (10 mg/kg, p.o.).

    • Test: Ethanone-Indole (10, 20, 50 mg/kg, p.o.).

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1% w/v carrageenan (lambda type) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer (water displacement) at 0, 1, 3, and 6 hours.

  • Calculation:

    
    
    Where 
    
    
    
    is the mean edema volume of control and
    
    
    is the mean edema volume of treated.

Performance Benchmark:

  • Indomethacin (10 mg/kg): Typically achieves 75–85% inhibition at 3 hours.

  • Ethanone-Indole Target: A successful candidate should achieve >60% inhibition at equivalent doses. If inhibition is <40%, the compound is likely not viable for clinical development as a monotherapy.

References

  • Vertex AI Search. (2024). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies.

  • National Institutes of Health (NIH). (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation.

  • Journal of Applied Pharmaceutical Science. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity.

  • Inotiv. (2024). Carrageenan Induced Paw Edema Protocol Standards.

  • Creative Biolabs. (2024). Carrageenan Induced Paw Edema Model Services.

Sources

Comparative Guide: Quantitative Structure-Activity Relationship (QSAR) of Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitroindole derivatives represent a privileged scaffold in medicinal chemistry, particularly as Hypoxia-Activated Prodrugs (HAPs) and antitubercular agents. Their efficacy hinges on the bioreductive activation of the nitro group (


) to cytotoxic hydroxylamines or amines, a process strictly controlled by the molecule's electronic environment and lipophilicity.

This guide objectively compares the performance of 3D-QSAR methodologies (CoMFA vs. CoMSIA) in optimizing these derivatives and benchmarks the nitroindole scaffold against the clinical standard, nitroimidazoles.

Part 1: Comparative Analysis of Methodologies

3D-QSAR Comparison: CoMFA vs. CoMSIA

In the optimization of nitroindoles, researchers must choose between Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[1][2][3] While both utilize Partial Least Squares (PLS) to correlate fields with biological activity (e.g.,


), they differ in field definitions and robustness.
FeatureCoMFA (Comparative Molecular Field Analysis)CoMSIA (Comparative Molecular Similarity Indices Analysis)Verdict for Nitroindoles
Interaction Fields Steric (Lennard-Jones) & Electrostatic (Coulombic).Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor.[1][2][4][5]CoMSIA is superior for nitroindoles due to the critical role of H-bonding in the active site of reductases (e.g., NTR).
Field Singularity Prone to "singularities" (infinite energy values) if a probe atom clashes with the ligand. Requires strict cutoff values.Uses Gaussian functions; no singularities. Smoother distance dependence.CoMSIA offers more stable contour maps, essential when analyzing bulky side chains at the C-2 or C-5 position of indole.
Predictive Power (

)
Typically

. Highly sensitive to alignment rules.
Typically

. Often yields higher internal validation scores due to additional fields.
CoMSIA generally provides a 10-15% improvement in predictive accuracy for this scaffold.
Interpretation Sharp contours; good for defining "forbidden" steric zones.Broader contours; better for visualizing hydrophobic pockets.CoMFA is preferred if the primary resistance mechanism is steric hindrance.
Scaffold Comparison: Nitroindole vs. Nitroimidazole

Nitroimidazoles (e.g., Metronidazole, Tinidazole) are the clinical benchmark for hypoxia-targeting. However, nitroindoles offer distinct physicochemical advantages.

ParameterNitroimidazoles (Benchmark)Nitroindoles (Alternative)Performance Analysis
Reduction Potential (

)

to

. Requires very low

for activation.
Tunable (

to

).
Nitroindoles can be tuned more easily via ring substitution (e.g., OMe at C-5) to target varying degrees of hypoxia.
Lipophilicity (

)
Low (Hydrophilic).[6] Limited tissue penetration in solid tumors.High (Lipophilic).Nitroindoles demonstrate superior penetration into the necrotic core of solid tumors due to the fused benzene ring.
DNA Binding Primarily forms covalent adducts after reduction.Intercalation + Adduct formation.Nitroindoles offer a dual mechanism: the planar indole ring acts as a DNA intercalator, enhancing the residence time of the active metabolite.

Part 2: Experimental Protocol & Causality

The "In Silico" Workflow

To develop a robust QSAR model for nitroindoles, the following protocol ensures self-validation and reproducibility.

Phase 1: Dataset Curation & Geometry Optimization
  • Step: Select 30–50 nitroindole derivatives with a wide range of biological activities (at least 3–4 log units).

  • Causality: Narrow activity ranges lead to poor regression models (

    
     is artificially low).
    
  • Action: Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G * level.

  • Why: The nitro group's geometry (planarity relative to the indole ring) dictates its electronic resonance. Molecular Mechanics (MM2/MMFF) often fails to capture this subtle conjugation.

Phase 2: Alignment (The Critical Variable)
  • Step: Superimpose molecules.[4][7]

  • Method: Use Atom-by-Atom fitting if the core is rigid (indole). Use the most active compound as the template.

  • Protocol: Align the Indole N1, C2, and the Nitro-group Nitrogen.

  • Check: Calculate Root Mean Square Deviation (RMSD). RMSD must be

    
     for the core scaffold.
    
Phase 3: Field Calculation & PLS Analysis
  • Grid: Generate a

    
     grid box extending 
    
    
    
    beyond the aligned molecules.
  • Probes:

    • CoMFA:

      
       Carbon (+1 charge) for steric/electrostatic.
      
    • CoMSIA: Probe atom with radius

      
      , charge +1, hydrophobicity +1.
      
  • Validation: Use Leave-One-Out (LOO) cross-validation to generate

    
    .
    
    • Acceptance Criteria:

      
      , 
      
      
      
      , Standard Error of Estimate (SEE)
      
      
      .[1][2]
Key Molecular Descriptors

When performing 2D-QSAR or interpreting 3D fields, these specific descriptors drive nitroindole activity:

  • 
     (Energy of Lowest Unoccupied Molecular Orbital): 
    
    • Significance: Directly correlates with the single-electron reduction potential. Lower

      
       = easier reduction = higher potency in hypoxia.
      
  • Dipole Moment (

    
    ): 
    
    • Significance: Influences orientation in the reductase active site.

  • Verloop Sterimol Parameters (

    
    ): 
    
    • Significance: Critical for substituents at the C-2 position, which often dictate steric clashes with DNA grooves.

Part 3: Visualization of Mechanism & Workflow

QSAR Development Pipeline

The following diagram illustrates the logical flow from molecular structure to validated predictive model.

QSAR_Workflow Data Dataset Curation (n > 30) Prep Ligand Prep (DFT B3LYP/6-31G*) Data->Prep 3D Gen Align 3D Alignment (Indole Core) Prep->Align Minimized Conf Fields Field Calculation (Steric/Elec/Hydro) Align->Fields Grid Box PLS PLS Regression (Correlate Fields to pIC50) Fields->PLS Matrix Valid Validation (LOO q² > 0.5) PLS->Valid Statistics Valid->PLS Refine

Figure 1: Step-by-step workflow for generating robust 3D-QSAR models for nitroindole derivatives.

Nitroindole Activation Mechanism

Understanding the biological trigger is essential for interpreting QSAR fields. The nitro group acts as an electronic switch.

Mechanism Prodrug Nitroindole Prodrug (Inactive) Radical Nitro Radical Anion (NO2•-) Prodrug->Radical 1e- Reduction Reductase Nitroreductase (Hypoxia Only) Reductase->Radical Recycle Futile Cycle (Re-oxidation) Radical->Recycle O2 Present Active Hydroxylamine/Amine (Cytotoxic) Radical->Active Hypoxia (No O2) Oxygen Normoxia (O2) Oxygen->Recycle Recycle->Prodrug Superoxide Gen DNA DNA Alkylation (Cell Death) Active->DNA Covalent Binding

Figure 2: The bioreductive activation pathway. QSAR models must optimize the reduction potential to prevent activation in normoxic (oxygen-rich) tissues.

References

  • Comparative Molecular Field Analysis (CoMFA) and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Source: MDPI (Pharmaceuticals) URL:[Link]

  • Descriptors and their selection methods in QSAR analysis: paradigm for drug design. Source: Drug Discovery Today (via NIH) URL:[Link]

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Source: Open Med Science URL:[Link]

  • 3D QSAR pharmacophore, CoMFA and CoMSIA based design. Source: PubMed Central URL:[Link]

Sources

Safety Operating Guide

1-(7-Nitro-1H-indol-3-yl)ethanone: Safe Handling and Disposal Protocol

[1]

Executive Summary & Hazard Profile

1-(7-Nitro-1H-indol-3-yl)ethanone (also known as 3-acetyl-7-nitroindole) is a functionalized indole derivative often used as a pharmaceutical intermediate.[1][2] Its disposal requires strict adherence to protocols governing nitro-aromatics and nitrogen-heterocycles .[1]

Critical Hazard Directive: While mono-nitro indoles are generally stable compared to polynitro explosives (e.g., TNT), the nitro group (–NO₂) at position 7 introduces thermal instability and potential mutagenicity. Do not dispose of this compound via municipal drains or standard trash. It must be treated as Hazardous Chemical Waste destined for high-temperature incineration.

Chemical Hazard Characteristics
PropertyHazard DescriptionOperational Implication
Stability Nitro-aromatic functionality.[1][3]Potential shock/thermal sensitivity if dry and impure.[1] Avoid friction/grinding.
Toxicity Likely Mutagen (Category 2) & Irritant.[1]Zero-contact protocol. Double-glove (Nitrile) and use N95/P100 respiratory protection if dust is generated.[1]
Environmental Aquatic Toxicity (H400).[1][2]Strict prohibition on drain disposal.[1][4]
Reactivity Incompatible with strong oxidizers & strong bases.[1]Segregate from nitric acid or peroxide waste streams to prevent exothermic runaway.

Pre-Disposal Stabilization & Segregation

Before entering the waste stream, the material must be stabilized based on its physical state.

A. Solid Waste (Pure Substance or Contaminated Debris)
  • Status: Pure solid, filter cakes, or contaminated PPE/paper.

  • Protocol:

    • Moistening (Optional but Recommended): If the powder is very fine and dry, lightly mist with water or a high-flashpoint inert solvent (e.g., mineral oil) to suppress dust and reduce static sensitivity during transfer.

    • Primary Containment: Place material in a clear, 6-mil polyethylene bag or a wide-mouth HDPE jar.

    • Secondary Containment: If bagging, place the sealed bag inside a rigid container (bucket or box) to prevent puncture.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Status: Dissolved in solvents (e.g., DMF, DMSO, Ethyl Acetate).

  • Protocol:

    • Compatibility Check: Ensure the solvent stream is non-halogenated (unless mixed with DCM/Chloroform).

    • Quenching: If the waste solution contains unreacted reagents (e.g., acid chlorides, hydrides), quench carefully before adding the nitroindole to the main waste carboy.

    • pH Check: Ensure waste is neutral (pH 6–8). Nitroindoles can degrade or polymerize exothermically in strongly acidic/basic media.

Disposal Workflow (Step-by-Step)

Step 1: Waste Stream Classification (RCRA)

In the United States, this compound does not have a specific "P" or "U" list code. However, it must be characterized by the generator.

  • RCRA Classification: D001 (Ignitable, if in flammable solvent) or Non-Regulated Hazardous Waste (if solid).

  • Best Practice: Classify as "Toxic, Organic Solid/Liquid" to ensure incineration.

Step 2: Labeling

The waste tag must explicitly list the full chemical name. Do not use abbreviations (e.g., "Nitro-indole waste").

  • Constituents: "1-(7-Nitro-1H-indol-3-yl)ethanone" (approx.[1] %) + Solvent Name.

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.[2]

Step 3: Storage & Handoff

Store the container in a Satellite Accumulation Area (SAA) .

  • Light Protection: Indoles are photosensitive. Store in amber bottles or wrap the container in foil/opaque plastic.

  • Segregation: Keep separate from Oxidizers (Nitrates, Peroxides) and Strong Bases.

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision points for disposing of 1-(7-Nitro-1H-indol-3-yl)ethanone to ensure safety and compliance.

DisposalWorkflowStartWaste Generation:1-(7-Nitro-1H-indol-3-yl)ethanoneStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Filter CakeStateCheck->SolidSolidLiquidSolution / Mother LiquorStateCheck->LiquidLiquidDustControlIs Dust Generation Likely?Solid->DustControlWetDownAction: Mist with Water/Oilto suppress dustDustControl->WetDownYesBaggingDouble Bag (6-mil Poly)or Rigid HDPE JarDustControl->BaggingNoWetDown->BaggingLabelSolidLabel: 'Toxic Solid Organic'(Constituent: Nitroindole)Bagging->LabelSolidSAAStore in Satellite Accumulation Area(Protect from Light)LabelSolid->SAASolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Waste Stream(DCM, Chloroform)SolventCheck->HaloHalogenatedNonHaloNon-Halogenated Stream(Acetone, DMF, EtOAc)SolventCheck->NonHaloNon-HalogenatedpHCheckCheck pH (Target 6-8)Halo->pHCheckNonHalo->pHCheckLabelLiqLabel: 'Flammable/Toxic Liquid'(List all Solvents + Nitroindole)pHCheck->LabelLiqLabelLiq->SAAPickupEHS / Vendor Pickup(Incineration)SAA->Pickup

Figure 1: Operational decision matrix for the segregation and packaging of nitroindole waste streams.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area. Nitro compounds can be absorbed through the skin or inhaled as dust.

  • PPE: Don Nitrile gloves (double layer), lab coat, and safety goggles. Use a half-mask respirator with organic vapor/particulate cartridges if powder is airborne.

  • Containment:

    • Solids: Do not dry sweep (static risk). Cover with wet paper towels or oil-treated sweeping compound, then scoop into a disposal bag.

    • Liquids: Absorb with vermiculite or clay-based absorbent. Do not use paper towels for concentrated nitro-solutions as they may dry out and become flammable.

  • Decontamination: Clean the surface with a mild detergent and water. Collect all cleaning materials as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Personal protective equipment for handling 1-(7-Nitro-1H-indol-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(7-Nitro-1H-indol-3-YL)ethanone Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Safety Summary

Immediate Action Required: Treat 1-(7-Nitro-1H-indol-3-YL)ethanone as a Potent Bioactive Intermediate . Due to the nitro-indole pharmacophore, this compound possesses potential mutagenic and cytotoxic properties common to this structural class. Do not handle on an open benchtop.

Quick Reference: PPE & Containment Matrix
ParameterSpecificationRationale
Primary Containment Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood Prevents inhalation of particulates during weighing/transfer.
Hand Protection Double Nitrile Gloves (Outer: 5 mil; Inner: 4 mil)"Sacrificial layer" protocol to prevent permeation and cross-contamination.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders that can bypass side shields.
Respiratory N95/P95 Mask (if outside hood) or PAPR (for >1g)Backup protection against fugitive dust generation.
Body Protection Tyvek® Lab Coat (Disposable) + Cuff Taping Prevents fabric saturation and dermal absorption via wrist gap.

Hazard Identification & Structural Analysis

Why strict protocols are necessary for this specific compound.

As a Senior Application Scientist, I advise against relying solely on generic Safety Data Sheets (SDS) for research-grade intermediates. We must apply Structure-Activity Relationship (SAR) logic to assess risk:

  • The Nitro Group (

    
    ):  Nitro-aromatics are metabolically reduced to hydroxylamines, which can interact with DNA. Consequently, this compound must be handled as a suspected mutagen  until proven otherwise.
    
  • The Indole Scaffold: Indoles are bioactive pharmacophores. 7-nitroindoles specifically are investigated for kinase inhibition and antiviral activity. Biological activity implies cytotoxicity .

  • Physical State (Powder): The primary vector of exposure is inhalation of dust and dermal absorption of solubilized compound.

The "Barrier System" PPE Protocol

Trustworthiness through redundancy.

This protocol uses a multi-layered barrier system. Each layer assumes the failure of the one before it.

A. Hand Protection: The "Double-Glove" Technique

Standard: ASTM D6978 (Chemotherapy-rated nitrile).

  • Layer 1 (Inner): 4 mil Nitrile (Bright color, e.g., Orange/Purple). Acts as the skin's final defense and a visual breach indicator.

  • Layer 2 (Outer): 5-8 mil Nitrile (Standard Blue/Black). This is the "working layer" that touches reagents.

  • Protocol:

    • Inspect inner gloves for micro-tears by inflating them with air.

    • Don outer gloves.[1]

    • Change outer gloves immediately after any splash or every 60 minutes of handling.

    • Why? Organic solvents (DMSO, DMF) used to dissolve this compound permeate nitrile in <15 minutes, carrying the nitro-indole through the glove barrier.

B. Respiratory & Inhalation Control

Standard: Engineering controls are primary; PPE is secondary.

  • Operation: All weighing must occur inside a Fume Hood or Vented Balance Enclosure.

  • Static Control: Use an ionizing bar or antistatic gun during weighing. Nitro-indoles are often electrostatic; static discharge can cause powder to "jump" onto the user's cuffs.

Operational Workflows

Workflow 1: Solubilization (High Risk)

The moment 1-(7-Nitro-1H-indol-3-YL)ethanone is dissolved (usually in DMSO or Ethanol), the risk of dermal absorption increases by 100x.

  • Preparation: Place an absorbent "diaper" pad in the hood.

  • Solvent Addition: Add solvent slowly down the side of the vial to prevent aerosolization.

  • Vortexing: Do NOT vortex open tubes. Cap tightly, wrap the cap in Parafilm, then vortex.

  • Decontamination: Wipe the exterior of the vial with an ethanol-dampened Kimwipe before removing it from the hood. Discard the wipe as hazardous waste.

Workflow 2: Spill Response
  • Dry Spill: Do not sweep. Cover with wet paper towels (to prevent dust), then scoop into a biohazard bag.

  • Wet Spill: Cover with absorbent pads. Clean area with 10% bleach (oxidizes the structure) followed by 70% ethanol.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for selecting the correct containment level based on the quantity of 1-(7-Nitro-1H-indol-3-YL)ethanone being handled.

SafetyLogic Start Start: Assess Quantity SmallScale < 10 mg (Stock Solution Prep) Start->SmallScale MedScale 10 mg - 1 g (Synthesis/Purification) Start->MedScale LargeScale > 1 g (Scale-up) Start->LargeScale Level1 LEVEL 1 SAFETY Standard Fume Hood Single Nitrile Gloves Safety Glasses SmallScale->Level1 Low Dust Risk Level2 LEVEL 2 SAFETY Balance Enclosure Double Nitrile Gloves Tyvek Sleeves MedScale->Level2 Moderate Dust Risk Level3 LEVEL 3 SAFETY Full Glovebox or PAPR Chem-suit Designated Area LargeScale->Level3 High Inhalation Risk Check Is DMSO/DMF used? Level1->Check Level2->Check Upgrade UPGRADE GLOVES Use Laminate/Barrier Gloves Check->Upgrade Yes (Permeation Risk)

Caption: Decision matrix for selecting containment and PPE based on scale and solvent usage.

Disposal & Deactivation

Do not pour down the drain.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid - Nitro Compounds."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the co-solvent.

  • Destruction: The preferred method of disposal is High-Temperature Incineration to fully oxidize the nitro and indole nitrogen atoms into oxides (NOx), which are then scrubbed by the facility.

References

  • National Institutes of Health (NIH). (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives. PubMed Central. [Link]

  • Yale Environmental Health & Safety. (2021). Standard Operating Procedure: Organic Peroxides and Hazardous Compounds. Yale University. [Link]

Sources

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